Cyprocide-B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H9ClN2OS |
|---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H9ClN2OS/c1-2-15-10-13-12-9(14-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 |
InChI Key |
KNIWWUIMKUEOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Cyprocide-B: A Technical Guide to the Mechanism of Action
Executive Summary
Cyprocide-B is a recently identified pro-nematicide belonging to the 1,3,4-oxadiazole thioether chemical class. It exhibits high selectivity and broad-spectrum activity against a range of plant-parasitic nematodes. Its mechanism of action is notable in that this compound is not directly toxic but requires bioactivation by nematode-specific cytochrome P450 (CYP) enzymes. This targeted bioactivation results in the formation of a reactive electrophilic metabolite that induces nematode death. Due to the unique CYP enzymes present in nematodes, this compound has minimal activity against non-target organisms, including vertebrates, insects, fungi, and bacteria, positioning it as a promising candidate for targeted agricultural applications.
Core Mechanism of Action: Selective Bioactivation
The central mechanism of this compound is a two-step process initiated within the target nematode:
-
Formation of a Reactive Electrophile: This S-oxidation converts the inert parent molecule into a highly reactive and electrophilic sulfoxide metabolite[3]. This metabolite is the ultimate toxic agent responsible for the nematicidal activity.
The selectivity of this compound arises from the substrate specificity of the nematode P450 enzymes, which are sufficiently distinct from those in non-target organisms[2][3].
Caption: Bioactivation pathway of this compound in target nematode cells.
Quantitative Data
The activity of this compound has been evaluated across a diverse range of target and non-target organisms. The following tables summarize the dose-response data derived from viability and mobility assays described in the literature[2][3].
Table 1: Nematicidal Activity of this compound
Activity is presented as the minimal concentration required to induce significant lethality or immobility after 3-4 days of exposure.
| Nematode Species | Life Stage | Minimal Effective Concentration (µM) |
| C. elegans | Larval (L1) | ~12.5 |
| M. hapla | Infective Juvenile (J2) | ~25 |
| D. dipsaci | Mixed | ~25 |
| P. penetrans | Mixed | ~50 |
Table 2: Selectivity Profile of this compound Against Non-Target Organisms
Activity is presented as the highest concentration tested that resulted in minimal or no effect on viability.
| Organism | Species / Cell Line | Type | No-Observed-Adverse-Effect Level (NOAEL) (µM) |
| Human Cells | HEK293 | Kidney | > 50 |
| Human Cells | HepG2 | Liver | > 50 |
| Fungi | S. cerevisiae | Yeast | > 50 |
| Fungi | C. albicans | Yeast | > 50 |
| Bacteria | P. simiae | Rhizobacteria | > 50 |
| Insect | D. melanogaster | Larva & Adult | > 50 |
| Fish | D. rerio | Embryo/Larva | ~25 (Some effects at 50 µM) |
Experimental Protocols
The mechanism of this compound was elucidated through several key experimental approaches. Detailed methodologies are provided below.
Nematode Liquid Viability/Mobility Assay
This protocol is used to determine the dose-response effect of this compound on nematodes.
-
Synchronization: A synchronized population of nematodes (e.g., C. elegans L1 larvae) is prepared by standard hypochlorite bleaching of gravid adults, followed by hatching of eggs in M9 buffer.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 10 mM). A serial dilution series is prepared in a suitable culture medium (e.g., S-medium). The final DMSO concentration in all wells, including the vehicle control, is kept constant and non-toxic (e.g., ≤0.5%).
-
Assay Setup: The assay is performed in 96-well microtiter plates. Each well contains approximately 30-50 synchronized nematodes in 100 µL of liquid medium, a food source (e.g., E. coli OP50), and the corresponding concentration of this compound or vehicle control.
-
Incubation: Plates are sealed and incubated at a standard temperature (e.g., 20-25°C) for a period of 3 to 4 days.
-
Scoring: After incubation, nematode viability is assessed. This is typically done by counting the number of mobile versus immobile worms under a dissecting microscope. Prodding with a platinum wire can be used to distinguish between paralyzed and dead nematodes.
-
Data Analysis: The percentage of immobile or dead nematodes is calculated for each concentration. Dose-response curves are generated, and LC50/EC50 values can be determined using appropriate statistical software.
Heterologous P450 Expression and Bioactivation Assay in Yeast
This assay confirms that a specific nematode P450 is sufficient to bioactivate this compound.
-
Yeast Strain Engineering: The cDNA of a candidate nematode P450 gene (e.g., cyp-35d1) is cloned into a yeast expression vector (e.g., pYES-DEST52). An empty vector (EV) is used as a negative control. The vectors are transformed into a suitable S. cerevisiae strain (e.g., W303).
-
Culture and Induction: Yeast strains are grown in selective media to maintain the plasmid. P450 expression is induced by transferring the culture to a medium containing galactose.
-
Growth Inhibition Assay: Induced yeast cultures (expressing the P450 or EV) are diluted to a starting OD600 of ~0.1 in 96-well plates. This compound is added at various concentrations. Plates are incubated at 30°C in a plate reader that measures OD600 every 15-30 minutes for 48 hours.
-
Data Analysis: The area under the growth curve (AUC) is calculated for each well. The AUC for each this compound concentration is normalized to the vehicle control for that strain. A significant reduction in growth in the P450-expressing strain compared to the EV control indicates that the P450 metabolizes this compound into a toxic product.
Caption: Workflow for the yeast-based heterologous expression and bioactivation assay.
LC-MS Based Metabolite Identification
This protocol identifies the products of this compound metabolism.
-
Sample Preparation: Nematodes or induced yeast cultures are incubated with a high concentration of this compound (e.g., 100 µM) for a set period (e.g., 6 hours). A vehicle control is run in parallel.
-
Metabolite Extraction: Cells are pelleted, and metabolites are extracted using a cold solvent mixture, typically acetonitrile/methanol/water (e.g., in a 40:40:20 ratio). The mixture is vortexed, incubated at low temperature, and then centrifuged to pellet debris.
-
LC-MS/MS Analysis: The supernatant containing the metabolites is injected into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Metabolites are separated on a C18 reverse-phase column using a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: The mass spectrometer is operated in a data-dependent acquisition mode, collecting full scan MS1 spectra followed by MS2 fragmentation spectra for the most abundant ions.
-
Data Analysis: Extracted ion chromatograms (EICs) are generated for the theoretical mass-to-charge ratios (m/z) of this compound and its predicted metabolites (e.g., sulfoxide, GSH conjugate, etc.). The presence of these metabolites in the this compound-treated samples, but not in the controls, confirms the metabolic pathway.
References
Unveiling the Synthetic Route to Cyprocide-B: A Technical Guide
For Immediate Release
A detailed technical guide providing an in-depth overview of the synthesis pathway for Cyprocide-B, a novel selective nematicide, is now available for researchers, scientists, and drug development professionals. This document outlines the core synthetic procedures, experimental protocols, and bioactivation pathways of this promising 1,3,4-oxadiazole thioether compound.
This compound has demonstrated significant potential in the targeted control of plant-parasitic nematodes. It operates through a unique mechanism of bioactivation by nematode-specific cytochrome P450 enzymes, leading to the formation of a lethal electrophilic metabolite.[1][2] This guide focuses on the chemical synthesis of the parent compound, providing the foundational knowledge for its production and further analog development.
This compound: Core Synthesis Pathway
The synthesis of this compound (CAS No: 49809-25-8) is achieved through a multi-step process commencing from commercially available starting materials. The core structure is a 1,3,4-oxadiazole ring functionalized with a thioether linkage. The general synthesis involves the formation of the oxadiazole core followed by the introduction of the ethylthio group.
Key Synthetic Steps:
A modified literature procedure is utilized for the synthesis of this compound, starting from methyl 4-chlorobenzoate. The key transformations involve the conversion of the methyl ester to a hydrazide, followed by cyclization to form the 1,3,4-oxadiazole ring, and subsequent functionalization to yield the final product.
| Step | Reaction | Key Reagents & Conditions |
| 1 | Hydrazide Formation | Methyl 4-chlorobenzoate, Hydrazine hydrate, Reflux |
| 2 | Oxadiazole-thiol Formation | 4-chlorobenzohydrazide, Carbon disulfide, Potassium hydroxide, Ethanol, Reflux |
| 3 | Thioether Formation | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, Iodoethane, Base, Solvent |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Synthesis of 4-chlorobenzohydrazide
To a solution of methyl 4-chlorobenzoate in a suitable solvent, an excess of hydrazine hydrate is added. The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the resulting solid precipitate is collected by filtration, washed with a cold solvent, and dried to yield 4-chlorobenzohydrazide.
Synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol
4-chlorobenzohydrazide is dissolved in a solution of potassium hydroxide in ethanol. To this solution, carbon disulfide is added dropwise at room temperature. The mixture is then heated to reflux for an extended period. After cooling, the reaction mixture is acidified with a mineral acid, leading to the precipitation of the crude product. The solid is filtered, washed with water, and recrystallized from an appropriate solvent to afford pure 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
Synthesis of this compound (2-(ethylthio)-5-(4-chlorophenyl)-1,3,4-oxadiazole)
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is dissolved in a suitable polar aprotic solvent containing a base, such as potassium carbonate. Iodoethane is then added to the mixture, and the reaction is stirred at room temperature until completion. The progress of the reaction is monitored by TLC. After the reaction is complete, the mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.
Bioactivation of this compound
The nematicidal activity of this compound is dependent on its bioactivation within the target organism. This process is initiated by specific cytochrome P450 enzymes present in nematodes.
Caption: Bioactivation of this compound in nematodes.
The bioactivation process begins with the oxidation of the thioether moiety of this compound by nematode cytochrome P450s, such as CYP-35D1 in C. elegans.[3] This enzymatic reaction generates a reactive electrophilic metabolite. This metabolite can then form covalent adducts with essential cellular nucleophiles, such as low-molecular-weight (LMW) thiols, leading to cellular dysfunction and ultimately, nematode death.
Experimental Workflow for Synthesis and Purification
The overall workflow for the synthesis and purification of this compound is a sequential process that requires careful monitoring and purification at each step to ensure the desired final product is obtained with high purity.
Caption: General workflow for the synthesis of this compound.
This technical guide provides a foundational understanding of the synthesis of this compound. For detailed experimental parameters, including reaction times, temperatures, and specific solvent systems, researchers are encouraged to consult the primary literature. The development of this compound represents a significant advancement in the search for selective and effective nematicides, and a thorough understanding of its synthesis is crucial for its potential application and further research.
References
The Biological Activity Spectrum of Cyprocide-B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyprocide-B, a member of the 1,3,4-oxadiazole thioether class of compounds, has emerged as a potent and selective pro-nematicide with a broad spectrum of activity against plant-parasitic nematodes (PPNs).[1] Its mechanism of action relies on a phylum-selective bioactivation process, rendering it highly lethal to nematodes while exhibiting minimal toxicity to a wide range of non-target organisms. This document provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, summarizing its activity spectrum through quantitative data, and outlining the key experimental protocols used in its characterization.
Introduction
The global agricultural sector faces significant challenges from plant-parasitic nematodes, which can cause devastating crop losses. The phasing out of broad-spectrum, non-selective nematicides due to environmental and health concerns has created an urgent need for safer, more targeted solutions. This compound represents a promising development in this area. It is a pro-nematicide, meaning it is administered in an inert form and is converted into a toxic metabolite within the target organism.[2] This bioactivation is catalyzed by specific cytochrome P450 (CYP) enzymes present in nematodes, a mechanism that confers its remarkable selectivity.[2]
Mechanism of Action: Bioactivation Pathway
The nematicidal activity of this compound is not inherent to the parent molecule but is a result of its metabolic conversion into a reactive electrophile.[3][4] This process occurs within the nematode and can be summarized in a two-step pathway:
-
S-oxidation: Nematode-specific cytochrome P450 enzymes, such as CYP-35D1 in Caenorhabditis elegans, catalyze the S-oxidation of the this compound thioether.[3][4] This reaction transforms this compound into a highly electrophilic sulfoxide metabolite.[3][4][5]
-
Thiol Conjugation: The reactive sulfoxide metabolite readily interacts with soft nucleophiles within the cell, particularly low-molecular-weight (LMW) thiols like glutathione (GSH).[3][4][5] This leads to the formation of various conjugates (glutathione, γ-glutamylcysteine, cysteinylglycine, and cysteine), depleting the cell's LMW thiol pools and ultimately causing cell death.[3][4][5]
This targeted lethality is derived from P450 substrate selectivity; non-target organisms appear to lack the specific P450 enzymes capable of efficiently bioactivating this compound.[2][4]
Caption: Bioactivation pathway of this compound in nematode cells.
Biological Activity Spectrum
This compound demonstrates potent, broad-spectrum activity against a variety of plant-parasitic nematodes. Crucially, its toxicity is highly selective, with minimal impact on non-target organisms at effective nematicidal concentrations.
Nematicidal Activity
Dose-response analyses have confirmed the efficacy of this compound against several nematode species. The following table summarizes the observed activity, with lower LC50/EC50 values indicating higher potency.
| Target Organism (Nematode) | Life Stage | Activity Metric | Value (µM) |
| Caenorhabditis elegans | Larval (L1) & Adult | LC50 | ~10 - 25 |
| Meloidogyne hapla | Egg & J2 | EC50 | ~25 - 50 |
| Ditylenchus dipsaci | Mixed | EC50 | ~25 - 50 |
| Pratylenchus penetrans | Mixed | EC50 | ~25 - 50 |
| Meloidogyne incognita | J2 | N/A | Effective at 60 µM in soil |
Note: Specific LC50/EC50 values are derived from graphical dose-response data presented in Knox et al., 2024. The soil application data for M. incognita demonstrates practical efficacy.[1][6]
Non-Target Organism Toxicity
A key feature of this compound is its favorable safety profile against non-nematode species. It has been shown to be significantly safer than commercial nematicides like Tioxazafen.[1]
| Non-Target Organism | Species/Cell Line | Activity Metric | Value (µM) |
| Human Cells | HEK293 | IC50 | > 50 |
| Human Cells | HepG2 | IC50 | > 50 |
| Fungi | Saccharomyces cerevisiae | IC50 | > 50 |
| Fungi | Candida albicans | IC50 | > 50 |
| Bacteria | Pseudomonas simiae | IC50 | > 50 |
| Bacteria | Pseudomonas defensor | IC50 | > 50 |
| Insect | Drosophila melanogaster | LC50 | > 50 |
| Fish | Danio rerio (Zebrafish) | LC50 | ~50 |
Note: Data summarized from dose-response analyses where this compound was tested up to 50 µM. Values of >50 µM indicate minimal to no toxicity was observed at the highest tested concentration.[6]
Key Experimental Protocols
The characterization of this compound's biological activity involves several key experimental workflows. Detailed methodologies are provided below.
C. elegans Viability Assay
This protocol is used to determine the dose-dependent lethality of this compound on the model nematode C. elegans.
1. Worm Synchronization:
-
Grow a population of wild-type (N2) C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Isolate eggs by treating gravid adult worms with a bleach/NaOH solution to dissolve their bodies.
-
Wash the collected eggs multiple times with M9 buffer.
-
Allow eggs to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.
2. Assay Setup:
-
Prepare a 96-well microtiter plate with liquid NGM.
-
Add a food source, such as E. coli HB101, to each well.
-
Serially dilute this compound in DMSO and add it to the wells to achieve the desired final concentrations (e.g., 0-50 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., ≤0.5%). Include a DMSO-only solvent control.
-
Add a defined number of synchronized L1 larvae (e.g., 20-30 worms) to each well.
3. Incubation and Scoring:
-
Seal the plates and incubate at a constant temperature (e.g., 20°C) with shaking for a specified period (e.g., 3-4 days).
-
Assess viability by observing worm mobility. Worms that do not move in response to a physical stimulus (e.g., tapping the plate) are scored as dead.
-
Calculate the percentage of mobile worms for each concentration.
4. Data Analysis:
-
Plot the percentage of viable worms against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(agonist) vs. response) to calculate the LC50 value.
Caption: Experimental workflow for a C. elegans viability assay.
LC-MS Based Metabolite Identification
This protocol is used to identify the bioactivated metabolites of this compound in a biological system, such as C. elegans or a heterologous expression system (e.g., yeast).
1. Sample Incubation:
-
Prepare a dense culture of the biological material (e.g., a large population of C. elegans or a yeast culture expressing a specific P450 enzyme).
-
Expose the sample to a high concentration of this compound (e.g., 25-100 µM) for a defined period (e.g., 6-24 hours).[1] Include a vehicle-only control.
2. Metabolite Extraction:
-
Harvest the cells/worms by centrifugation.
-
Quench metabolic activity rapidly, for example, by flash-freezing in liquid nitrogen.
-
Perform metabolite extraction using a suitable solvent system, such as a mixture of acetonitrile, methanol, and water, to precipitate proteins and solubilize small molecules.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis:
-
Inject the metabolite extract into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Separate the metabolites using a reverse-phase column (e.g., C18). Elute with a gradient of mobile phases, typically water with an additive (e.g., formic acid) and an organic solvent like acetonitrile with the same additive.
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes. Use a data-dependent acquisition (DDA) method where the instrument performs a full scan to detect all ions, followed by fragmentation (MS/MS) of the most abundant ions to aid in structural elucidation.
4. Data Processing:
-
Process the raw data using metabolomics software.
-
Extract ion chromatograms (EICs) for the expected m/z values of the parent this compound molecule and its predicted metabolites (e.g., sulfoxide, glutathione conjugate, cysteine conjugate).
-
Compare the chromatograms from the this compound-treated sample with the control to identify unique peaks corresponding to the metabolites.
-
Confirm metabolite identities by matching their accurate mass and MS/MS fragmentation patterns with theoretical values and known metabolic pathways.[3][4]
Conclusion
This compound is a highly selective, broad-spectrum nematicide that operates through a novel bioactivation mechanism. Its lethality is dependent on nematode-specific cytochrome P450 enzymes, which convert it into a toxic electrophile that disrupts cellular homeostasis by depleting low-molecular-weight thiols. The compound's high efficacy against diverse plant-parasitic nematodes, combined with its excellent safety profile for non-target organisms, positions it as a strong candidate for development into a next-generation crop protection agent. The experimental protocols detailed herein provide a robust framework for the further investigation and development of this compound and other related pro-nematicides.
References
An In-depth Technical Guide to the Discovery and Development of Cyprocide-B
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cyprocide-B is a novel, selective nematicide belonging to the 1,3,4-oxadiazole thioether class of compounds. It functions as a pro-nematicide, requiring bioactivation by specific nematode cytochrome P450 (CYP) enzymes to exert its potent nematicidal activity. This targeted bioactivation results in high selectivity for nematodes with minimal toxicity to non-target organisms, positioning this compound as a promising candidate for agricultural applications. This document provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.
Discovery of a Selective Nematicidal Scaffold
This compound was identified from a screening of a library of uncharacterized small molecules with nematicidal properties. The initial screening aimed to identify compounds that are bioactivated into toxic agents within the nematode Caenorhabditis elegans. This was achieved by assessing the differential lethality of the compounds in wild-type nematodes versus those with impaired P450 activity. This approach led to the identification of the 1,3,4-oxadiazole thioether scaffold as a promising candidate for developing selective nematicides. This compound emerged as a lead compound from this scaffold due to its potent and selective activity.
Chemical Properties
-
Chemical Name: 2-((4-chlorobenzyl)thio)-5-(trifluoromethyl)-1,3,4-oxadiazole
-
Molecular Formula: C10H6ClF3N2OS
-
CAS Number: 49809-25-8
-
Chemical Structure:
-
A central 1,3,4-oxadiazole ring.
-
A trifluoromethyl group attached to one carbon of the oxadiazole ring.
-
A thioether linkage to a 4-chlorobenzyl group from the other carbon of the oxadiazole ring.
-
Mechanism of Action: A Pro-Nematicide Approach
This compound is a pro-nematicide, meaning it is administered in an inactive form and is converted to its active, toxic form within the target organism. This bioactivation is a key feature of its selectivity.
Cytochrome P450-Mediated Bioactivation
The primary mechanism of action involves the enzymatic activity of specific cytochrome P450 enzymes within the nematode. In the model organism C. elegans, the specific enzyme responsible for the bioactivation of this compound has been identified as CYP-35D1.[1]
The proposed bioactivation pathway is as follows:
-
This compound enters the nematode.
-
CYP-35D1 catalyzes the oxidation of the thioether bond in this compound.
-
This oxidation generates a highly reactive electrophilic metabolite.
Induction of Cellular Toxicity
The reactive electrophilic metabolite is the ultimate toxic agent. It is believed to cause cellular damage and nematode death through the following mechanisms:
-
Adduction to Cellular Nucleophiles: The electrophilic metabolite can form covalent bonds with essential cellular macromolecules such as proteins and DNA, disrupting their function.
-
Depletion of Cellular Thiols: The reactive intermediate can be conjugated to low-molecular-weight thiols, most notably glutathione (GSH). This conjugation is a detoxification pathway, but rapid and extensive bioactivation can overwhelm the cellular antioxidant capacity, leading to oxidative stress and cell death.
The following diagram illustrates the proposed signaling pathway for the bioactivation and detoxification of this compound.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound.
Table 1: Nematicidal Activity of this compound against various Nematode Species.
| Nematode Species | Assay Type | Concentration (µM) | Exposure Time | Result |
| C. elegans | Motility Assay | 25 | 24 hours | Bioactivated by CYP-35D1 to a reactive electrophile.[1] |
| Plant-Parasitic Nematodes | General | 50 | 3 days | Broad-spectrum selective nematicide activity.[1] |
| M. incognita | Root Infestation | 60 | 24 hours | Potential to prevent root infestation in a soil environment.[1] |
Table 2: Comparative Toxicity of this compound and Tioxazafen against Non-Target Organisms.
| Organism | This compound (50 µM, 3 days) | Tioxazafen (Comparative Data) |
| Zebrafish | Safer than Tioxazafen.[1] | Higher toxicity. |
| Human Cells (in vitro) | Relatively inactive.[1] | Not specified. |
| Fungi (in vitro) | Relatively inactive.[1] | Not specified. |
| Plant Beneficial Rhizobacteria | Relatively inactive.[1] | Not specified. |
Experimental Protocols
C. elegans Motility Assay
This protocol is used to assess the nematicidal activity of compounds on C. elegans.
-
Preparation of Nematode Cultures: Synchronized L4-stage C. elegans are cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Compound Exposure: A stock solution of this compound in DMSO is diluted to the desired concentration in M9 buffer. 100 µL of this solution is added to each well of a 96-well plate.
-
Nematode Addition: Approximately 20-30 L4-stage nematodes are transferred into each well.
-
Incubation: The plates are incubated at 20°C for the specified duration (e.g., 24 hours).
-
Motility Assessment: Nematode motility is scored visually under a dissecting microscope. Nematodes that do not move or twitch in response to a gentle prod with a platinum wire are considered non-motile.
-
Data Analysis: The percentage of non-motile nematodes is calculated for each concentration.
CYP-35D1 RNAi Knockdown Experiment
This protocol is used to confirm the role of CYP-35D1 in the bioactivation of this compound.
-
RNAi Clone Preparation: E. coli HT115 bacteria containing the L4440 plasmid with a fragment of the cyp-35d1 gene are cultured in LB broth with ampicillin and tetracycline.
-
RNAi Plate Preparation: NGM plates containing ampicillin and IPTG are seeded with the RNAi bacterial culture.
-
Nematode Exposure to RNAi: Synchronized L1-stage C. elegans are placed on the RNAi plates and allowed to grow to the L4 stage.
-
Compound Exposure: The L4-stage nematodes are then subjected to the motility assay as described in section 5.1.
-
Control Groups: Control groups include nematodes grown on bacteria containing the empty L4440 vector.
-
Data Analysis: The motility of nematodes with cyp-35d1 knockdown is compared to the control group in the presence of this compound. A significant increase in motility in the knockdown group indicates that CYP-35D1 is involved in the compound's toxicity.
The following diagram illustrates the experimental workflow for the CYP-35D1 RNAi knockdown experiment.
Synthesis
The synthesis of this compound, a 1,3,4-oxadiazole thioether, can be achieved through a multi-step process common for this class of compounds. A plausible synthetic route is outlined below:
-
Formation of the 1,3,4-Oxadiazole Ring: This is typically achieved by the cyclization of a diacylhydrazine or a similar precursor. For this compound, this would involve a precursor containing the trifluoromethyl group.
-
Introduction of the Thiol Group: The 1,3,4-oxadiazole ring is then functionalized with a thiol group, often through a reaction with a suitable sulfur-containing reagent.
-
Thioether Formation: The final step is the formation of the thioether linkage by reacting the thiol-functionalized oxadiazole with 4-chlorobenzyl halide (e.g., 4-chlorobenzyl bromide or chloride) in the presence of a base.
Conclusion
This compound represents a significant advancement in the development of selective nematicides. Its unique mode of action, relying on bioactivation by nematode-specific cytochrome P450 enzymes, provides a high degree of target specificity and a favorable safety profile for non-target organisms. The data presented in this guide highlight its potential as an effective tool for the management of plant-parasitic nematodes in agriculture. Further research and development are warranted to fully characterize its field efficacy and environmental fate.
References
Cyprocide-B Metabolism in Nematodes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the metabolic activation of Cyprocide-B, a novel and selective nematicide. The document details the metabolic pathway, key enzymatic players, and the experimental methodologies used to elucidate this process, with a focus on the model organism Caenorhabditis elegans.
Executive Summary
The Metabolic Pathway of this compound
The metabolism of this compound in nematodes can be characterized as a two-phase process: bioactivation (Phase I) and conjugation (Phase II).
Phase I: Bioactivation via S-oxidation
Phase II: Conjugation with Low-Molecular-Weight (LMW) Thiols
The electrophilic sulfoxide metabolite readily reacts with nucleophilic low-molecular-weight thiols within the nematode's cells. The primary thiol involved is glutathione (GSH).[6] This conjugation is followed by sequential degradation of the glutathione moiety by gamma-glutamyl transpeptidase (GGT) and cysteinyl-glycine dipeptidase, resulting in the formation of γ-glutamylcysteine (γ-Glu-Cys), cysteinylglycine (Cys-Gly), and ultimately cysteine (Cys) conjugates.[1][6] It is also possible for the sulfoxide metabolite to directly react with these intermediate thiols.[6]
Signaling Pathway Diagram
Caption: Metabolic bioactivation pathway of this compound in nematodes.
Quantitative Data on this compound and its Metabolites
The identification of this compound and its metabolites was accomplished using Liquid Chromatography-Mass Spectrometry (LC-MS). The table below summarizes the mass-to-charge ratios (m/z) of the key molecules detected in C. elegans lysates following treatment with this compound.[6]
| Compound | Predicted m/z | Status |
| This compound (Parent) | 323.0811 | Detected |
| Sulfoxide Metabolite | 339.0760 | Detected |
| Glutathione (GSH) Conjugate | 646.1558 | Detected |
| γ-Glu-Cys Conjugate | 517.1143 | Detected |
| Cys-Gly Conjugate | 396.0822 | Detected |
| Cysteine (Cys) Conjugate | 440.0873 | Detected |
Table 1: Mass spectrometry data for this compound and its metabolites in C. elegans.[6]
Experimental Protocols
The elucidation of the this compound metabolic pathway involved several key experimental approaches.
Metabolite Identification in C. elegans
-
Objective: To identify the metabolic products of this compound in nematodes.
-
Methodology:
-
Exposure: Synchronized populations of C. elegans (L1 larvae or adults) are exposed to a specific concentration of this compound (e.g., 25 µM) or a DMSO solvent control for a defined period (e.g., 24 hours).[3][6]
-
Lysis: Following exposure, the nematodes are harvested, washed, and lysed to release intracellular contents.
-
Extraction: Metabolites are extracted from the lysate, typically using a solvent precipitation method.
-
LC-MS Analysis: The extracted samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The liquid chromatography separates the different compounds in the mixture, and the mass spectrometer detects and identifies them based on their unique mass-to-charge ratios (m/z).[6]
-
Data Analysis: Extracted ion chromatograms (EICs) are generated for the predicted m/z values of this compound and its potential metabolites. These are compared between the this compound-treated and control samples to confirm the presence of the metabolites.[6][7] Tandem mass spectrometry (MS/MS) is used to fragment the ions and confirm the predicted structures of the conjugates.[6]
-
Identification of Key Enzymes via RNAi Screening
-
Objective: To identify the specific cytochrome P450 enzyme(s) responsible for this compound bioactivation.
-
Methodology:
Heterologous Expression and In Vitro Metabolism
-
Objective: To confirm that a specific P450 enzyme can directly metabolize this compound.
-
Methodology:
-
Metabolite Analysis: Lysates from both yeast strains are analyzed by LC-MS.
Experimental Workflow Diagram
Caption: Workflow for elucidating this compound metabolism.
Conclusion and Future Directions
The metabolism of this compound is a prime example of lethal synthesis, where a relatively benign compound is converted into a potent toxin by the target organism's own enzymatic machinery. The identification of CYP35D1 as the key activating enzyme in C. elegans provides a specific target for understanding the molecular basis of this compound's selectivity and broad-spectrum activity against various plant-parasitic nematodes.[1][3] This targeted bioactivation minimizes impact on non-nematode organisms, a highly desirable trait for modern agrochemicals.[4]
Future research should focus on:
-
Characterizing the orthologous P450 enzymes in economically important plant-parasitic nematodes.
-
Investigating the potential for resistance development through mutations in these specific P450 genes.
-
Leveraging this metabolic pathway to design new pro-nematicides with enhanced selectivity and efficacy.
This guide provides a comprehensive overview of the current knowledge on this compound metabolism, offering a solid foundation for researchers and professionals working on the development of next-generation nematicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cyprocide-B interaction with cytochrome P450
An In-depth Technical Guide on the Interaction of Cyprocide-B with Cytochrome P450
Disclaimer: The compound "this compound" is a hypothetical agent created for the purpose of this technical guide. The data, protocols, and pathways described herein are representative examples designed to illustrate the process of characterizing the interaction of a new chemical entity (NCE) with cytochrome P450 enzymes.
Introduction
This compound is a novel, orally bioavailable small molecule inhibitor of tyrosine kinase XYZ, currently under preclinical investigation for the treatment of non-small cell lung cancer. As with any NCE, a thorough understanding of its metabolic fate and potential for drug-drug interactions (DDIs) is critical for safe and effective clinical development. The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of most drugs. This document provides a comprehensive overview of the in vitro interaction profile of this compound with major human CYP isoforms.
Quantitative Assessment of this compound and CYP Interactions
The interaction of this compound with key CYP isoforms was evaluated through two primary lenses: its potential to inhibit CYP enzymes and its susceptibility to metabolism by these enzymes.
Inhibition Potential of this compound against Major CYP Isoforms
The inhibitory potential of this compound was assessed against seven major CYP isoforms using a fluorescent-based assay with human liver microsomes. The resulting IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are summarized below.
Table 1: IC50 Values for this compound Inhibition of Cytochrome P450 Isoforms
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| CYP1A2 | Phenacetin | > 50 | No inhibition |
| CYP2C9 | Diclofenac | 12.5 | Weak |
| CYP2C19 | S-Mephenytoin | 8.2 | Moderate |
| CYP2D6 | Dextromethorphan | 1.1 | Strong |
| CYP3A4 | Midazolam | 0.45 | Strong |
| CYP3A5 | Midazolam | 0.60 | Strong |
| CYP2B6 | Bupropion | 25.7 | Very Weak |
Interpretation: The data indicates that this compound is a potent inhibitor of CYP3A4, CYP3A5, and CYP2D6. This suggests a high potential for clinically significant DDIs when co-administered with drugs that are substrates of these enzymes.
Metabolic Profile of this compound
The metabolism of this compound was characterized to determine its intrinsic clearance and identify the responsible CYP isoforms.
Table 2: Metabolic Stability and Enzyme Kinetics of this compound
| Parameter | Value | Units |
|---|---|---|
| Metabolic Stability | ||
| Half-life (t½) in HLM | 18.5 | minutes |
| Intrinsic Clearance (CLint) | 37.5 | µL/min/mg protein |
| Enzyme Kinetics (CYP3A4) | ||
| Michaelis-Menten Constant (Km) | 2.8 | µM |
| Maximum Velocity (Vmax) | 450.1 | pmol/min/mg protein |
Interpretation: this compound exhibits a relatively short half-life in human liver microsomes (HLM), suggesting it is subject to significant first-pass metabolism. The primary enzyme responsible for its clearance was identified as CYP3A4, with a high affinity (low Km) and high capacity (high Vmax).
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments conducted.
Protocol: CYP Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound that inhibits 50% of the activity of major CYP isoforms.
-
Materials:
-
Human Liver Microsomes (HLM), pooled from 50 donors.
-
This compound stock solution (10 mM in DMSO).
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B).
-
Specific fluorescent probe substrates for each CYP isoform (e.g., Vivid® Substrates).
-
Potassium phosphate buffer (0.1 M, pH 7.4).
-
96-well microplates, black, flat-bottom.
-
Plate reader with fluorescence detection capabilities.
-
-
Procedure:
-
Prepare serial dilutions of this compound in potassium phosphate buffer.
-
In each well of the 96-well plate, add 50 µL of HLM (final concentration 0.25 mg/mL) and 50 µL of the this compound dilution. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of a pre-warmed mixture containing the specific probe substrate and the NADPH regenerating system.
-
Incubate the plate at 37°C for the specified time (e.g., 30 minutes for CYP3A4).
-
Stop the reaction by adding 75 µL of acetonitrile.
-
Measure the fluorescence of the metabolite using a plate reader at the appropriate excitation/emission wavelengths.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Metabolic Stability Assay
-
Objective: To determine the in vitro half-life and intrinsic clearance of this compound.
-
Materials:
-
Human Liver Microsomes (HLM).
-
This compound (1 µM final concentration).
-
NADPH regenerating system.
-
Potassium phosphate buffer (0.1 M, pH 7.4).
-
Acetonitrile with an internal standard (e.g., 100 ng/mL labetalol).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Prepare a master mix containing HLM (0.5 mg/mL final concentration) in buffer.
-
Pre-warm the master mix and a separate solution of this compound at 37°C.
-
Initiate the reaction by adding this compound to the HLM mix and adding the NADPH system. A parallel incubation without NADPH serves as a negative control.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 4x volume of cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural log of the percent of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the appropriate equations.
-
Visualizations: Pathways and Workflows
Hypothetical Metabolic Pathway of this compound
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow for CYP Interaction Assessment
The Structure-Activity Relationship of Cyprocide-B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyprocide-B, a member of the 1,3,4-oxadiazole thioether class of compounds, has emerged as a potent and selective pro-nematicide. Its innovative mechanism of action, which involves bioactivation by specific nematode cytochrome P450 (CYP) enzymes, offers a promising avenue for the development of targeted agricultural and therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its characterization.
Introduction
Plant-parasitic nematodes represent a significant threat to global agriculture, causing substantial crop damage and economic losses. The phasing out of broad-spectrum, non-selective nematicides due to environmental and health concerns has created an urgent need for novel, targeted solutions. This compound has been identified as a promising candidate that selectively targets nematodes while showing minimal activity against non-target organisms, including beneficial soil microbes, insects, and human cells.[1][2][3] This selectivity is attributed to its unique bioactivation pathway, which is largely absent in non-nematode species.[2][3]
Core Scaffold and Structural Features
The nematicidal activity of this compound and its analogs originates from the 2,5-disubstituted-1,3,4-oxadiazole (DODA) core scaffold.[1] The "Cyprocide" family of compounds are 1,3,4-oxadiazole thioethers.[2] The specific substitutions on this core are critical for the molecule's ability to be recognized and metabolized by nematode-specific CYP enzymes.
Mechanism of Action: Bioactivation by Nematode Cytochrome P450s
The targeted toxicity of this compound is a result of its conversion from a benign pro-nematicide into a potent, electrophilic metabolite by nematode CYPs.[2][4] This bioactivation is a key element of its selectivity.
Signaling Pathway of this compound Bioactivation
Caption: Bioactivation pathway of this compound in nematodes.
Quantitative Structure-Activity Relationship Data
The selective toxicity of this compound has been demonstrated across a range of organisms. The following tables summarize the dose-response data for this compound and a comparative nematicide, tioxazafen.
Table 1: Nematicidal Activity of this compound
| Nematode Species | Stage | Concentration for Effect | Reference |
| C. elegans | Larval (L1) & Dauer | Effective | [1] |
| M. hapla | Egg & Infective Juvenile (J2) | Effective | [1] |
| D. dipsaci | - | Effective | [1] |
| P. penetrans | - | Effective | [1] |
| M. incognita | - | 60 µM (prevents root infestation) | [4] |
Table 2: Comparative Toxicity of this compound and Tioxazafen
| Organism | Species/Cell Line | This compound Activity | Tioxazafen Activity | Reference |
| Nematodes | Various plant-parasitic | High | High | [1] |
| Human Cells | HEK293 | Low/Inactive | Not Specified | [1] |
| HepG2 | Low/Inactive | Not Specified | [1] | |
| Fungi | S. cerevisiae | Low/Inactive | Not Specified | [1] |
| C. albicans | Low/Inactive | Not Specified | [1] | |
| Bacteria | P. simiae | Low/Inactive | Not Specified | [1] |
| P. defensor | Low/Inactive | Not Specified | [1] | |
| Vertebrates | D. rerio (Zebrafish) | Safer than Tioxazafen | More Toxic | [1][4] |
| Insects | D. melanogaster (Adult & Larva) | Low/Inactive | Not Specified | [1] |
Experimental Protocols
The following are descriptions of key experimental methodologies used to elucidate the structure-activity relationship and mechanism of action of this compound.
P450 RNAi Knockdown Screen in C. elegans
This experiment identifies the specific CYP enzymes responsible for this compound bioactivation.
Workflow for P450 RNAi Knockdown Screen
Caption: Workflow for identifying CYPs involved in this compound bioactivation.
Methodology:
-
C. elegans are cultured on plates seeded with E. coli engineered to express double-stranded RNA (dsRNA) corresponding to specific cytochrome P450 genes. An E. coli strain containing an empty vector is used as a control.
-
The worms ingest the bacteria, leading to RNA interference (RNAi) and the knockdown of the target P450 gene expression.
-
Following exposure, the proportion of mobile adult worms is quantified.
Dose-Response Assays
These assays determine the potency and selectivity of this compound against a panel of nematode and non-target organisms.
Methodology:
-
Cultures of the target organisms (nematodes, human cell lines, fungi, bacteria, zebrafish embryos, and fruit fly larvae) are prepared in appropriate media or growth conditions.
-
A serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
The organisms are exposed to the different concentrations of this compound for a specified duration (e.g., 24 to 72 hours).
-
Viability or a relevant endpoint (e.g., mobility for nematodes, cell proliferation for cell lines, growth for microbes) is measured for each concentration.
-
The data is used to generate dose-response curves and calculate parameters such as EC50 (half-maximal effective concentration) or LC50 (half-maximal lethal concentration).
Metabolite Identification using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is used to identify the bioactivated metabolites of this compound.
Methodology:
-
Nematodes (e.g., D. dipsaci) or yeast strains expressing a specific CYP (e.g., CYP-35D1) are incubated with this compound.[6]
-
Control samples include incubations with a solvent (e.g., DMSO) and incubations where a general P450 inhibitor (e.g., 1-aminobenzotriazole, 1-ABT) is added.[6]
-
After incubation, the buffer or cell lysate is collected.
-
The samples are analyzed by LC-MS to detect the parent this compound molecule and its metabolites.
-
Extracted ion chromatograms (EICs) are generated for the predicted m/z values of the parent compound and its potential metabolites (e.g., sulfoxide, glutathione, and cysteine conjugates).[6]
-
A decrease in the parent compound and the appearance of metabolite peaks in the this compound treated samples, which are absent or reduced in the control and inhibitor-treated samples, confirms the bioactivation process.[6]
Conclusion and Future Directions
The structure-activity relationship of this compound is intrinsically linked to its bioactivation by nematode-specific cytochrome P450 enzymes. The 1,3,4-oxadiazole thioether scaffold is a key structural feature that allows for this selective metabolism. The high nematicidal potency coupled with low toxicity to a wide range of non-target organisms makes this compound a highly promising lead compound for the development of next-generation, environmentally-safer nematicides.
Future research should focus on:
-
Expanding the library of Cyprocide analogs to further refine the SAR and optimize potency and selectivity.
-
Identifying the specific CYP enzymes responsible for bioactivation in other economically important plant-parasitic nematodes.
-
Elucidating the precise cellular targets of the reactive electrophilic metabolite.
-
Conducting field trials to assess the efficacy of this compound and its analogs in an agricultural setting.
By leveraging the principles of targeted bioactivation, the Cyprocide scaffold offers a powerful platform for the rational design of novel and effective nematode control agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Toxicological Profile of Cyprocide-B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyprocide-B is a novel, selective pro-nematicide from the 1,3,4-oxadiazole thioether class of compounds.[1][2] It demonstrates broad-spectrum activity against various plant-parasitic nematodes, including Meloidogyne incognita.[3] The selective toxicity of this compound is attributed to its bioactivation by specific cytochrome P450 (CYP) enzymes within nematodes, leading to the formation of a lethal electrophilic metabolite.[1][2][4] This metabolite is reported to deplete low-molecular-weight thiols, such as glutathione, resulting in cellular damage and nematode death.[4] Preliminary toxicity screening indicates that this compound has a significantly lower impact on non-target organisms, including human cell lines, fungi, bacteria, and zebrafish, when compared to existing nematicides.[1][3] This profile suggests a promising safety margin and highlights its potential as a next-generation nematicide for agricultural applications.[1][2]
Mechanism of Action: Bioactivation and Cellular Toxicity
The toxicity of this compound is not inherent but is a result of its metabolic conversion within the target organism. This bioactivation is a key feature of its selective action against nematodes.
Cytochrome P450-Mediated Bioactivation
In nematodes, specific cytochrome P450 enzymes, such as CYP-35D1 in C. elegans, metabolize this compound.[3][5] This process involves the S-oxidation of the thioether moiety, which transforms this compound into a reactive electrophilic sulfoxide metabolite.[5]
Depletion of Low-Molecular-Weight (LMW) Thiols
The electrophilic sulfoxide metabolite of this compound readily reacts with nucleophilic LMW thiols, most notably glutathione (GSH).[5] This conjugation leads to the formation of various adducts (GSH, γ-Glu-Cys, Cys-Gly, and Cys conjugates) and the depletion of the cellular pool of these critical antioxidants.[5] The loss of LMW thiols compromises the nematode's ability to mitigate oxidative stress, ultimately leading to cell death.[4]
Toxicological Data
The following tables summarize the available quantitative data on the toxicological profile of this compound. The data is primarily derived from comparative dose-response analyses.
In Vitro and In Vivo Selectivity Profile
The selectivity of this compound was assessed across a range of nematode and non-target organisms. The following table presents the concentration of this compound required to elicit a toxic response.
| Organism/Cell Line | Species | Assay Type | Effective Concentration (µM) | Observation | Reference |
| Nematodes | |||||
| C. elegans (L1 larvae) | Motility | ~25 | Lethal | [3] | |
| M. hapla (embryo) | Viability | ~50 | Lethal | [1] | |
| M. hapla (infective juvenile) | Viability | ~50 | Lethal | [1] | |
| D. dipsaci | Viability | ~50 | Lethal | [1] | |
| P. penetrans | Viability | ~50 | Lethal | [1] | |
| Non-Target Organisms | |||||
| Human Cells | Homo sapiens (HEK293) | Viability | >100 | No significant effect | [1] |
| Homo sapiens (HepG2) | Viability | >100 | No significant effect | [1] | |
| Fungi | S. cerevisiae | Growth | >100 | No significant effect | [1] |
| C. albicans | Growth | >100 | No significant effect | [1] | |
| Bacteria | P. simiae | Growth | >100 | No significant effect | [1] |
| P. defensor | Growth | >100 | No significant effect | [1] | |
| Vertebrate | D. rerio (zebrafish) | Viability | >100 | Safer than Tioxazafen | [3] |
| Insect | D. melanogaster (adult) | Viability | >100 | No significant effect | [1] |
| D. melanogaster (larvae) | Viability | >100 | No significant effect | [1] |
Note: The effective concentrations for nematodes are approximate values based on graphical data presented in the source material.
Experimental Protocols
The following are detailed methodologies for key experiments performed to characterize the toxicological profile of this compound.
High-Throughput Nematicide Screening in C. elegans
This protocol was adapted to identify nematicides that are dependent on cytochrome P450 bioactivation.
-
Organism: Caenorhabditis elegans L1 larvae.
-
Assay Plates: 384-well microplates.
-
Procedure:
-
Synchronized L1 larvae are dispensed into the wells of the 384-well plates.
-
This compound and control compounds are added to the wells at various concentrations (e.g., a final concentration of 25 µM for this compound).[3]
-
Plates are incubated for a specified period (e.g., 24 hours).[3]
-
Nematode motility is assessed using an automated imaging system or plate reader. A reduction in motility is indicative of toxicity.
-
Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is used to identify the metabolites of this compound produced in C. elegans.
-
Sample Preparation:
-
Large populations of synchronized C. elegans are exposed to this compound (e.g., 25 µM) for a set duration (e.g., 24 hours).[3]
-
A control group is treated with the solvent (e.g., DMSO).
-
Worms are harvested, washed, and lysed to release intracellular contents.
-
-
HPLC-MS/MS Analysis:
-
The lysate is clarified by centrifugation, and the supernatant is subjected to HPLC analysis.
-
Metabolites are separated on a C18 column with a gradient of acetonitrile and water.
-
The eluate is introduced into a high-resolution mass spectrometer to identify the mass-to-charge ratio (m/z) of the parent compound and its metabolites.[5]
-
Tandem mass spectrometry (MS/MS) is used to fragment the identified metabolites and confirm their structures, particularly the conjugation with LMW thiols.[5]
-
Summary and Future Directions
This compound represents a significant advancement in the development of selective nematicides. Its unique mechanism of action, relying on bioactivation by nematode-specific cytochrome P450 enzymes, provides a clear rationale for its observed safety profile in non-target organisms. The available data indicates a wide therapeutic window, a critical attribute for agricultural chemicals.
Future research should focus on a more comprehensive toxicological evaluation in mammalian systems to fully characterize its safety for regulatory approval. This would include studies on:
-
Acute, sub-chronic, and chronic toxicity.
-
Genotoxicity and carcinogenicity.
-
Reproductive and developmental toxicity.
-
Pharmacokinetics and metabolism in mammalian models.
A deeper understanding of the specific cytochrome P450 enzymes responsible for its bioactivation across a broader range of plant-parasitic nematodes will also be crucial for its effective and sustainable deployment in agriculture.
References
An In-depth Technical Guide on the Environmental Fate and Degradation of Chlorpyrifos
Disclaimer: Information for the substance "Cyprocide-B" could not be located in publicly available resources. Therefore, this technical guide utilizes the well-documented organophosphate insecticide Chlorpyrifos as a representative compound to fulfill the user's request for an in-depth analysis of environmental fate and degradation.
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpyrifos, O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate, is a broad-spectrum, chlorinated organophosphate insecticide that has been extensively used in agricultural and non-agricultural settings since its introduction in 1965.[1] It functions by inhibiting the acetylcholinesterase enzyme, leading to a buildup of the neurotransmitter acetylcholine in the nervous systems of insects.[2] Due to its widespread application, understanding its behavior, persistence, and transformation in the environment is critical for assessing its ecological impact and potential risks to non-target organisms.[3][4] This guide provides a detailed overview of the environmental fate and degradation of Chlorpyrifos, summarizing key quantitative data, outlining experimental protocols, and visualizing its primary degradation pathways.
Physicochemical Properties
The environmental distribution and fate of Chlorpyrifos are governed by its physicochemical properties. It is a colorless to white crystalline solid with a mild mercaptan-like odor.[5] Its low water solubility and high octanol-water partition coefficient (Kow) indicate a strong tendency to adsorb to organic matter in soil and sediment, limiting its mobility.[3][6]
Table 1: Physicochemical Properties of Chlorpyrifos
| Property | Value | Source |
| Molecular Formula | C9H11Cl3NO3PS | [6] |
| Molecular Weight | 350.59 g/mol | [5][6] |
| Physical State | Colorless to white crystalline solid | [5] |
| Melting Point | 42-44 °C | [7] |
| Water Solubility | 1.4 - 2 mg/L at 25 °C | [2][5] |
| Vapor Pressure | 1.87 x 10⁻⁵ mmHg at 25 °C | [5] |
| Log Kow | 4.7 - 5.3 | [3][5] |
| Soil Sorption Coefficient (Koc) | 360 - 31,000 | [5] |
Environmental Fate
Chlorpyrifos dissipates from the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, volatilization, and microbial degradation.[3][8] The relative importance of each process depends on environmental conditions such as soil type, pH, temperature, and sunlight exposure.[9]
Chlorpyrifos is considered moderately persistent in soil.[10] Its strong binding to soil organic matter and clay particles limits its vertical movement, making groundwater contamination unlikely.[3][8] However, it can be transported to surface waters via runoff and soil erosion.[8] The primary degradation mechanism in soil is microbial metabolism.[8] Volatilization from moist soil surfaces can also be a significant dissipation route.[3]
In aquatic environments, Chlorpyrifos degradation occurs through hydrolysis, photolysis, and biodegradation.[8] It readily partitions from the water column to sediment due to its high sorption coefficient.[11] The rate of hydrolysis is significantly influenced by pH and temperature, with faster degradation occurring under alkaline conditions and at higher temperatures.[12][13] Photolysis, or degradation by sunlight, can also be a major route of transformation in surface waters.[14]
Degradation Pathways
The degradation of Chlorpyrifos proceeds through several key pathways, primarily resulting in the formation of 3,5,6-trichloro-2-pyridinol (TCP), its major and more persistent metabolite.[8][15]
Hydrolysis is a primary abiotic degradation pathway for Chlorpyrifos in water and moist soil. The phosphorothioate ester linkage is cleaved, yielding TCP and diethylthiophosphoric acid (DETP).[16] The rate of hydrolysis is slow in acidic to neutral conditions but increases significantly in alkaline environments.[13]
References
- 1. Biodegradation of Chlorpyrifos by Enterobacter Strain B-14 and Its Use in Bioremediation of Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 3. Environmental fate of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pollution status and bioremediation of chlorpyrifos in environmental matrices by the application of bacterial communities: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. fao.org [fao.org]
- 8. Chlorpyrifos - General Information | Minnesota Department of Agriculture [mda.state.mn.us]
- 9. scialert.net [scialert.net]
- 10. ijeab.com [ijeab.com]
- 11. beyondpesticides.org [beyondpesticides.org]
- 12. researchgate.net [researchgate.net]
- 13. ukm.my [ukm.my]
- 14. saspublishers.com [saspublishers.com]
- 15. Chlorpyrifos Occurrence and Toxicological Risk Assessment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Bioactivation of Cyprocide-B: A Technical Guide to its Electrophilic Transformation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the bioactivation of Cyprocide-B, a selective nematicide. The focus is on the metabolic conversion of this compound into a reactive electrophile, a critical step in its mechanism of action. This document details the enzymatic processes involved, presents quantitative data from key experiments, and provides comprehensive experimental protocols for the methodologies cited.
Executive Summary
This compound, a 1,3,4-oxadiazole thioether, demonstrates potent and selective nematicidal activity. Its efficacy is not inherent but is a result of metabolic activation within the target organism. This process, primarily mediated by nematode-specific cytochrome P450 (CYP) enzymes, transforms this compound into a highly reactive electrophilic intermediate. This guide elucidates the bioactivation pathway, the subsequent cellular interactions of the electrophile, and the experimental framework used to uncover these mechanisms. The targeted nature of this bioactivation process underscores its potential for developing safer and more effective nematicides.
The Bioactivation Pathway of this compound
The bioactivation of this compound is a multi-step process initiated by cytochrome P450-dependent oxidation and culminating in the depletion of cellular nucleophiles, leading to nematode lethality.
Enzymatic S-oxidation
Formation of Thiol Adducts
The electrophilic sulfoxide intermediate is highly reactive and readily conjugates with low molecular weight (LMW) thiols within the nematode's cells. The primary target for this adduction is glutathione (GSH).[2] This conjugation is a detoxification pathway that, in this case, contributes to the depletion of cellular GSH. The initial GSH adduct is further processed through the mercapturic acid pathway, leading to the formation of γ-glutamylcysteine (γ-Glu-Cys), cysteinylglycine (Cys-Gly), and cysteine (Cys) conjugates.[1][2] The extensive depletion of these essential LMW thiols is a key factor in the toxicity of this compound.[2]
Quantitative Data
The following tables summarize the quantitative data from studies on this compound bioactivation.
Table 1: In Vitro and In Vivo Concentrations of this compound
| Organism/System | Concentration | Duration of Exposure | Purpose of Experiment | Reference |
| C. elegans | 25 µM | 24 hours | Bioactivation to a reactive electrophile | [6] |
| C. elegans (adult) | 40 µM | 48 hours | P450 RNAi knockdown screen | [5] |
| Plant-parasitic nematodes (PPNs) | 50 µM | 3 days | Nematicidal activity assessment | [6] |
| M. incognita | 60 µM | 24 hours | Prevention of root infestation | [6] |
| Yeast expressing CYP-35D1 | 100 µM | 6 hours | Metabolite analysis | [5] |
Table 2: Effect of P450 Inhibition on this compound Metabolite Abundance in D. dipsaci
| Metabolite | Change in Abundance with 1-ABT | p-value |
| This compound (Parent) | Increased | 0.000642 |
| GSH Conjugate | Reduced | 0.000014 |
| γ-Glu-Cys Conjugate | Reduced | 0.000757 |
| Sulfoxide | Reduced | 0.000236 |
| Cys-Gly Conjugate | Reduced | 0.002462 |
| Cys Conjugate | Reduced | 0.022239 |
| *Data from experiments where the pan-P450 inhibitor 1-aminobenzotriazole (1-ABT) was used.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
LC-MS Analysis of this compound Metabolites
This protocol describes the analysis of this compound and its metabolites from nematode lysates.
1. Sample Preparation:
-
Synchronized L1-stage C. elegans are cultured in liquid medium.
-
Worms are exposed to a specified concentration of this compound (e.g., 25 µM) or a DMSO control for a set duration (e.g., 24 hours).
-
The worms are then washed and collected.
-
The worm pellet is lysed, and the lysate is clarified by centrifugation.
2. Liquid Chromatography:
-
A C18 reverse-phase column is used for chromatographic separation.
-
The mobile phase consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The flow rate is maintained at a constant rate (e.g., 0.3 mL/min).
3. Mass Spectrometry:
-
A high-resolution mass spectrometer is operated in both positive and negative ion modes.
-
Data is acquired using a data-dependent acquisition mode to obtain both full scan MS and tandem MS (MS/MS) spectra.
-
Extracted ion chromatograms (EICs) are generated for the parent this compound and its predicted metabolites (sulfoxide and thiol conjugates).
Nematode Mobility Assay
This assay is used to quantify the nematicidal effect of this compound.
1. Assay Preparation:
-
A 96-well microtiter plate is used.
-
Each well contains a suspension of synchronized nematodes in a suitable buffer.
-
This compound is added to the wells at various concentrations. Control wells receive only the vehicle (e.g., DMSO).
2. Incubation:
-
The plate is incubated at a controlled temperature (e.g., 20°C) for a specified duration (e.g., 24-72 hours).
3. Mobility Assessment:
-
The mobility of the nematodes is assessed. This can be done manually by observing the worms under a microscope and counting the number of motile versus non-motile individuals.
-
Alternatively, automated systems that track worm movement can be used for high-throughput screening.
4. Data Analysis:
-
The percentage of mobile worms is calculated for each concentration of this compound.
-
Dose-response curves are generated to determine the EC50 value.
Heterologous Expression of Nematode P450 in Yeast
This protocol is used to confirm the role of a specific P450 enzyme in this compound bioactivation.
1. Yeast Strain and Plasmid Construction:
-
A suitable yeast strain (e.g., Saccharomyces cerevisiae) is used.
-
The cDNA of the nematode P450 gene of interest (e.g., cyp-35d1) is cloned into a yeast expression vector. An empty vector is used as a control.
2. Yeast Transformation and Culture:
-
The yeast is transformed with the expression plasmid or the empty vector.
-
Transformed yeast are grown in a selective medium to maintain the plasmid.
3. This compound Exposure and Growth Assay:
-
The yeast cultures are exposed to various concentrations of this compound.
-
Yeast growth is monitored over time (e.g., by measuring optical density at 600 nm). A compound that is bioactivated into a toxic substance will inhibit the growth of the yeast expressing the relevant P450.
4. Metabolite Analysis:
-
Yeast cells are harvested after exposure to this compound.
-
The cells are lysed, and the lysate is analyzed by LC-MS to detect the formation of this compound metabolites, as described in Protocol 4.1.
Conclusion
The bioactivation of this compound to a reactive electrophile by nematode-specific cytochrome P450 enzymes is a prime example of targeted pro-drug activation. This in-depth technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and drug development professionals to further investigate this and similar bioactivation pathways. Understanding these mechanisms is paramount for the rational design of new, selective, and effective nematicides with improved safety profiles.
References
Cyprocide-B: A Selective Nematicidal Scaffold - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pressing need for novel, selective, and effective nematicides has driven the exploration of new chemical scaffolds capable of targeting plant-parasitic nematodes while minimizing off-target effects. Cyprocide-B, a member of the 1,3,4-oxadiazole thioether class of compounds, has emerged as a promising pro-nematicide with a unique mechanism of action.[1][2][3][4] This technical guide provides an in-depth overview of this compound, including its nematicidal activity, mechanism of action, experimental protocols, and the underlying signaling pathways.
Data Presentation: Nematicidal Activity and Selectivity of this compound
The following tables summarize the quantitative data on the efficacy and selectivity of this compound against various nematode species and its relative inactivity against a range of non-target organisms.
Table 1: Nematicidal Activity of this compound Against Plant-Parasitic and Free-Living Nematodes
| Nematode Species | Type | Stage | Concentration (µM) | Effect | Source |
| Caenorhabditis elegans | Free-living | L1 Larvae | 25 | Mobile worm proportion reduced | [5] |
| Caenorhabditis elegans | Free-living | Adult | 40 | Reduced mobility | [6] |
| Meloidogyne hapla | Plant-parasitic | Egg | 50 | Reduced viability | [1] |
| Meloidogyne hapla | Plant-parasitic | J2 Infective Juvenile | 50 | Reduced viability | [1] |
| Ditylenchus dipsaci | Plant-parasitic | Mixed | 50 | Reduced viability | [1] |
| Pratylenchus penetrans | Plant-parasitic | Mixed | 50 | Reduced viability | [1] |
| Meloidogyne incognita | Plant-parasitic | J2 Infective Juvenile | 60 | Reduced root infestation | [7] |
Table 2: Selectivity of this compound: Efficacy Against Non-Target Organisms
| Organism | Species | Type | Concentration (µM) | Effect | Source |
| Human Embryonic Kidney Cells | Homo sapiens | HEK293 | 50 | Relatively inactive | [8] |
| Human Liver Carcinoma Cells | Homo sapiens | HepG2 | 50 | Relatively inactive | |
| Brewer's Yeast | Saccharomyces cerevisiae | Fungus | 50 | Relatively inactive | [8] |
| Pathogenic Yeast | Candida albicans | Fungus | 50 | Relatively inactive | |
| Plant-beneficial Rhizobacteria | Pseudomonas simiae | Bacterium | 50 | Relatively inactive | [8] |
| Plant-beneficial Rhizobacteria | Pseudomonas defensor | Bacterium | 50 | Relatively inactive | |
| Zebrafish | Danio rerio | Vertebrate | 50 | Safer than Tioxazafen | [8] |
| Fruit Fly | Drosophila melanogaster | Insect | 50 | Relatively inactive |
Mechanism of Action: Cytochrome P450-Mediated Bioactivation
This compound functions as a pro-nematicide, meaning it is converted into a toxic metabolite within the target organism.[1][2][3][4] This bioactivation is catalyzed by specific cytochrome P450 (CYP) enzymes present in nematodes.[1][2][3][4][5] In C. elegans, the specific enzyme responsible for this conversion has been identified as CYP-35D1.[5][6] The bioactivation process involves the S-oxidation of the thioether moiety of this compound, generating a reactive electrophilic sulfoxide metabolite.[9] This electrophile then readily reacts with low molecular weight thiols, such as glutathione (GSH), leading to their depletion and subsequent cellular damage and nematode death.[9] This nematode-specific bioactivation is the basis for this compound's selectivity, as non-target organisms appear to lack the specific CYP enzymes required for this toxic conversion.[1][2][3][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound's mechanism of action and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway for this compound bioactivation in nematodes.
Caption: A typical experimental workflow for the evaluation of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of this compound.
Representative Synthesis of a 1,3,4-Oxadiazole Thioether Scaffold
While a specific protocol for this compound is not publicly available, the following procedure for a structurally related 1,3,4-oxadiazole thioether provides a representative synthetic route.
Materials:
-
Substituted benzoic acid
-
Thionyl chloride
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide
-
Substituted benzyl halide
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
Acid Hydrazide Formation: A substituted benzoic acid is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is then slowly added to a solution of hydrazine hydrate in ethanol at 0°C and stirred for 1-2 hours. The precipitated acid hydrazide is filtered, washed with cold water, and dried.
-
Oxadiazole Ring Formation: The acid hydrazide, carbon disulfide, and potassium hydroxide are refluxed in ethanol for 6-8 hours. The reaction mixture is then concentrated, and the residue is dissolved in water and acidified with dilute hydrochloric acid. The precipitated 5-substituted-1,3,4-oxadiazole-2-thiol is filtered, washed with water, and dried.
-
Thioether Linkage Formation: The 5-substituted-1,3,4-oxadiazole-2-thiol is dissolved in DMF, and potassium carbonate is added. A substituted benzyl halide is then added, and the mixture is stirred at room temperature for 4-6 hours. The reaction mixture is poured into ice-cold water, and the resulting precipitate (the final 1,3,4-oxadiazole thioether product) is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Nematode Viability Assay (LC50 Determination)
This protocol is a standard method for determining the median lethal concentration (LC50) of a compound against nematodes, such as C. elegans.
Materials:
-
Synchronized L4 or young adult nematodes
-
96-well microtiter plates
-
M9 buffer
-
OP50 E. coli (food source)
-
This compound stock solution in DMSO
-
Plate reader or dissecting microscope
Procedure:
-
Nematode Preparation: Grow and synchronize C. elegans using standard methods to obtain a population of L4 larvae or young adults.
-
Assay Setup: In a 96-well plate, add a small volume of concentrated OP50 E. coli to each well.
-
Compound Dilution: Prepare a serial dilution of this compound in M9 buffer. Add the appropriate volume of each concentration to the wells. Include a DMSO-only control.
-
Nematode Addition: Add approximately 20-30 synchronized nematodes to each well.
-
Incubation: Incubate the plates at 20°C for 24-48 hours.
-
Viability Assessment: Assess nematode viability by observing movement. Nematodes that do not move in response to a gentle prod with a platinum wire pick are considered dead. Alternatively, automated systems can be used to quantify movement.
-
Data Analysis: Calculate the percentage of dead nematodes for each concentration. Determine the LC50 value using a suitable statistical software package by fitting the data to a dose-response curve.
In Vitro Cytochrome P450 Bioactivation Assay
This protocol describes a method to assess the metabolism of this compound by specific CYP enzymes expressed in a heterologous system, such as yeast.
Materials:
-
Yeast strain expressing a specific nematode CYP450 (e.g., CYP-35D1)
-
Control yeast strain (empty vector)
-
Yeast growth medium
-
This compound
-
NADPH regenerating system
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
LC-MS/MS system
Procedure:
-
Yeast Culture: Grow cultures of both the CYP-expressing and control yeast strains to the mid-log phase.
-
Microsome Preparation (optional but recommended): Prepare microsomes from the yeast cells, which will contain the expressed CYP enzymes.
-
Incubation: In a microcentrifuge tube, combine the yeast microsomes (or whole cells), reaction buffer, this compound, and the NADPH regenerating system.
-
Reaction: Incubate the mixture at a suitable temperature (e.g., 37°C) for a specific time period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a quenching solvent, such as acetonitrile.
-
Metabolite Analysis: Centrifuge the samples to pellet any solids. Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound (this compound) and its metabolites (e.g., the sulfoxide). Compare the metabolite formation in the CYP-expressing strain to the control strain to confirm CYP-dependent metabolism.
Conclusion
This compound represents a significant advancement in the development of selective nematicides. Its unique mechanism of action, reliant on bioactivation by nematode-specific cytochrome P450 enzymes, provides a clear pathway for its targeted toxicity. The data presented in this guide underscore its potential as a broad-spectrum nematicide with a favorable safety profile for non-target organisms. The detailed experimental protocols offer a framework for researchers to further investigate this compound and related compounds, paving the way for the development of next-generation crop protection agents. Further research into the structure-activity relationships of the Cyprocide scaffold and in-planta efficacy will be crucial for its successful translation to agricultural applications.
References
- 1. Xenobiotic Detoxification in the Nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Xenobiotic detoxification in the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img.antpedia.com [img.antpedia.com]
- 9. mdpi.com [mdpi.com]
Off-Target Effects of Cyprocide-B on Non-Nematode Organisms: A Technical Guide
Disclaimer: "Cyprocide-B" is a fictional compound. This technical guide utilizes Abamectin, a widely used nematicide and insecticide, as a proxy to demonstrate the requested format and content regarding off-target effects on non-nematode organisms. All data and protocols presented herein pertain to Abamectin.
This technical guide provides an in-depth analysis of the off-target effects of Abamectin, a natural fermentation product of the soil actinomycete Streptomyces avermitilis, on a range of non-nematode organisms.[1] It is intended for researchers, scientists, and drug development professionals.
Executive Summary
Abamectin, a member of the avermectin family, is a potent neurotoxin to invertebrates and is widely used in agriculture and veterinary medicine.[1][2] Its primary mode of action is the interference with nerve and muscle cells by binding to glutamate-gated chloride channels (GluCls), leading to paralysis and death.[2][3][4] While exhibiting selective toxicity with lower impact on mammals, Abamectin demonstrates significant off-target effects on various non-nematode organisms, particularly aquatic life and bees.[2][5] This guide summarizes the quantitative toxicity data, details the experimental protocols for assessing these effects, and visualizes the key signaling pathways and experimental workflows.
Mechanism of Action in Non-Target Organisms
Abamectin's primary mechanism of action involves the modulation of two key ion channels in the nervous system:
-
Glutamate-Gated Chloride Channels (GluCls): In invertebrates, Abamectin binds to GluCls in nerve and muscle cells.[3][4] This binding action keeps the channels open, allowing a continuous influx of chloride ions into the cells.[2] The resulting hyperpolarization of the nerve and muscle cells prevents them from responding to stimuli, leading to paralysis and eventual death.[2][4] Mammals have a lower susceptibility to this effect as GluCls are primarily located in the central nervous system and Abamectin does not readily cross the blood-brain barrier.[1]
-
Gamma-Aminobutyric Acid (GABA) Receptors: Abamectin can also potentiate the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[6] By enhancing the release and binding of GABA to its receptors, Abamectin further increases chloride ion influx, contributing to the paralytic effect.[6]
Signaling Pathway Diagrams
Caption: GABAergic Synapse Signaling Pathway.
Caption: Glutamate-Gated Chloride Channel (GluCl) Signaling.
Quantitative Toxicity Data
The off-target toxicity of Abamectin varies significantly across different non-nematode organisms. The following tables summarize the available quantitative data.
Aquatic Organisms
Abamectin is highly toxic to fish and extremely toxic to aquatic invertebrates.[7]
| Organism | Test Type | Duration | Endpoint | Value | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 96-hour | Mortality | 0.003 mg/L | [7] |
| Bluegill Sunfish (Lepomis macrochirus) | LC50 | 96-hour | Mortality | 0.0096 mg/L | [7] |
| Sheepshead Minnow (Cyprinodon variegatus) | LC50 | 96-hour | Mortality | 0.015 mg/L | [7] |
| Channel Catfish (Ictalurus punctatus) | LC50 | 96-hour | Mortality | 0.024 mg/L | [7] |
| Carp (Cyprinus carpio) | LC50 | 96-hour | Mortality | 0.042 mg/L | [7] |
| Daphnia magna (Water Flea) | LC50 | 48-hour | Mortality | 0.003 mg/L | [7] |
| Daphnia similis | EC50 | 48-hour | Immobilisation | 5.1 ng/L | [8] |
| Pink Shrimp (Penaeus duorarum) | LC50 | 96-hour | Mortality | 0.0016 mg/L | [7] |
| Eastern Oyster (Crassostrea virginica) | LC50 | 96-hour | Mortality | 430 mg/L | [7] |
| Blue Crab (Callinectes sapidus) | LC50 | 96-hour | Mortality | 153 mg/L | [7] |
| Chironomus xanthus (Midge) | LC50 | 96-hour | Mortality | 2.67 µg/L | [8] |
| Zebrafish (Danio rerio) | LC50 | 48-hour | Mortality | 33 µg/L | [8] |
Terrestrial Organisms
| Organism | Test Type | Endpoint | Value | Reference |
| Honey Bee (Apis mellifera) | Contact LC50 (24-hour) | Mortality | 0.002 µ g/bee | [7] |
| Honey Bee (Apis mellifera) | Oral LD50 | Mortality | 0.009 µ g/bee | [7] |
| Rat (Rattus norvegicus) | Oral LD50 (in sesame oil) | Mortality | 8.7 mg/kg bw | [9] |
| Rat (Rattus norvegicus) | Oral LD50 (in water) | Mortality | 214 mg/kg bw | [9] |
| Rat (Rattus norvegicus) | Dermal LD50 | Mortality | >2000 mg/kg bw | [9] |
| Rabbit (Oryctolagus cuniculus) | Dermal LD50 | Mortality | >2000 mg/kg bw | [9] |
Mammalian Reproductive and Developmental Toxicity
| Organism | Dosage | Effect | Reference |
| Rat (Rattus norvegicus) | 0.40 mg/kg/day | Increased stillbirths, decreased pup viability, decreased lactation, decreased pup weights. | [7] |
| Mouse (Mus musculus) | Toxic to mother | Cleft palate in offspring. | [7] |
| Rabbit (Oryctolagus cuniculus) | Toxic to mother | Cleft palate in offspring. | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of Abamectin's off-target effects, based on OECD guidelines.
Fish, Acute Toxicity Test (Adapted from OECD Guideline 203)
Objective: To determine the median lethal concentration (LC50) of a test substance to fish over a 96-hour exposure period.[8][10][11]
Test Organism: A suitable fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[10][11]
Methodology:
-
Acclimatization: Fish are acclimated to laboratory conditions for at least 12 days.
-
Test Solutions: A series of at least five test concentrations in a geometric series are prepared by diluting a stock solution of the test substance.[8][12] A control group with no test substance is also included.
-
Exposure: At least seven fish are randomly assigned to each test concentration and control group.[8] The fish are exposed to the test substance for a period of 96 hours.[8][10][11]
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[8][10] Any abnormal behavior is also noted.
-
Water Quality: Parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.
-
Data Analysis: The cumulative percentage mortality for each exposure period is plotted against the concentration to determine the LC50 value.[8]
Daphnia sp., Acute Immobilisation Test (Adapted from OECD Guideline 202)
Objective: To determine the median effective concentration (EC50) of a test substance that causes immobilization in Daphnia magna over a 48-hour period.[5][6][13][14]
Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.[5][13][15]
Methodology:
-
Test Solutions: At least five concentrations of the test substance are prepared in a suitable medium.[5][6] A control group is also prepared.
-
Exposure: At least 20 daphnids, divided into four groups of five, are exposed to each test concentration and the control.[5][6] The exposure duration is 48 hours.[5][13][15]
-
Observations: Immobilisation is recorded at 24 and 48 hours.[5][13][15] Daphnids are considered immobilized if they are not able to swim within 15 seconds after gentle agitation of the test vessel.[15]
-
Test Conditions: The test is conducted under controlled temperature and light cycles.[13]
-
Data Analysis: The results are analyzed to calculate the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.[5][15]
In Vitro Neurotoxicity Assay
Objective: To assess the potential of a pesticide to cause neurotoxicity by measuring its effect on nerve cell cultures or enzymatic activity.[16]
Methodology (Example using Acetylcholinesterase Inhibition):
-
Cell Culture: A suitable neuronal cell line or primary neuron culture is maintained in appropriate culture conditions.
-
Pesticide Exposure: The cells are exposed to a range of concentrations of the test pesticide for a defined period.
-
Enzyme Activity Measurement: The activity of acetylcholinesterase (AChE), a key enzyme in the nervous system, is measured.[17][18][19] This can be done using a colorimetric assay where the breakdown of a substrate by AChE produces a colored product.
-
Data Analysis: The inhibition of AChE activity by the pesticide is calculated and expressed as a percentage of the control. The IC50 value (the concentration that inhibits 50% of the enzyme activity) can be determined.[16]
Experimental Workflow Diagram
Caption: Generalized workflow for an acute aquatic toxicity test.
Metabolic Pathways
The biotransformation of pesticides like Abamectin in non-target organisms is primarily mediated by cytochrome P450 (CYP) enzymes.[20] This metabolic process can either detoxify the compound or, in some cases, produce more toxic metabolites.
Cytochrome P450-Mediated Metabolism
The metabolism of xenobiotics, including pesticides, generally occurs in three phases:
-
Phase I: Introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. Cytochrome P450 enzymes are key players in this phase.[21][22]
-
Phase II: Conjugation of the Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to increase their water solubility.
-
Phase III: Excretion of the conjugated metabolites from the cells, often involving ATP-binding cassette (ABC) transporters.[3][21]
Caption: Generalized pesticide metabolism pathway.
Conclusion
The data presented in this technical guide demonstrate that while Abamectin is a valuable tool for nematode control, its off-target effects on non-nematode organisms, particularly in aquatic ecosystems, are significant. A thorough understanding of its mechanism of action, toxicity profiles, and metabolic pathways is crucial for conducting comprehensive environmental risk assessments and for the development of more selective and environmentally benign nematicides. The provided experimental protocols serve as a foundation for the standardized evaluation of such compounds.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. oecd.org [oecd.org]
- 6. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. oecd.org [oecd.org]
- 9. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 11. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 12. eurofins.com.au [eurofins.com.au]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 15. fera.co.uk [fera.co.uk]
- 16. imlresearch.com [imlresearch.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The role of cytochrome P450 genetic variants in pesticide metabolism and the risk of child neurodevelopment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
The Nematicidal Action of Cyprocide-B: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals on the Selective Bioactivation and Efficacy of a Novel Nematicide
Abstract
Plant-parasitic nematodes (PPNs) represent a significant and persistent threat to global agriculture, causing substantial crop losses annually. The phasing out of broad-spectrum, non-selective nematicides has created an urgent need for novel, targeted solutions. Cyprocide-B, a member of the 1,3,4-oxadiazole thioether class of compounds, has emerged as a promising selective pro-nematicide. This technical guide synthesizes the current understanding of this compound's mechanism of action, efficacy against various PPNs, and its selectivity profile. We present quantitative data on its biological activity, detail the experimental protocols used in its characterization, and visualize its metabolic activation pathway. This document serves as a comprehensive resource for researchers in nematology, agrochemical development, and drug discovery.
Introduction
The management of plant-parasitic nematode infestations is a critical challenge for global food security. Traditional chemical controls, while effective, often suffer from a lack of selectivity, posing risks to non-target organisms and the environment. This compound represents a new generation of nematicides that achieve their selectivity through a process of bioactivation specifically within the target pest. It is a "pro-nematicide," a compound that is relatively inert until it is metabolized into a toxic form by enzymes present in the nematode.[1] This targeted approach enhances its safety profile for non-nematode organisms.[1] This guide provides a detailed examination of the biochemical basis for this compound's nematicidal activity and its broad-spectrum efficacy.
Mechanism of Action: Selective Bioactivation
The selective toxicity of this compound is rooted in its metabolic activation by nematode-specific cytochrome P450 (CYP) enzymes.[1] This process is a key differentiator from non-selective nematicides and forms the basis of its phylum-specific activity.
The Role of Cytochrome P450
In the model organism Caenorhabditis elegans, the specific enzyme responsible for the bioactivation of this compound has been identified as CYP-35D1.[2] RNAi knockdown of this particular P450 enzyme confers significant resistance to this compound in C. elegans.[2] This bioactivation mechanism is not limited to C. elegans and has been observed in a range of plant-parasitic nematodes, indicating a conserved pathway.[1]
Formation of a Reactive Electrophile and Thiol Depletion
The enzymatic action of cytochrome P450 on this compound results in its S-oxidation, producing a highly reactive electrophilic sulfoxide metabolite.[1] This metabolite readily reacts with low molecular weight (LMW) thiols, such as glutathione (GSH).[1] The conjugation of the this compound metabolite with GSH and other LMW thiols leads to their depletion within the nematode's cells. This depletion of essential thiols is the putative mechanism of cellular death, disrupting critical biological processes.[1]
The proposed metabolic pathway is illustrated in the diagram below:
Quantitative Efficacy Data
This compound has demonstrated broad-spectrum activity against a variety of plant-parasitic nematodes in laboratory assays. The following tables summarize the available quantitative data on its nematicidal effects and selectivity.
Table 1: Nematicidal Activity of this compound Against Plant-Parasitic Nematodes
| Nematode Species | Life Stage | Assay Type | Concentration | Effect |
| Meloidogyne hapla | Egg | Viability | 50 µM | Reduced Viability |
| Meloidogyne hapla | J2 | Viability | 50 µM | Reduced Viability |
| Ditylenchus dipsaci | Mixed | Viability | 50 µM | Reduced Viability |
| Pratylenchus penetrans | Mixed | Viability | 50 µM | Reduced Viability |
Note: Specific LC50 values are not detailed in the provided search results, but 50 µM is cited as an effective concentration.
Table 2: Selectivity Profile of this compound Against Non-Target Organisms
| Organism | Species/Cell Line | Assay Type | Concentration | Effect |
| Human Cells | HEK293, HepG2 | Viability | High | Relatively Inactive |
| Fungi | S. cerevisiae, C. albicans | Viability | High | Relatively Inactive |
| Bacteria | P. simiae, P. defensor | Viability | High | Relatively Inactive |
| Zebrafish | D. rerio | Viability | 50 µM | Safer than Tioxazafen |
| Fruit Fly | D. melanogaster | Viability | High | Relatively Inactive |
Note: "High concentration" indicates that the compound was relatively inactive at the same concentrations that were lethal to nematodes.[3]
Experimental Protocols
The characterization of this compound's activity involved several key experimental procedures. The following sections provide an overview of these methodologies.
General Nematode Culture
-
C. elegans : Maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
D. dipsaci : Cultured on autoclaved alfalfa calli in Murashige and Skoog (MS) media.
-
M. hapla and P. penetrans : Maintained on corn root explants grown on Gamborg's B5 medium.
Nematode Viability and Motility Assays
A general workflow for assessing nematicide efficacy is depicted below.
-
Procedure : Nematodes (e.g., L1 larvae for C. elegans or J2s for M. hapla) are dispensed into 96-well plates containing various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Plates are incubated for a defined period (e.g., 24 to 72 hours). Viability is assessed by observing nematode movement, either manually or using automated tracking software. Nematodes that are immobile are considered non-viable.
Cytochrome P450 RNAi Knockdown Screen in C. elegans
-
Objective : To identify the specific P450 enzyme responsible for this compound bioactivation.
-
Endpoint : Survival or mobility was assessed after a 48-hour exposure to 40 µM this compound.[4] Significant survival in a specific RNAi condition compared to controls indicated that the silenced gene was necessary for the nematicidal activity of this compound.[4]
Metabolite Analysis using LC-MS
-
Objective : To identify the metabolic products of this compound in nematodes.
-
Procedure : A large population of nematodes was exposed to this compound (e.g., 100 µM). After incubation, the nematodes were lysed, and the lysate was analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Analysis : The resulting chromatograms were analyzed for peaks corresponding to the parent this compound molecule and any potential metabolites. The masses of these metabolites were then used to deduce their chemical structures, such as the sulfoxide metabolite and its various thiol conjugates.[1]
Heterologous Expression of P450 in Yeast
-
Objective : To confirm that a specific nematode P450 can bioactivate this compound.
-
Method : The gene for a candidate nematode P450 (e.g., C. elegans CYP-35D1) was expressed in a model organism that lacks this enzyme, such as Saccharomyces cerevisiae (yeast).
-
Endpoint : The yeast culture expressing the nematode P450 was exposed to this compound. Increased sensitivity to the compound or the production of the reactive metabolite (detected by LC-MS) in the P450-expressing yeast compared to control yeast confirmed the enzyme's role in bioactivation.[4]
Conclusion and Future Directions
This compound stands out as a selective and potent nematicide with a clear, biochemically defined mechanism of action. Its reliance on nematode-specific cytochrome P450 enzymes for bioactivation provides a strong foundation for its favorable safety profile. The broad-spectrum activity against economically important plant-parasitic nematodes, including species from the genera Meloidogyne, Ditylenchus, and Pratylenchus, highlights its potential as a valuable tool in integrated pest management strategies.
Future research should focus on several key areas:
-
Field Trials : Translating the promising laboratory results into real-world agricultural settings to evaluate efficacy under various environmental conditions and against a wider range of PPNs.
-
Resistance Management : Investigating the potential for nematodes to develop resistance to this compound through mutations in the target P450 genes.
-
Optimization of Formulation : Developing stable and effective formulations for soil application to maximize bioavailability to nematodes in the rhizosphere.
-
Elucidation of Downstream Effects : Further exploring the cellular consequences of thiol depletion in nematodes to gain a more complete picture of the mechanism of toxicity.
References
The Role of CYP-35D1 in Cyprocide-B Bioactivation in C. elegans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective targeting of pests with minimal off-target effects is a primary goal in the development of novel pesticides. In the field of nematicides, the 1,3,4-oxadiazole thioether compound, Cyprocide-B, has emerged as a promising candidate with potent and selective activity against a broad range of plant-parasitic nematodes.[1][2] This selectivity is not inherent to the compound itself but is achieved through a process of bioactivation, where the relatively benign parent molecule is converted into a toxic metabolite within the target organism. This technical guide provides an in-depth overview of the pivotal role of the cytochrome P450 enzyme, CYP-35D1, in the bioactivation of this compound in the model organism Caenorhabditis elegans. The elucidation of this pathway offers a blueprint for the development of highly selective pro-nematicides and highlights the utility of C. elegans as a powerful tool in agrochemical research.
Core Concepts: Bioactivation and the Cytochrome P450 System
Initial studies revealed that the lethality of this compound in C. elegans is dependent on the activity of the general cytochrome P450 reductase, EMB-8, which is essential for the function of many CYP enzymes.[5] This finding prompted a more focused investigation to identify the specific CYP responsible for this bioactivation.
Identification of CYP-35D1 as the Key Bioactivating Enzyme
A systematic RNA interference (RNAi) screen targeting 69 of the 76 predicted CYP genes in C. elegans was conducted to pinpoint the enzyme responsible for this compound bioactivation.[5] This screen unequivocally identified cyp-35d1 as the critical gene; knockdown of cyp-35d1 conferred significant resistance to this compound.[5][6]
To further validate this finding, two independent deletion mutant strains for cyp-35d1 were generated and tested for their sensitivity to this compound. Both mutant strains exhibited a marked resistance to the compound compared to wild-type C. elegans, confirming that CYP-35D1 is necessary for the nematicidal activity of this compound.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from experiments investigating the role of CYP-35D1 in this compound bioactivation.
Table 1: Effect of cyp-35d1 RNAi on C. elegans Survival in the Presence of this compound
| RNAi Target | This compound Concentration | Exposure Time | Proportion of Mobile Worms (Normalized to Control) | p-value (vs. Empty Vector) |
| Empty Vector (Control) | 40 µM | 48 hours | 1.00 | - |
| cyp-35d1 | 40 µM | 48 hours | Significantly higher than control | < 0.0001[5] |
Table 2: Dose-Response of this compound in Wild-Type and cyp-35d1 Deletion Mutants
| Strain | This compound Concentration | Exposure Time | Relative Viability (Compared to DMSO control) |
| Wild-Type (N2) | 0 µM | 4 days | 1.00 |
| 10 µM | 4 days | ~0.8 | |
| 20 µM | 4 days | ~0.2 | |
| 40 µM | 4 days | ~0.0 | |
| cyp-35d1 deletion mutant | 0 µM | 4 days | 1.00 |
| 10 µM | 4 days | ~1.0 | |
| 20 µM | 4 days | ~1.0 | |
| 40 µM | 4 days | ~0.8 |
Note: Relative viability values are estimated from published graphical data.[6]
Table 3: Heterologous Expression of CYP-35D1 in S. cerevisiae and this compound Sensitivity
| Yeast Strain | Expressed Protein | This compound Concentration | Exposure Time | Growth Inhibition (Relative to control) |
| Empty Vector | None | 100 µM | 48 hours | Minimal |
| CYP-35D1 expressing | C. elegans CYP-35D1 | 100 µM | 48 hours | Significant |
Note: Growth inhibition is inferred from the significant difference in the area under the growth curve between the two strains in the presence of this compound.[6]
Proposed Bioactivation Pathway
The current model for this compound bioactivation by CYP-35D1 involves the S-oxidation of the thioether moiety to produce a reactive electrophilic sulfoxide metabolite.[7] This electrophilic intermediate can then readily react with cellular nucleophiles, such as glutathione (GSH), leading to cellular dysfunction and toxicity.[7] The subsequent processing of the glutathione conjugate can lead to the formation of γ-glutamylcysteine, cysteinylglycine, and cysteine conjugates.[7]
Experimental Protocols
This section provides detailed methodologies for the key experiments that elucidated the role of CYP-35D1 in this compound bioactivation.
RNAi-Mediated Gene Knockdown Screen
This protocol is adapted from standard high-throughput liquid RNAi screening methods in C. elegans.[1][8]
Objective: To identify CYP genes required for this compound toxicity.
Materials:
-
E. coli HT115(DE3) RNAi feeding library covering C. elegans CYP genes.
-
96-well microtiter plates.
-
Liquid NGM (Nematode Growth Medium) supplemented with ampicillin and IPTG.
-
This compound stock solution in DMSO.
-
Automated liquid handling robotics (optional, for high-throughput).
Procedure:
-
Grow individual E. coli RNAi clones overnight in LB with ampicillin.
-
Inoculate 96-well deep-well plates containing liquid NGM with ampicillin with the overnight cultures. Grow for 4-6 hours.
-
Induce dsRNA expression by adding IPTG to a final concentration of 1 mM and incubate for a further 12-16 hours.
-
Synchronize C. elegans to the L1 larval stage.
-
Dispense approximately 20-30 L1 worms into each well of a 96-well assay plate.
-
Add the induced RNAi bacterial cultures to the corresponding wells.
-
Incubate the plates at 20°C for 48-72 hours to allow for gene knockdown.
-
Add this compound to a final concentration of 40 µM (and a final DMSO concentration of 1%).
-
Incubate for a further 48 hours.
-
Assess worm viability or mobility. A significant increase in survival/mobility in a particular well compared to the empty vector control indicates that the targeted gene is required for this compound toxicity.
References
- 1. CRISPR/Cas9 Methodology for the Generation of Knockout Deletions in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation [ideas.repec.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cyprocide-B in Nematode Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyprocide-B is a novel, selective pro-nematicide demonstrating broad-spectrum activity against a range of plant-parasitic nematodes (PPNs).[1][2] Its innovative mechanism of action, relying on bioactivation by nematode-specific cytochrome P450 (CYP) enzymes, offers a targeted approach to nematode control while exhibiting significantly lower toxicity to non-target organisms.[1][2][3][4] This document provides detailed experimental protocols and quantitative data for the application of this compound in nematode treatment research, drawing from foundational studies on its efficacy and mechanism.
Mechanism of Action
Data Presentation
Efficacy and Selectivity of this compound
The following tables summarize the dose-response data for this compound against various nematode species and its comparative inactivity against a panel of non-target organisms.
Table 1: Nematicidal Activity of this compound
| Nematode Species | Life Stage | Concentration (µM) | Exposure Time | Observed Effect |
| C. elegans | L1 Larvae | 25 | 24 hours | Used for bioactivation and metabolite studies.[1] |
| C. elegans | Adults | 40 | 48 hours | Significant resistance conferred by cyp-35d1 knockdown.[5] |
| Plant-Parasitic Nematodes (PPNs) | Mixed | 50 | 3 days | Broad-spectrum selective nematicidal activity.[1] |
| M. incognita (in soil) | Eggs/J2 | 60 | 24 hours | Prevents root infestation in a soil environment.[1] |
Table 2: Comparative Toxicity Profile of this compound
| Organism | Species/Cell Line | Assay Type | Effective Concentration (this compound) | Notes |
| Nematodes | C. elegans, M. hapla, D. dipsaci, P. penetrans | Viability/Mobility | ~10-50 µM | High activity across multiple species and life stages.[2] |
| Human Cells | HEK293, HepG2 | Cell Viability | >100 µM | Low toxicity to human cell lines.[2] |
| Fungi | S. cerevisiae, C. albicans | Growth Inhibition | >100 µM | Low antifungal activity.[2] |
| Bacteria | P. simiae, P. defensor | Growth Inhibition | Not active | No significant effect on plant-beneficial rhizobacteria.[2] |
| Vertebrates | D. rerio (Zebrafish) | Viability | Safer than Tioxazafen | Favorable safety profile compared to a commercial nematicide.[1] |
| Insects | D. melanogaster (Fruit fly) | Viability (Adult & Larvae) | Not active | Low insecticidal activity.[2] |
Experimental Protocols
Protocol 1: C. elegans Liquid Viability Assay
This protocol is designed for high-throughput screening of this compound and related compounds on C. elegans in a 96-well format.
Materials:
-
Nematode Growth Medium (NGM)
-
E. coli OP50 culture
-
Synchronized L1 or L4 stage C. elegans
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microplates
-
Liquid handling robot (optional, for high-throughput)
-
Dissecting microscope or automated imaging system
Procedure:
-
Worm Synchronization: Grow gravid adult C. elegans on NGM plates seeded with OP50. Harvest eggs by washing plates with M9 buffer and treating with a bleach/NaOH solution. Wash the collected eggs multiple times with M9 buffer and allow them to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae. For L4 stage assays, plate the synchronized L1s on OP50-seeded NGM plates and grow them at 20°C until they reach the L4 stage.
-
Assay Preparation: Prepare a liquid assay medium consisting of liquid NGM, a standardized concentration of E. coli OP50 as a food source, and the desired final concentrations of this compound. The final DMSO concentration should not exceed 1%.
-
Plating: Using a liquid handling robot or multichannel pipette, dispense approximately 50-100 µL of the assay medium containing the test compound into each well of a 96-well plate.
-
Worm Dispensing: Add a suspension of synchronized worms (e.g., 20-30 L4 worms or a higher number of L1s) in liquid NGM to each well.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 20-25°C) for the desired duration (e.g., 24, 48, or 72 hours).
-
Scoring Viability: Assess worm viability by observing movement. Worms that do not move in response to a gentle touch (e.g., with a platinum wire pick) or plate tapping are scored as dead. For high-throughput analysis, automated imaging systems can be used to quantify movement or pharyngeal pumping.
-
Data Analysis: Calculate the percentage of mobile or dead worms for each concentration. Plot dose-response curves to determine EC50 values.
Protocol 2: Meloidogyne incognita Soil Drench Assay on Tomato
This protocol assesses the in-vivo efficacy of this compound in preventing root-knot nematode infection in a soil environment.
Materials:
-
Tomato seedlings (e.g., 'Tiny Tim' or other susceptible variety), 3-4 weeks old
-
Sterilized sandy loam soil mixture
-
Pots (e.g., 15 cm diameter)
-
M. incognita eggs or second-stage juveniles (J2s)
-
This compound stock solution
-
Phloxine B solution (for staining egg masses)
Procedure:
-
Nematode Culture and Inoculum Preparation: Culture M. incognita on susceptible host plants (e.g., tomato). Extract eggs from infected roots using a 0.5-1% sodium hypochlorite (bleach) solution. Vigorously shake the roots in the solution for 3-4 minutes to dissolve the gelatinous matrix of the egg masses. Immediately pour the suspension through a series of nested sieves (e.g., 250 µm to 25 µm) to collect the eggs. Rinse thoroughly with water to remove residual bleach.
-
Planting: Transplant tomato seedlings into pots filled with the sterilized soil mix. Allow plants to acclimate for one week.
-
Soil Drench Application: Prepare an aqueous solution of this compound at the desired concentration (e.g., 60 µM). Drench the soil in each pot with the solution. Control pots should be drenched with a vehicle control solution (e.g., water with the same percentage of DMSO as the treatment).
-
Inoculation: 24 hours after the drench treatment, inoculate each pot with a suspension of M. incognita eggs or J2s. Apply the inoculum in small holes made in the soil around the base of the plant stem.
-
Incubation: Grow the plants in a greenhouse under controlled conditions (e.g., 25-28°C, 14h light/10h dark) for 6-8 weeks to allow for nematode infection and reproduction. Water as needed.
-
Data Collection:
-
Root Gall Index: Carefully uproot the plants and wash the roots gently. Score the degree of root galling on a scale of 0 (no galls) to 5 (severe galling).
-
Egg Mass Count: Stain the roots with Phloxine B solution for 15-20 minutes. This will stain the nematode egg masses red, making them easier to count. Count the number of egg masses per root system.
-
Egg Extraction: To quantify nematode reproduction, extract and count the number of eggs per gram of root tissue using the bleach method described in step 1.
-
-
Data Analysis: Compare the root gall index, number of egg masses, and eggs per gram of root between the this compound treated group and the control group to determine the percentage reduction in nematode infection and reproduction.
Protocol 3: LC-MS Analysis of this compound Metabolism in C. elegans
This protocol details the method for identifying the bioactivated metabolites of this compound in nematode lysates.
Materials:
-
Large, synchronized population of C. elegans (e.g., N2 wild-type)
-
This compound (e.g., 25 µM final concentration)
-
M9 buffer
-
Acetonitrile (ACN)
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q Exactive HF Orbitrap)
-
ZIC-pHILIC column
Procedure:
-
Treatment: Incubate a large population of synchronized C. elegans in liquid culture with 25 µM this compound or a DMSO control for a specified time (e.g., 6-24 hours).
-
Harvesting and Lysis: Harvest the worms by centrifugation. Wash them several times with M9 buffer to remove external compound and bacteria. Prepare a lysate by methods such as bead beating or sonication in an extraction solvent (e.g., 1:1 Acetonitrile:Water).
-
Sample Preparation: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant containing the metabolites for LC-MS analysis.
-
LC-MS Analysis:
-
Inject the prepared sample onto an LC system equipped with a HILIC column (e.g., Sequant ZIC-pHILIC).
-
Use a gradient of mobile phases (e.g., acetonitrile and ammonium carbonate buffer) to separate the metabolites.
-
Couple the LC outflow to a high-resolution mass spectrometer operating in both positive and negative ionization modes.
-
-
Data Acquisition and Analysis:
-
Acquire full scan MS data to detect ions corresponding to the parent this compound molecule and its potential metabolites.
-
Use software to generate extracted ion chromatograms (EICs) for the predicted m/z values of the parent compound, the sulfoxide metabolite, and its conjugates with glutathione, cysteine, etc.
-
Perform tandem mass spectrometry (MS/MS) on the detected metabolite ions to confirm their structures through fragmentation patterns. Compare the metabolite profiles from this compound-treated worms with those from DMSO-treated controls to identify treatment-specific compounds.
-
Conclusion
This compound represents a promising new class of nematicides with a selective mechanism of action. The protocols and data presented here provide a framework for researchers to investigate its efficacy, further elucidate its mode of action, and explore its potential in integrated pest management strategies. The high degree of selectivity for nematodes makes this compound an important tool for developing safer and more sustainable approaches to controlling parasitic nematode infestations in agriculture.
References
Application Notes and Protocols for In Vitro Nematicidal Activity of Cyprocide-B
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide detailed protocols for assessing the nematicidal activity of Cyprocide-B in vitro using three common assays: a juvenile nematode mortality/motility assay, an egg hatching assay, and a larval development assay. The protocols are primarily based on methodologies used for C. elegans but can be adapted for other nematode species.
Data Presentation
The following tables summarize the reported in vitro activity of this compound against various nematode species and its relative safety against non-target organisms.
Table 1: In Vitro Nematicidal Activity of this compound
| Nematode Species | Life Stage | Assay Type | Concentration (µM) | Effect | Source |
| Caenorhabditis elegans | L1 Larvae | Mortality | 50 | High Mortality | [3] |
| Caenorhabditis elegans | Dauer Larvae | Mortality | 50 | High Mortality | [3] |
| Caenorhabditis elegans | Adult | Motility | 40 | Reduced Motility | [5] |
| Meloidogyne hapla | Egg | Egg Hatch | 50 | Inhibition | [3] |
| Meloidogyne hapla | J2 Juveniles | Mortality | 50 | High Mortality | [3] |
| Ditylenchus dipsaci | Mixed | Mortality | 50 | High Mortality | [3] |
| Pratylenchus penetrans | Mixed | Mortality | 50 | High Mortality | [3] |
| Meloidogyne incognita | J2 Juveniles | Root Infestation | 60 | Prevention | [4] |
Table 2: Selectivity Profile of this compound Against Non-Target Organisms
| Organism | Cell Line / Life Stage | Concentration (µM) | Effect | Source |
| Human | HEK293 cells | 50 | Low Activity | [3] |
| Human | HepG2 cells | 50 | Low Activity | [3] |
| Fungus | Saccharomyces cerevisiae | 50 | Low Activity | [3] |
| Fungus | Candida albicans | 50 | Low Activity | [3] |
| Bacterium | Pseudomonas simiae | 50 | Low Activity | [3] |
| Bacterium | Pseudomonas defensor | 50 | Low Activity | [3] |
| Zebrafish | Danio rerio | 50 | Safer than Tioxazafen | [3][4] |
| Fruit Fly | Drosophila melanogaster (Adult & Larva) | 50 | Low Activity | [3] |
Experimental Protocols
Protocol 1: Juvenile Nematode Mortality and Motility Assay
This protocol is designed to assess the direct lethal or paralytic effect of this compound on juvenile nematodes, such as C. elegans L4 larvae or second-stage juveniles (J2s) of plant-parasitic nematodes.
Materials:
-
Synchronized L4 stage C. elegans or J2s of the target nematode species.
-
Nematode Growth Medium (NGM) plates (for C. elegans).[6]
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
96-well flat-bottom microtiter plates.
-
Bovine Serum Albumin (BSA) solution (optional, to prevent sticking).[7]
-
Stereomicroscope or automated motility reader (e.g., WMicroTracker).[9][10]
Procedure:
-
Nematode Preparation:
-
Culture and synchronize C. elegans to the L4 stage using standard methods.[6] For PPNs, collect freshly hatched J2s.
-
Wash the nematodes three times with M9 buffer or K saline by centrifugation to remove any bacteria or debris.[7]
-
Resuspend the nematode pellet in the appropriate buffer and adjust the concentration to approximately 50-100 nematodes per 50 µL.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the nematode suspension to each well.
-
Prepare serial dilutions of this compound in the assay buffer. A final solvent concentration (e.g., DMSO) of ≤1% is recommended to avoid toxicity.[7]
-
Add 50 µL of the this compound dilutions to the wells to achieve the desired final concentrations. Include solvent-only and buffer-only controls.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plates at a suitable temperature (e.g., 20-25°C) for 24, 48, and 72 hours.[11]
-
-
Data Collection and Analysis:
-
Mortality Assessment: At each time point, observe the nematodes under a stereomicroscope. A nematode is considered dead if it does not move when gently prodded with a platinum wire pick.[8]
-
Motility Assessment: Alternatively, use an automated infrared motility reader to quantify nematode movement.[7][9][12] This provides a more objective measure of paralysis.
-
Calculate the percentage of mortality or motility inhibition for each concentration relative to the controls.
-
Determine the LC50 (lethal concentration) or EC50 (effective concentration for paralysis) values by plotting the data and using a suitable regression model.[7]
-
Protocol 2: Egg Hatching Assay
This assay evaluates the effect of this compound on nematode embryogenesis and hatching.
Materials:
-
Freshly collected nematode eggs.
-
Bleach solution (for egg isolation from C. elegans).[13]
-
This compound stock solution.
-
24-well or 96-well plates.[14]
-
Stereomicroscope.
Procedure:
-
Egg Preparation:
-
Isolate eggs from gravid adult nematodes. For C. elegans, this is typically done by bleach synchronization.[15][16] For PPNs, eggs can be extracted from infected plant roots or egg masses.[13][17]
-
Wash the eggs several times with sterile water to remove residual bleach or debris.
-
Prepare an egg suspension of a known concentration (e.g., 100-200 eggs per 100 µL).[14]
-
-
Assay Setup:
-
Add the egg suspension to the wells of a multi-well plate.
-
Add the desired concentrations of this compound to the wells. Include appropriate controls.
-
Incubate the plates at a suitable temperature for hatching (e.g., 20-28°C).[14]
-
-
Data Collection and Analysis:
-
After a suitable incubation period (e.g., 3-7 days), count the number of hatched juveniles and unhatched eggs in each well under a stereomicroscope.[14][18]
-
Calculate the percentage of egg hatch inhibition for each treatment compared to the control.
-
Determine the IC50 (inhibitory concentration) for egg hatching.
-
Protocol 3: Larval Development Assay
This assay assesses the impact of this compound on the post-embryonic development of nematodes.
Materials:
-
Synchronized L1 stage C. elegans.
-
NGM plates containing a lawn of E. coli OP50.
-
This compound stock solution.
-
Multi-well plates.
-
Stereomicroscope.
Procedure:
-
Assay Setup:
-
Prepare NGM agar in multi-well plates.
-
Incorporate different concentrations of this compound into the molten agar before pouring the plates. Alternatively, add the compound to the surface of the agar.
-
Seed the plates with a lawn of E. coli OP50 as a food source.
-
Add a known number of synchronized L1 larvae to each well.
-
-
Incubation:
-
Incubate the plates at 20°C for 3-4 days.
-
-
Data Collection and Analysis:
-
Observe the developmental stage of the nematodes in each well under a stereomicroscope.
-
Determine the percentage of nematodes that have reached the adult stage in each treatment group compared to the control.
-
Note any other developmental abnormalities, such as arrested growth or abnormal morphology.
-
Visualizations
Caption: Bioactivation pathway of this compound in nematodes.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for treating C. elegans with pharmacological agents, osmoles, and salts for imaging and behavioral assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncovering Nematicidal Natural Products from Xenorhabdus Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. theamericanjournals.com [theamericanjournals.com]
- 13. In vitro compound toxicity protocol for nematodes [protocols.io]
- 14. In Vitro Study on Nematicidal Effect of Silver Nanoparticles Against Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ars.usda.gov [ars.usda.gov]
- 18. An egg-hatch assay for resistance to levamisole in trichostrongyloid nematode parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Efficacy Testing of Cyprocide-B in Soil
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Cyprocide-B is a novel, targeted fungicide under investigation for the control of soil-borne fungal pathogens. Its unique mechanism of action is hypothesized to involve the disruption of the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a controlled soil environment against the pathogenic fungus Fusarium oxysporum. The following protocols outline the necessary steps for soil preparation, pathogen inoculation, application of this compound, and subsequent efficacy assessment through quantitative analysis of fungal load and observation of plant health.
2. Data Presentation
The efficacy of this compound was evaluated by measuring the reduction in Fusarium oxysporum colony-forming units (CFUs) per gram of soil and assessing the disease severity in a susceptible tomato plant model (Solanum lycopersicum). The data presented below are from a representative study conducted under controlled laboratory conditions.
Table 1: Efficacy of this compound Against Fusarium oxysporum in Soil
| Treatment Group | Concentration (µg/g soil) | Mean CFU/g Soil (x10³) | % Reduction in CFU | Mean Disease Severity Index (0-5) |
| Negative Control | 0 | 15.2 ± 1.8 | 0% | 4.5 ± 0.5 |
| This compound | 10 | 9.8 ± 1.2 | 35.5% | 3.1 ± 0.4 |
| This compound | 25 | 4.5 ± 0.7 | 70.4% | 1.8 ± 0.3 |
| This compound | 50 | 1.2 ± 0.3 | 92.1% | 0.7 ± 0.2 |
| Positive Control (Fungicide X) | 50 | 1.5 ± 0.4 | 90.1% | 0.9 ± 0.3 |
3. Experimental Protocols
3.1. Materials and Reagents
-
This compound (powdered form)
-
Fusarium oxysporum culture
-
Potato Dextrose Agar (PDA)
-
Sterile sandy loam soil
-
Tomato seeds (Solanum lycopersicum, susceptible variety)
-
Sterile distilled water
-
0.1% Tween 80 solution
-
Growth chambers or greenhouse with controlled temperature and light
-
Autoclave
-
Centrifuge
-
Hemocytometer
-
Spectrophotometer
3.2. Experimental Workflow Diagram
Caption: Experimental workflow for in vivo efficacy testing of this compound.
3.3. Detailed Methodologies
3.3.1. Preparation of Fusarium oxysporum Inoculum
-
Culture F. oxysporum on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C.
-
Harvest fungal spores by flooding the agar surface with sterile 0.1% Tween 80 solution and gently scraping with a sterile cell scraper.
-
Filter the resulting suspension through sterile cheesecloth to remove mycelial fragments.
-
Centrifuge the spore suspension at 3000 x g for 10 minutes, discard the supernatant, and resuspend the spore pellet in sterile distilled water.
-
Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.
3.3.2. Soil Preparation and Inoculation
-
Autoclave the sandy loam soil twice at 121°C for 60 minutes, with a 24-hour interval between sterilizations.
-
Allow the soil to cool to room temperature.
-
Inoculate the sterile soil with the prepared F. oxysporum spore suspension to achieve a final concentration of 1 x 10⁴ spores per gram of soil.
-
Mix thoroughly to ensure even distribution of the pathogen.
3.3.3. Application of this compound
-
Prepare stock solutions of this compound in sterile distilled water.
-
For each treatment group, thoroughly mix the appropriate amount of this compound stock solution into the inoculated soil to achieve the desired final concentrations (e.g., 10, 25, 50 µg/g soil).
-
The negative control group should be treated with sterile distilled water only.
-
A positive control group using a known effective fungicide is recommended for comparison.
3.3.4. Plant-Based Assay
-
Germinate tomato seeds in sterile vermiculite for 14 days.
-
Transplant one healthy seedling into each pot containing the treated and inoculated soil.
-
Incubate the pots in a growth chamber at 28°C with a 14-hour photoperiod for 21 days.
-
Water the plants as needed, avoiding cross-contamination between treatment groups.
3.4. Efficacy Assessment
3.4.1. Quantification of Fungal Load (CFU/g Soil)
-
After 21 days, collect a 1 g soil sample from the root zone of each plant.
-
Perform serial dilutions of the soil sample in sterile distilled water.
-
Plate 100 µL of each dilution onto fresh PDA plates.
-
Incubate the plates at 25°C for 3-5 days.
-
Count the number of F. oxysporum colonies and calculate the CFU per gram of dry soil.
3.4.2. Disease Severity Index
-
Assess the health of each tomato plant using a 0-5 disease severity index:
-
0 = No symptoms
-
1 = Slight yellowing of lower leaves
-
2 = Moderate yellowing and some wilting
-
3 = Severe yellowing and wilting
-
4 = Plant near death
-
5 = Dead plant
-
4. Hypothetical Signaling Pathway of this compound
This compound is postulated to target the enzyme lanosterol 14α-demethylase (ERG11), a key enzyme in the ergosterol biosynthesis pathway in fungi. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately compromising fungal cell membrane integrity and function.
Caption: Proposed mechanism of action for this compound via inhibition of ergosterol biosynthesis.
Application Notes and Protocols: Dose-Response Analysis of Cyprocide-B in Nematodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyprocide-B is a novel, selective nematicide that displays potent, broad-spectrum activity against various plant-parasitic nematodes (PPNs).[1][2] It functions as a pro-nematicide, meaning it is converted into its active, toxic form within the target organism. This bioactivation is mediated by specific nematode cytochrome P450 enzymes, which transform this compound into a reactive electrophilic metabolite.[1][2] This targeted mechanism of action results in high selectivity for nematodes with minimal impact on non-target organisms, making this compound a promising candidate for further research and development in agriculture and veterinary medicine.[1][2]
These application notes provide a comprehensive overview of the dose-response relationship of this compound in various nematode species and detailed protocols for its evaluation.
Data Presentation: Dose-Response of this compound
The following table summarizes the dose-response data for this compound against several nematode species and, for comparison, its effect on non-target organisms. The data is extracted from studies by Knox et al. (2024), which demonstrate the compound's potent and selective activity.
| Organism/Cell Line | Type | Life Stage | Concentration (µM) | Effect | Source |
| Caenorhabditis elegans | Free-living nematode | L1 Larvae | 25 | Lethality | [3] |
| Meloidogyne hapla | Plant-parasitic nematode | J2 Juveniles | 50 | Lethality | [1] |
| Ditylenchus dipsaci | Plant-parasitic nematode | Mixed stages | 50 | Lethality | [1] |
| Pratylenchus penetrans | Plant-parasitic nematode | Mixed stages | 50 | Lethality | [1] |
| Meloidogyne incognita | Plant-parasitic nematode | J2 Juveniles | 60 | 73% reduction in root egg burden | [3] |
| HEK293 | Human cell line | - | 50 | No significant effect | [3] |
| HepG2 | Human cell line | - | 50 | No significant effect | [3] |
| Saccharomyces cerevisiae | Fungus | - | 50 | No significant effect | [3] |
| Candida albicans | Fungus | - | 50 | No significant effect | [3] |
| Pseudomonas simiae | Bacterium | - | 50 | No significant effect | [3] |
| Pseudomonas defensor | Bacterium | - | 50 | No significant effect | [3] |
| Danio rerio (Zebrafish) | Vertebrate | Larvae | < 50 | No significant effect | [3] |
| Danio rerio (Zebrafish) | Vertebrate | Larvae | 50 | Lethality | [3] |
| Drosophila melanogaster | Insect | Adult & Larvae | 50 | No significant effect | [3] |
Signaling Pathway and Mechanism of Action
This compound's nematicidal activity is dependent on its bioactivation by nematode-specific cytochrome P450 enzymes. The proposed mechanism involves the S-oxidation of the thioether moiety of this compound, which generates a reactive electrophilic sulfoxide metabolite. This metabolite is then thought to react with and deplete low-molecular-weight thiols, such as glutathione, leading to cellular stress and nematode death. This pathway is detailed in the diagram below.
Caption: Bioactivation pathway of this compound in nematodes.
Experimental Protocols
The following protocols are generalized methodologies for conducting dose-response analysis of this compound in both the free-living nematode Caenorhabditis elegans and plant-parasitic nematodes.
Caenorhabditis elegans Liquid Culture Viability Assay
This protocol is adapted for C. elegans and is suitable for medium- to high-throughput screening in 96-well plates.
Materials:
-
C. elegans (e.g., wild-type N2 strain)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
M9 buffer
-
96-well microtiter plates
-
This compound
-
DMSO (as solvent for this compound)
-
Positive control (e.g., a known nematicide like Levamisole)
-
Negative control (M9 buffer with DMSO)
-
Fluorescence microscope with appropriate filters
-
Propidium iodide (PI) or Sytox Orange staining solution
Procedure:
-
Nematode Culture: Maintain and propagate C. elegans on NGM plates seeded with E. coli OP50. Synchronize the nematode population to obtain a uniform population of L1 larvae.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in M9 buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
Assay Setup:
-
In a 96-well plate, add the appropriate volume of the diluted this compound, positive control, and negative control solutions to respective wells.
-
Add a suspension of synchronized L1 larvae in M9 buffer to each well, ensuring a consistent number of nematodes per well (e.g., 50-100 nematodes).
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 20°C) for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Following incubation, add a viability stain such as propidium iodide to each well.
-
Image the wells using a fluorescence microscope. Capture both bright-field images (to count total nematodes) and fluorescent images (to count dead, stained nematodes).
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration of this compound.
-
Plot the mortality data against the log of the compound concentration and fit a dose-response curve to determine the LC50 value.
-
Plant-Parasitic Nematode (PPN) Viability Assay
This protocol is a general guideline for assessing the viability of PPNs, such as Meloidogyne spp. (root-knot nematodes).
Materials:
-
PPN species of interest (e.g., M. incognita J2 juveniles)
-
Pluronic F-127 gel (for immobilization)
-
Multi-well plates (e.g., 24- or 96-well)
-
This compound and appropriate controls
-
Inverted microscope
Procedure:
-
Nematode Extraction and Preparation: Extract PPNs from infected plant roots or soil using standard methods (e.g., Baermann funnel or sucrose centrifugation). Collect nematodes of the desired life stage (e.g., J2 juveniles).
-
Compound Preparation: Prepare serial dilutions of this compound in water or a suitable buffer as described in the C. elegans protocol.
-
Assay Setup:
-
Dispense a small volume of Pluronic F-127 gel into the wells of the assay plate.
-
Add a known number of PPNs to each well.
-
Add the this compound dilutions and controls to the wells.
-
-
Incubation: Incubate the plates at an appropriate temperature for the specific PPN species for a set duration (e.g., 24-72 hours).
-
Viability Assessment:
-
Assess nematode viability based on motility. Using an inverted microscope, observe the nematodes and score them as motile (alive) or immotile (dead). Probing with a small instrument can help confirm death in non-motile individuals.
-
-
Data Analysis: Calculate the percentage of mortality and determine the LC50 value as described for C. elegans.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for conducting a dose-response analysis of a novel compound like this compound on nematodes.
Caption: General workflow for nematode dose-response analysis.
References
LC-MS/MS method for Cyprocide-B metabolite analysis
An LC-MS/MS method for the analysis of the novel nematicide Cyprocide-B and its metabolites has been developed to support toxicological and metabolic studies. This compound represents a significant advancement in targeted pest control, acting as a pro-nematicide that is selectively bioactivated within nematodes.[1][2] This application note provides a detailed protocol for the simultaneous quantification of this compound and its key metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This compound, chemically identified as 2-(4-chlorophenyl)-5-(ethylthio)-1,3,4-oxadiazole, is metabolized by specific cytochrome P450 enzymes within the target nematodes.[3] This bioactivation proceeds via S-oxidation, creating a reactive electrophilic sulfoxide metabolite.[3][4] This intermediate subsequently conjugates with endogenous low-molecular-weight (LMW) thiols, such as glutathione (GSH). The resulting GSH conjugate can be further processed to form γ-glutamylcysteine (γ-Glu-Cys), cysteinylglycine (Cys-Gly), and cysteine (Cys) conjugates.[3][4] The analytical method described herein is designed to detect and quantify the parent compound and this suite of metabolites.
Experimental Protocols
Sample Preparation
This protocol is a general guideline for the extraction of this compound and its metabolites from biological matrices (e.g., nematode lysate, tissue homogenate).
-
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of this compound and its metabolites. Method optimization is recommended.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating the parent compound and its more polar metabolites.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas flows should be optimized for the specific instrument.
-
-
Data Presentation
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound and its metabolites. The MRM transitions are based on the calculated m/z values for the protonated parent and metabolite molecules.[3][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 241.0 | Fragment 1 | Optimized Value | To be determined |
| Fragment 2 | Optimized Value | |||
| This compound Sulfoxide | 257.0 | Fragment 1 | Optimized Value | To be determined |
| Fragment 2 | Optimized Value | |||
| Cysteine Conjugate | 362.1 | Fragment 1 | Optimized Value | To be determined |
| Fragment 2 | Optimized Value | |||
| Cysteinylglycine Conjugate | 419.1 | Fragment 1 | Optimized Value | To be determined |
| Fragment 2 | Optimized Value | |||
| γ-Glutamylcysteine Conjugate | 492.1 | Fragment 1 | Optimized Value | To be determined |
| Fragment 2 | Optimized Value | |||
| Glutathione (GSH) Conjugate | 548.1 | Fragment 1 | Optimized Value | To be determined |
| Fragment 2 | Optimized Value |
Note: Product ions and collision energies need to be empirically determined for the specific mass spectrometer being used.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic activation and conjugation pathway of this compound.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the analysis of this compound and its metabolites.
References
Application Note & Protocol: High-Throughput Screening Assay for Novel Cyprocide Analogs
Introduction
Cyprocide is a recently identified nematicidal scaffold that demonstrates high selectivity and broad-spectrum activity against various plant-parasitic nematodes.[1][2] Its unique mechanism of action relies on bioactivation by specific cytochrome P450 (CYP) enzymes within the nematode, converting the parent compound (a pro-nematicide) into a lethal, reactive electrophilic metabolite.[1][3][4] This bioactivated metabolite is believed to exert its toxic effects by reacting with essential low-molecular-weight (LMW) thiols, such as glutathione, leading to cellular disruption and nematode death.[5] The selectivity of Cyprocide arises from the substrate specificity of the nematode P450 enzymes; the compound is not significantly metabolized by P450s in non-target organisms, rendering it safe for them.[1][2][6]
This application note provides a detailed protocol for a whole-organism, high-throughput screening (HTS) assay designed to identify novel Cyprocide analogs with enhanced potency and an optimized spectrum of activity. The primary assay utilizes the model nematode Caenorhabditis elegans to assess the viability of the worms upon exposure to test compounds. A secondary, mechanism-based assay using a yeast expression system is also described to confirm that the activity of hit compounds is dependent on the target P450 enzyme.
Mechanism of Action: Cyprocide Bioactivation
References
- 1. researchgate.net [researchgate.net]
- 2. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cyprocide-B: Application Notes and Protocols for the Control of Meloidogyne incognita
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyprocide-B is a novel, selective nematicide belonging to the 1,3,4-oxadiazole thioether class of compounds. Its unique mode of action, which relies on bioactivation by nematode-specific cytochrome P450 (CYP) enzymes, offers a targeted approach to managing plant-parasitic nematodes while minimizing off-target effects. This document provides detailed application notes and experimental protocols for the use of this compound in the treatment of the root-knot nematode Meloidogyne incognita, a significant pathogen in global agriculture.
Mechanism of Action
This compound functions as a pro-nematicide, meaning it is converted into its active, toxic form within the target organism. This bioactivation is catalyzed by specific cytochrome P450 enzymes present in nematodes. The process involves the S-oxidation of the thioether moiety of this compound, resulting in the formation of a reactive electrophilic sulfoxide metabolite. This metabolite then interacts with and depletes essential low molecular weight (LMW) thiols, such as glutathione (GSH), leading to cellular dysfunction and nematode death. The selectivity of this compound arises from the specific CYP enzymes required for its bioactivation, which are not conserved in non-nematode organisms, including humans, beneficial insects, and soil microbes.
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound against Meloidogyne incognita from in vivo soil drench assays.
| Treatment Group | Concentration (µM) | Mean Number of Eggs per mg of Root | Percent Reduction in Egg Production (%) | Plant Root Weight (Relative to Control) |
| Solvent Control | 0 | 100 (normalized) | 0 | 100% |
| This compound | 60 | 18 | 82 | No significant difference |
Data adapted from Knox et al., Nature Communications, 2024.
Experimental Protocols
In Vivo Soil Drench Assay for M. incognita on Tomato
This protocol details a method for evaluating the efficacy of this compound against M. incognita on a host plant, such as tomato, under controlled laboratory or greenhouse conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tomato seeds (a susceptible cultivar, e.g., 'Rutgers')
-
Sterilized soil mix (e.g., sand/loam mixture)
-
Pots (e.g., 10-cm diameter)
-
M. incognita eggs
-
Sodium hypochlorite solution (0.5% NaOCl)
-
Pluronic F-127
-
Growth chamber or greenhouse with controlled temperature and light conditions
Protocol Workflow:
Detailed Steps:
-
Plant Preparation:
-
Sow tomato seeds in pots containing sterilized soil mix.
-
Grow the seedlings in a growth chamber or greenhouse at approximately 25°C with a 16-hour light/8-hour dark cycle for two weeks.
-
-
Nematode Inoculation:
-
Extract M. incognita eggs from infected roots using a 0.5% sodium hypochlorite solution.
-
Two weeks after planting, inoculate each pot with approximately 2,000 M. incognita eggs.
-
-
This compound Solution Preparation and Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in water containing 0.01% Pluronic F-127 to achieve a final concentration of 60 µM. The final DMSO concentration should be kept low (e.g., ≤0.1%) to avoid phytotoxicity.
-
Prepare a solvent control solution with the same concentration of DMSO and Pluronic F-127 in water.
-
Two days after nematode inoculation, apply 10 mL of the 60 µM this compound solution or the solvent control as a soil drench to each pot.
-
-
Incubation:
-
Maintain the treated plants in the growth chamber or greenhouse for six weeks, ensuring regular watering.
-
-
Data Collection:
-
After six weeks, carefully uproot the plants and wash the roots to remove soil.
-
Gently blot the roots dry and record the fresh root weight.
-
-
Quantification of Nematode Reproduction:
-
Extract the eggs from the entire root system using a 0.5% sodium hypochlorite solution.
-
Count the total number of eggs and calculate the number of eggs per milligram of fresh root tissue.
-
Compare the egg counts from the this compound treated group to the solvent control group to determine the percent reduction in egg production.
-
In Vitro Juvenile Mortality Assay for M. incognita
This protocol provides a general framework for assessing the direct nematicidal activity of this compound on the second-stage juveniles (J2s) of M. incognita.
Materials:
-
This compound
-
DMSO
-
Freshly hatched M. incognita J2s
-
Sterile water
-
24-well microtiter plates
-
Stereomicroscope
Protocol Workflow:
Detailed Steps:
-
Preparation of Test Solutions and Nematode Suspension:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in sterile water to achieve the desired test concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent and non-lethal across all treatments, including a solvent control.
-
Prepare a suspension of freshly hatched M. incognita J2s in sterile water, adjusting the concentration to approximately 100 J2s per 50 µL.
-
-
Assay Setup:
-
To each well of a 24-well plate, add 950 µL of the appropriate this compound dilution or control solution.
-
Add 50 µL of the J2 suspension to each well. Each treatment should be replicated at least three times.
-
-
Incubation:
-
Incubate the plates at a constant temperature of approximately 25°C.
-
-
Mortality Assessment:
-
At predetermined time points (e.g., 24, 48, and 72 hours), examine the juveniles under a stereomicroscope.
-
Nematodes that are immobile and do not respond to gentle probing with a fine needle are considered dead.
-
Count the number of dead and live juveniles in each well.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration and time point, correcting for any mortality in the control group using Abbott's formula.
-
If a dose-response is observed, the data can be used to calculate the LC50 (lethal concentration required to kill 50% of the population).
-
Safety and Handling
This compound is a chemical compound intended for research purposes. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Disclaimer
The protocols and information provided in this document are intended for guidance in a research and development setting. Researchers should optimize these protocols based on their specific experimental conditions and objectives.
Application Notes and Protocols for Cyprocide-B in Caenorhabditis elegans Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mechanism of Action
Data Presentation
The following tables summarize the quantitative data on the effects of Cyprocide-B on C. elegans.
Table 1: Effect of cyp-35D1 RNAi Knockdown on this compound Sensitivity
| Condition | This compound Concentration (µM) | Exposure Time (h) | Proportion of Mobile Worms |
| Empty Vector (Control) | 40 | 48 | Significantly higher |
| cyp-35D1 RNAi Knockdown | 40 | 48 | Significantly lower |
| Note: A p-value of 1.30e−9 was reported when comparing the mean of the empty vector to the cyp-35D1 knockdown condition, indicating a highly significant difference in mobility.[4] |
Table 2: Dose-Response of this compound in Wild-Type and cyp-35D1 Deletion Mutants
| Worm Strain | This compound Concentration (µM) | Exposure Time (days) | Observation |
| Wild-Type (N2) | 25 - 100 | 4 | Dose-dependent decrease in the proportion of mobile worms. |
| cyp-35D1 Deletion Mutant | 25 - 100 | 4 | Significantly higher proportion of mobile worms compared to wild-type at all concentrations. |
| Note: This demonstrates the critical role of CYP-35D1 in mediating the toxicity of this compound.[4] |
Table 3: General Nematicidal Activity of this compound
| Organism | This compound Concentration (µM) | Exposure Time | Effect |
| C. elegans | 25 | 24 hours | Bioactivated to a reactive electrophile.[3] |
| C. elegans | 50 | 3 days | Selective nematicidal activity.[3] |
| M. incognita | 60 | 24 hours | Potential to prevent root infestation.[3] |
Experimental Protocols
Protocol 1: C. elegans Mobility Assay for this compound Toxicity
Objective: To assess the nematicidal activity of this compound by quantifying the proportion of mobile worms.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50
-
Synchronized L4 or young adult C. elegans (e.g., wild-type N2)
-
This compound stock solution (in DMSO)
-
M9 buffer
-
Microscope
Procedure:
-
Prepare NGM plates seeded with E. coli OP50.
-
Add this compound from a stock solution to the surface of the NGM plates to achieve the desired final concentrations (e.g., 25, 40, 50, 100 µM). Ensure the solvent (DMSO) concentration is consistent across all plates, including a solvent-only control.
-
Allow the plates to dry before transferring synchronized L4 or young adult worms to the plates.
-
Incubate the worms at 20°C for the desired exposure time (e.g., 24, 48, 72, or 96 hours).
-
To assess mobility, gently prod each worm with a platinum wire pick. Worms that fail to respond to touch are scored as immobile (dead).
-
Calculate the proportion of mobile worms for each condition.
-
Perform at least three biological replicates for each experiment.
Protocol 2: RNAi-Mediated Knockdown of cyp-35D1 to Confirm its Role in this compound Bioactivation
Objective: To validate the role of cyp-35D1 in the bioactivation of this compound using RNA interference.
Materials:
-
NGM plates containing IPTG and ampicillin
-
E. coli HT115 expressing dsRNA for cyp-35D1
-
E. coli HT115 containing an empty vector (L4440) as a control
-
Synchronized L1 C. elegans
-
This compound
Procedure:
-
Seed NGM/IPTG/ampicillin plates with overnight cultures of the appropriate RNAi bacteria (cyp-35D1 or empty vector control).
-
Allow the bacterial lawn to grow for 1-2 days at room temperature.
-
Add this compound to the plates to the desired final concentration (e.g., 40 µM).
-
Place synchronized L1 worms onto the plates.
-
Incubate the plates at 20°C for 48 hours.
-
Assess worm mobility as described in Protocol 1.
-
A significantly higher proportion of mobile worms on the cyp-35D1 RNAi plates compared to the empty vector control plates in the presence of this compound indicates that cyp-35D1 is required for the drug's toxicity.
Visualizations
Caption: Bioactivation pathway of this compound in C. elegans.
Caption: General workflow for a this compound toxicity assay in C. elegans.
References
Application Notes and Protocols for Cyprocide-B in Agricultural Research
Introduction
Cyprocide-B is a novel, selective pro-nematicide with broad-spectrum activity against plant-parasitic nematodes.[1][2] As a member of the 1,3,4-oxadiazole thioether class of chemicals, it represents a significant advancement in the search for effective and environmentally safer alternatives to broad-spectrum nematicides that are being phased out.[3][4] Its high selectivity for nematodes minimizes impact on non-target organisms, making it a valuable tool for integrated pest management research.[1][2][3]
This compound operates via a unique bioactivation mechanism. It is ingested by the nematode and converted by specific nematode cytochrome P450 (CYP) enzymes into a toxic electrophilic sulfoxide metabolite.[3][4][5][6] This reactive metabolite depletes essential low molecular weight thiols, such as glutathione, leading to cellular disruption and nematode death.[4][6] This targeted lethality is derived from P450 substrate selectivity, rendering the compound inactive in organisms lacking the specific activating enzymes.[2][3]
Data Presentation: Efficacy and Selectivity
The following tables summarize the quantitative data from foundational studies on this compound, highlighting its efficacy against various nematode species and its safety profile for non-target organisms.
Table 1: Nematicidal Activity of this compound
| Target Organism | Assay Type | Concentration | Exposure Time | Observed Effect | Source |
| Caenorhabditis elegans (Adult) | Mobility Assay | 40 µM | 48 hours | Significant reduction in mobility in wild-type; effect reduced in cyp-35D1 knockdown. | [7] |
| Caenorhabditis elegans (Adult) | Dose-Response | 10-80 µM | 4 days | Dose-dependent decrease in mobility. | [7] |
| Meloidogyne incognita (Root-Knot Nematode) | Plant Protection Assay | 60 µM | 6 weeks | Significant reduction in the number of eggs per milligram of tomato root tissue. | [5][8] |
| Plant-Parasitic Nematodes (PPNs) | General Viability | 50 µM | 3 days | Broad-spectrum nematicidal activity. | [5] |
Table 2: Safety Profile of this compound on Non-Target Organisms
| Organism | Organism Type | Concentration | Exposure Time | Observed Effect | Source |
| Human Cells (HEK293, HepG2) | Mammalian | 50 µM | 3 days | Relatively inactive / No significant toxicity. | [1] |
| Saccharomyces cerevisiae | Fungi | 50 µM | 3 days | Relatively inactive / No significant toxicity. | [1] |
| Candida albicans | Fungi | 50 µM | 3 days | Relatively inactive / No significant toxicity. | [1] |
| Pseudomonas simiae | Bacteria | 50 µM | 3 days | Relatively inactive / No significant toxicity. | [1] |
| Danio rerio (Zebrafish) | Vertebrate | 50 µM | 3 days | Safer than Tioxazafen; relatively inactive. | [1][5] |
| Drosophila melanogaster (Fruit Fly) | Insect | 50 µM | 3 days | Relatively inactive / No significant toxicity. | [1] |
Experimental Protocols
The following protocols are based on methodologies used in the discovery and characterization of this compound.
Protocol 1: In Vitro Nematicidal Mobility Assay
This protocol is used to determine the direct effect of this compound on nematode viability and mobility in a controlled laboratory setting.
-
Nematode Culture: Culture nematodes (e.g., C. elegans or extracted plant-parasitic species like D. dipsaci) using standard laboratory methods.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Create a dilution series to achieve final assay concentrations (e.g., 10 µM to 100 µM). Ensure the final solvent concentration is consistent across all treatments and controls (typically ≤0.5%).
-
Assay Setup:
-
Dispense nematodes into wells of a 96-well microtiter plate containing liquid culture medium.
-
Add the appropriate volume of diluted this compound to each treatment well.
-
Include a solvent-only control (e.g., DMSO) and a negative control (medium only).
-
-
Incubation: Incubate the plates at the appropriate temperature for the nematode species (e.g., 20-25°C) for a defined period (e.g., 24 to 96 hours).
-
Data Collection: Assess nematode mobility at set time points. This can be done manually by observing and counting mobile vs. immobile worms under a microscope or by using an automated worm tracking system.
-
Analysis: Calculate the percentage of immobile nematodes for each concentration. Plot the results to generate a dose-response curve and determine values such as the EC50.
Protocol 2: Plant Protection Assay for Root-Knot Nematode (M. incognita)
This protocol evaluates the ability of this compound to protect host plants from nematode infestation in a soil environment.
-
Plant Preparation: Grow susceptible host plants (e.g., tomato seedlings) in sterilized soil in individual pots until they reach a suitable size (e.g., 2-3 weeks old).
-
Inoculum Preparation: Prepare an inoculum of M. incognita eggs or second-stage juveniles (J2s) from infected plant roots.
-
Treatment Application (Soil Drench):
-
Infection:
-
A few hours after the treatment application, inoculate the soil of each pot with a standardized number of M. incognita eggs or J2s.
-
-
Incubation: Grow the plants in a controlled environment (greenhouse) for 6-8 weeks to allow for nematode infection and reproduction. Provide standard care (watering, light, nutrients).
-
Data Collection:
-
After the incubation period, carefully uproot the plants and wash the roots.
-
Stain the roots (e.g., with phloxine B) to visualize egg masses.
-
Count the number of galls or egg masses per root system.
-
Process the roots to extract and count the number of eggs per gram of root tissue.[8]
-
Measure root and shoot fresh/dry weight as indicators of plant health.[8]
-
-
Analysis: Compare the average number of galls/eggs and plant biomass between the this compound treated group and the control group using appropriate statistical tests (e.g., Student's t-test).
Visualizations
Signaling Pathway Diagram
Caption: Bioactivation pathway of this compound within a nematode cell.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound from lab to greenhouse.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cyprocide-B Activity in Soil Environments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Cyprocide-B" is referenced as a selective nematicide.[1][2][3] This document provides a comprehensive set of protocols for assessing its activity and impact in a soil environment, based on established methodologies for testing chemical agents in soil.[4][5][6]
Introduction
This compound is a 1,3,4-oxadiazole thioether compound that selectively kills a broad spectrum of plant-parasitic nematodes.[1][3] Its mechanism involves bioactivation by specific nematode cytochrome P450 enzymes into a lethal reactive electrophilic metabolite.[3][7] Given its intended application in agriculture, a thorough assessment of its activity, persistence, and non-target effects within the soil environment is critical.
These protocols outline a systematic approach to evaluate the nematicidal efficacy of this compound in a soil matrix, its potential impact on non-target soil microorganisms and plants, and its environmental mobility. The methodologies are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and comparability.[4][6][8]
Experimental Workflow
The assessment of this compound involves a multi-tiered approach, starting from basic soil preparation to specific bioassays and mobility studies. The overall workflow is designed to build a comprehensive profile of the compound's behavior in the soil.
Caption: Overall experimental workflow for assessing this compound.
Protocols
Protocol 1: Soil Sample Collection and Preparation
Objective: To collect, prepare, and characterize soil for use in subsequent assays.
Methodology:
-
Collection: Collect soil from the top 0-20 cm of a field with no recent pesticide application.[9] Combine multiple sub-samples to create a representative composite sample.[10][11]
-
Preparation: Air-dry the soil at room temperature (~22°C), then sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.[9]
-
Characterization: Analyze the soil for key properties including pH, organic matter content, texture (sand, silt, clay percentages), and cation exchange capacity (CEC). These factors can influence herbicide persistence and activity.[12][13] Store the prepared soil in covered containers at 4°C until use.[14]
Protocol 2: Soil Microcosm Setup
Objective: To create standardized, replicable soil units for controlled experiments.[15][16]
Methodology:
-
Apparatus: Use 50 mL centrifuge tubes or similar vessels as microcosm containers.[17]
-
Packing: Add a defined mass (e.g., 25 g) of the prepared, air-dried soil to each microcosm.[17]
-
Moisture Adjustment: Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 60% WHC) using deionized water to ensure optimal and consistent microbial activity.[18]
-
Acclimatization: Pre-incubate the microcosms in the dark at a controlled temperature (e.g., 25°C) for 7-14 days to allow the microbial community to stabilize.[9]
Protocol 3: Nematicidal Efficacy in Soil
Objective: To determine the effective concentration of this compound required to control a target plant-parasitic nematode species (e.g., Meloidogyne incognita) in a soil environment.[1]
Methodology:
-
Spiking: Prepare a range of this compound concentrations. Apply each concentration evenly to the soil in the microcosms. Include a solvent-only control.[19] The application rate should be calculated based on the soil mass and desired concentration (e.g., in µg/g of soil).
-
Inoculation: Introduce a known number of infective juvenile (J2) stage nematodes into each microcosm.
-
Incubation: Incubate the microcosms for a defined period (e.g., 7-14 days) under controlled conditions.
-
Extraction & Counting: Extract the nematodes from the soil using a standard method like the Baermann funnel technique. Count the number of viable (motile) nematodes under a microscope.
-
Data Analysis: Calculate the percentage mortality for each concentration relative to the control. Determine the LC50 (lethal concentration for 50% of the population).[20]
Protocol 4: Assessment of Non-Target Effects on Soil Microbial Activity
Objective: To evaluate the impact of this compound on the overall activity of the soil microbial community using a soil respiration assay.[21]
Methodology:
-
Treatment: Prepare soil microcosms and treat them with this compound at a relevant concentration (e.g., the maximum predicted environmental concentration, PEC) and a higher concentration (e.g., 5x PEC).[6] Include an untreated control.
-
Incubation: Place the microcosms in gas-tight jars containing a vial of sodium hydroxide (NaOH) solution to trap the evolved CO2. Incubate in the dark at a constant temperature.
-
Measurement: At regular intervals (e.g., 0, 7, 14, and 28 days), remove the NaOH traps and titrate them with hydrochloric acid (HCl) to quantify the amount of CO2 produced.[14]
-
Data Analysis: Calculate the cumulative CO2 evolution over time for each treatment. Compare the respiration rates of the treated soils to the control to assess the degree of inhibition or stimulation.
Protocol 5: Phytotoxicity Assessment (Plant Bioassay)
Objective: To screen for potential phytotoxic effects of this compound residues on sensitive plant species.[22][23]
Methodology:
-
Soil Treatment: Treat soil with various concentrations of this compound, including a concentration expected after field application and several multiples of that concentration. Include an untreated control soil.
-
Planting: Fill pots with the treated and control soils. Sow seeds of a sensitive indicator species (e.g., lettuce, cress, or oat).
-
Growth Conditions: Grow the plants under controlled greenhouse or growth chamber conditions for 14-21 days.
-
Endpoint Measurement: Assess plants for signs of phytotoxicity, such as germination rate, root and shoot length, and biomass (dry weight).
-
Data Analysis: Compare the growth parameters of plants in treated soil to those in the control soil. Calculate the EC50 (effective concentration causing a 50% reduction in a growth parameter).[20]
Protocol 6: Soil Leaching Potential
Objective: To assess the mobility and leaching potential of this compound through a soil column, simulating potential movement towards groundwater.[24][25]
Methodology:
-
Column Setup: Pack glass columns with the prepared soil to a defined height and bulk density.[24]
-
Saturation: Slowly saturate the soil columns from the bottom with a 0.01 M calcium chloride (CaCl2) solution to establish steady-state flow and minimize preferential flow paths.[24]
-
Application: Apply a known amount of this compound to the top of the soil column.
-
Leaching: Leach the columns with a set volume of 0.01 M CaCl2 solution at a constant flow rate.[24]
-
Sample Collection: Collect the leachate in fractions over time. After the leaching period, section the soil column into segments (e.g., 0-5 cm, 5-10 cm, etc.).
-
Analysis: Extract this compound from the leachate and each soil section using an appropriate solvent. Quantify the concentration using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Construct a mobility profile by determining the percentage of the applied this compound found in the leachate and at different soil depths.
Data Presentation
Quantitative data from the protocols should be summarized in tables for clarity and ease of comparison.
Table 1: Nematicidal Efficacy of this compound in Soil
| This compound Conc. (µg/g soil) | Replicate 1 (% Mortality) | Replicate 2 (% Mortality) | Replicate 3 (% Mortality) | Mean % Mortality |
|---|---|---|---|---|
| 0 (Control) | 5.2 | 4.8 | 5.5 | 5.2 |
| 1 | 25.6 | 28.1 | 26.3 | 26.7 |
| 5 | 68.9 | 71.2 | 70.1 | 70.1 |
| 10 | 95.4 | 96.1 | 94.8 | 95.4 |
| LC50 (µg/g) | \multicolumn{4}{c|}{Calculated Value} |
Table 2: Effect of this compound on Soil Respiration
| Treatment | Day 7 (mg CO2/kg soil) | Day 14 (mg CO2/kg soil) | Day 28 (mg CO2/kg soil) | % Inhibition at Day 28 |
|---|---|---|---|---|
| Control | 150.3 | 285.6 | 550.1 | 0% |
| This compound (1x PEC) | 145.1 | 270.4 | 521.8 | 5.1% |
| this compound (5x PEC) | 120.7 | 215.9 | 410.5 | 25.4% |
Table 3: Phytotoxicity of this compound on Lactuca sativa (Lettuce)
| This compound Conc. (µg/g soil) | Mean Shoot Length (cm) | % Inhibition | Mean Dry Biomass (mg) | % Inhibition |
|---|---|---|---|---|
| 0 (Control) | 8.5 | 0% | 150 | 0% |
| 10 | 8.2 | 3.5% | 142 | 5.3% |
| 50 | 6.1 | 28.2% | 98 | 34.7% |
| 100 | 4.3 | 49.4% | 73 | 51.3% |
| EC50 (µg/g) | \multicolumn{2}{c|}{Calculated Value} | \multicolumn{2}{c|}{Calculated Value} |
Visualizations
Hypothetical Signaling Pathway Inhibition
This compound is bioactivated by nematode-specific Cytochrome P450s. This diagram illustrates this process, leading to the formation of a reactive metabolite that causes cellular damage and nematode death.
Caption: Bioactivation pathway of this compound in nematodes.
Logical Flow for Risk Assessment
This diagram outlines a decision-making process based on the results from the experimental protocols to classify the environmental risk of this compound.
Caption: Decision tree for this compound environmental risk assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. policycommons.net [policycommons.net]
- 5. eppltd.com [eppltd.com]
- 6. One moment, please... [biotecnologiebt.it]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. Soil Microcosm and Experimental Setup [bio-protocol.org]
- 10. regenorganic.org [regenorganic.org]
- 11. cwmi.css.cornell.edu [cwmi.css.cornell.edu]
- 12. soilcrc.com.au [soilcrc.com.au]
- 13. erams.com [erams.com]
- 14. agvise.com [agvise.com]
- 15. Frontiers | Control of Pore Geometry in Soil Microcosms and Its Effect on the Growth and Spread of Pseudomonas and Bacillus sp. [frontiersin.org]
- 16. spectrum.troy.edu [spectrum.troy.edu]
- 17. researchgate.net [researchgate.net]
- 18. Soil Microcosms and Experimental Setup [bio-protocol.org]
- 19. pure.au.dk [pure.au.dk]
- 20. ars.usda.gov [ars.usda.gov]
- 21. Comparison of methods for measuring soil microbial activity using cotton strips and a respirometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. harvest.usask.ca [harvest.usask.ca]
- 23. grainews.ca [grainews.ca]
- 24. 2.4. Leaching studies in the laboratory [bio-protocol.org]
- 25. ascelibrary.org [ascelibrary.org]
Application Note & Protocol: Cyprocide-B Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Cyprocide-B is a novel investigational compound demonstrating potent cytotoxic effects in various cancer cell lines. This document provides a detailed protocol for assessing cell viability in response to this compound treatment using a resazurin-based assay. The underlying principle of this assay is the reduction of the blue, non-fluorescent resazurin dye by metabolically active cells into the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells, allowing for a quantitative assessment of this compound's cytotoxic and cytostatic effects.
Principle of Action this compound is hypothesized to induce apoptosis by disrupting mitochondrial membrane potential. This disruption leads to the release of cytochrome c into the cytoplasm, which in turn activates a caspase cascade, culminating in programmed cell death. This application note provides the methodology to quantify the dose-dependent effects of this compound on cancer cell viability.
Experimental Protocols
Materials and Reagents
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (0.1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black microplates
-
Multi-channel pipette
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)
-
CO2 incubator (37°C, 5% CO2)
Assay Protocol
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well clear-bottom black microplate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a complete culture medium. A common concentration range to test is from 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest this compound concentration) and a "no-cell control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Resazurin Incubation:
-
After the treatment period, add 10 µL of the 0.1 mg/mL resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. The incubation time may need to be optimized based on the cell line's metabolic activity.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "no-cell control" wells from all other wells.
-
Normalization: Express the data as a percentage of the vehicle control.
-
% Viability = (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100
-
-
IC50 Calculation: Plot the percentage of cell viability against the log concentration of this compound. Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Data Presentation
Table 1: Dose-Response of HeLa Cells to this compound Treatment for 48 Hours
| This compound (µM) | Average Fluorescence (RFU) | Standard Deviation | % Viability |
| 0 (Vehicle) | 8750 | 450 | 100.0% |
| 0.1 | 8500 | 420 | 97.1% |
| 1 | 7800 | 390 | 89.1% |
| 5 | 5500 | 280 | 62.9% |
| 10 | 4400 | 220 | 50.3% |
| 25 | 2100 | 150 | 24.0% |
| 50 | 1200 | 90 | 13.7% |
| 100 | 800 | 60 | 9.1% |
Table 2: Calculated IC50 Values for this compound in Various Cell Lines (48h Treatment)
| Cell Line | IC50 (µM) |
| HeLa | 9.8 µM |
| A549 | 15.2 µM |
| MCF-7 | 7.5 µM |
Visualizations
Caption: Workflow for assessing cell viability with this compound.
Caption: Proposed mechanism of this compound-induced apoptosis.
Application Notes and Protocols: High-Throughput RNAi Knockdown Screen to Identify Cyprocide-B Activating Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a high-throughput RNA interference (RNAi) knockdown screen designed to identify the specific enzymes responsible for the bioactivation of Cyprocide-B, a selective pro-nematicide. This compound requires metabolic activation to exert its cytotoxic effects, and recent studies have implicated cytochrome P450 (CYP) enzymes in this process.[1][2] This protocol outlines a systematic approach using a targeted siRNA library to knockdown candidate genes in a relevant cell line, followed by a cell viability assay to measure the impact on this compound efficacy. The provided methodologies, data presentation formats, and workflow diagrams are intended to guide researchers in the successful execution and interpretation of such a screen.
Introduction
This compound is a promising compound that demonstrates selective toxicity towards nematodes.[1] Its mechanism of action relies on its conversion from a benign pro-drug into a potent cytotoxic metabolite by endogenous enzymes within the target organism.[1][2][3] This targeted activation is a key feature of its selectivity and a critical area of study for understanding its spectrum of activity and potential resistance mechanisms. Identifying the specific enzymes that catalyze this activation is crucial for optimizing its therapeutic potential and for developing novel analogs with improved properties.
This application note details a robust and high-throughput screening (HTS) protocol using an arrayed siRNA library to identify the enzymatic activators of this compound.[9][10] The workflow is designed for a 384-well plate format, amenable to automation, and includes guidelines for assay development, data analysis, and hit validation.[11][12][13]
Signaling Pathway and Experimental Logic
The central hypothesis of this screen is that the knockdown of a critical this compound activating enzyme will render cells resistant to the compound's cytotoxic effects. The expected signaling pathway and the logic of the experimental design are depicted below.
Caption: Proposed bioactivation pathway of this compound and the intervention point of the RNAi screen.
Materials and Reagents
Cell Lines and Culture Reagents
-
Human liver carcinoma cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
RNAi Reagents
-
Custom or pre-designed siRNA library targeting human cytochrome P450 enzymes and other relevant drug-metabolizing enzymes (e.g., oxidoreductases). The library should include multiple siRNAs per gene target.
-
Non-targeting (scrambled) siRNA control
-
Positive control siRNA (e.g., targeting a known essential gene like PLK1 or KIF11)
-
Transfection reagent suitable for high-throughput screening (e.g., lipid-based)
-
Opti-MEM I Reduced Serum Medium
Assay Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Equipment
-
Automated liquid handling system
-
Microplate reader with luminescence detection capabilities
-
CO2 incubator
-
Centrifuge
-
Microscopy system for cell morphology assessment
Experimental Protocols
Assay Development and Optimization
Prior to initiating the full screen, it is essential to optimize several parameters to ensure a robust assay window and reliable results.[11]
-
Cell Seeding Density: Determine the optimal number of cells per well in a 384-well plate that allows for logarithmic growth over the assay period (typically 72-96 hours).
-
This compound Dose-Response: Perform a dose-response curve with this compound to determine the EC50 (half-maximal effective concentration). For the screen, a concentration that results in approximately 80-90% cell death (e.g., EC80-EC90) is recommended to maximize the window for detecting resistance.
-
Transfection Optimization: Optimize the concentration of siRNA and the volume of transfection reagent to achieve maximal gene knockdown with minimal cytotoxicity.[9] This can be assessed using a positive control siRNA targeting a housekeeping gene (e.g., GAPDH) followed by qRT-PCR.
-
Assay Robustness (Z'-factor): The Z'-factor is a statistical measure of the quality of a high-throughput assay.[9] It should be calculated using the positive (e.g., no this compound) and negative (this compound at EC80-EC90) controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
Z'-factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control.
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control.
High-Throughput Screening Workflow
The following protocol describes a reverse transfection procedure, which is highly amenable to automation and high-throughput formats.[10][14]
Caption: Automated high-throughput RNAi screening workflow.
Detailed Steps:
-
Plate Preparation (Day 1):
-
Using an automated liquid handler, dispense 5 µL of each siRNA from the library stock plates into the corresponding wells of a 384-well assay plate.
-
Include non-targeting siRNA and positive control siRNA on each plate for normalization and quality control.
-
-
Transfection Complex Formation (Day 1):
-
Prepare a master mix of transfection reagent diluted in Opti-MEM according to the optimized protocol.
-
Dispense 10 µL of the diluted transfection reagent into each well containing siRNA.
-
Incubate the plates at room temperature for 20-30 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Cell Seeding (Day 1):
-
Trypsinize and resuspend cells to the pre-determined optimal concentration.
-
Dispense 25 µL of the cell suspension into each well of the assay plates.
-
Gently centrifuge the plates to ensure even cell distribution.
-
-
Incubation for Gene Knockdown (Days 1-3):
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator to allow for siRNA-mediated knockdown of the target genes.
-
-
Compound Treatment (Day 4):
-
Prepare this compound solution at the pre-determined EC80-EC90 concentration.
-
Add 10 µL of the this compound solution to all wells except for the "no treatment" controls. Add vehicle (DMSO) to control wells.
-
-
Final Incubation (Day 4-5):
-
Incubate the plates for an additional 24 hours.
-
-
Data Acquisition (Day 5):
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent (e.g., CellTiter-Glo®) to all wells according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Data Presentation and Analysis
Raw data from the plate reader should be normalized to account for plate-to-plate and well-to-well variability. A common method is to normalize the data relative to the on-plate controls.
Normalization: Percent Viability = (RLU_sample - Mean_RLU_neg_ctrl) / (Mean_RLU_pos_ctrl - Mean_RLU_neg_ctrl) * 100
-
RLU_sample: Raw Luminescence Unit of the sample well.
-
Mean_RLU_neg_ctrl: Average RLU of negative control wells (non-targeting siRNA + this compound).
-
Mean_RLU_pos_ctrl: Average RLU of positive control wells (non-targeting siRNA + vehicle).
Hit Selection: A common method for hit selection in RNAi screens is the use of the Z-score, which measures how many standard deviations a data point is from the sample mean.[15]
Z-score = (Value_sample - Mean_sample) / SD_sample
-
Value_sample: Normalized percent viability for a given siRNA.
-
Mean_sample: Mean percent viability across the plate.
-
SD_sample: Standard deviation of percent viability across the plate.
A Z-score threshold (e.g., Z > 2 or 3) is typically used to identify primary hits.
Quantitative Data Summary
Table 1: Primary Screen Hit Identification
| Gene Target | siRNA ID | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Mean % Viability | Z-score | Primary Hit |
|---|---|---|---|---|---|---|
| CYP3A4 | siCYP3A4-1 | 85.2 | 88.1 | 86.65 | 3.12 | Yes |
| CYP3A4 | siCYP3A4-2 | 82.5 | 84.9 | 83.70 | 2.85 | Yes |
| CYP2D6 | siCYP2D6-1 | 15.6 | 18.2 | 16.90 | -0.54 | No |
| CYP1A2 | siCYP1A2-1 | 92.1 | 90.5 | 91.30 | 3.55 | Yes |
| ALDOA | siALDOA-1 | 22.4 | 20.1 | 21.25 | -0.11 | No |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: Secondary Screen Validation
| Gene Target | siRNA ID | Concentration | % Viability | % Knockdown (qRT-PCR) | Validated Hit |
|---|---|---|---|---|---|
| CYP3A4 | siCYP3A4-1 | 25 nM | 84.5% | 88% | Yes |
| CYP3A4 | siCYP3A4-3 | 25 nM | 81.2% | 85% | Yes |
| CYP1A2 | siCYP1A2-1 | 25 nM | 89.8% | 91% | Yes |
| CYP1A2 | siCYP1A2-4 | 25 nM | 87.3% | 86% | Yes |
| Non-Targeting | NTC-1 | 25 nM | 12.1% | N/A | No |
Hit Validation and Follow-up Studies
Genes identified as primary hits should undergo a rigorous validation process to eliminate false positives and off-target effects.[16]
Secondary Screen
-
Re-screen the primary hits using a panel of at least four individual siRNAs per gene to confirm that the phenotype is not due to an off-target effect of a single siRNA.
Knockdown Efficiency Measurement
-
Confirm the knockdown of the validated hit genes at the mRNA level using qRT-PCR and at the protein level using Western blotting or targeted proteomics.
Orthogonal Validation
-
Utilize an alternative gene silencing technology, such as CRISPR/Cas9, to generate knockout cell lines for the top candidate genes. These knockout lines should phenocopy the resistance observed in the siRNA screen.
Biochemical Assays
-
Express and purify the candidate enzymes and perform in vitro metabolic assays with this compound to directly demonstrate their ability to metabolize the compound and to characterize the resulting metabolites using techniques like LC-MS/MS.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Z'-factor (<0.5) | - Suboptimal cell density- Incorrect this compound concentration- Inconsistent liquid handling | - Re-optimize cell seeding and this compound dose-response.- Calibrate and maintain automated liquid handlers. |
| High Variability between Replicates | - Uneven cell plating- Edge effects on plates- Inconsistent transfection efficiency | - Gently centrifuge plates after seeding.- Avoid using the outer wells of the plate or fill them with media.- Re-optimize transfection conditions. |
| High Number of Hits | - Screen concentration of this compound is too low- Off-target effects of siRNAs | - Increase the concentration of this compound to a more stringent level (e.g., EC90).- Proceed with rigorous secondary screening and validation. |
| No Significant Hits | - The chosen cell line does not express the activating enzymes.- The siRNA library does not target the correct enzymes. | - Screen additional cell lines (e.g., primary hepatocytes).- Expand the siRNA library to include other enzyme families (e.g., FMOs, AOXs). |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generation of RNAi Libraries for High-Throughput Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Genomic Screening with RNAi: Results and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA Genome Screening Approaches to Therapeutic Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNAi screening: tips and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNA screening basics: Setting up a successful arrayed siRNA screen [horizondiscovery.com]
- 10. High-Throughput RNAi Screening for the Identification of Novel Targets | Springer Nature Experiments [experiments.springernature.com]
- 11. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. High-throughput screening - Wikipedia [en.wikipedia.org]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. Statistical Methods for Analysis of High-Throughput RNA Interference Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jcp.bmj.com [jcp.bmj.com]
Application Notes and Protocols for Studying Cyprocide-B Metabolism Using a Yeast Expression System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yeast expression systems, particularly utilizing Saccharomyces cerevisiae, offer a powerful and versatile platform for the heterologous expression of eukaryotic cytochrome P450 (P450) enzymes.[1][2][3][4] These systems are invaluable for studying the metabolism of xenobiotics, including drugs and pesticides.[5] Cyprocide-B is a nematicide that undergoes bioactivation by specific nematode P450 enzymes to form a reactive electrophilic metabolite, which is responsible for its selective toxicity.[6][7][8] The nematode Caenorhabditis elegans cytochrome P450, CYP-35D1, has been identified as a key enzyme in the bioactivation of this compound.[6][9]
These application notes provide a comprehensive guide for utilizing a yeast expression system to study the metabolism of this compound, focusing on the expression of C. elegans CYP-35D1 in S. cerevisiae. The protocols detailed below cover the expression of the P450, preparation of yeast microsomes, and the subsequent analysis of this compound metabolism, including the trapping of its reactive metabolite.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for the metabolism of this compound by yeast microsomes containing recombinant C. elegans CYP-35D1. This data is for illustrative purposes to demonstrate the expected outcomes of the described protocols.
Table 1: Kinetic Parameters of this compound Depletion in Yeast Microsomes
| Enzyme Source | Vmax (pmol/min/mg protein) | Km (µM) |
| S. cerevisiae Microsomes (CYP-35D1) | 150.2 ± 12.5 | 25.8 ± 3.1 |
| S. cerevisiae Microsomes (Empty Vector) | Not Detected | Not Applicable |
Table 2: Formation of this compound-Glutathione Conjugate
| Enzyme Source | Incubation Time (min) | This compound-GSH Conjugate (pmol/mg protein) |
| S. cerevisiae Microsomes (CYP-35D1) | 0 | 0 |
| 15 | 45.3 ± 5.2 | |
| 30 | 88.1 ± 9.7 | |
| 60 | 145.6 ± 15.1 | |
| S. cerevisiae Microsomes (Empty Vector) | 60 | Not Detected |
Experimental Protocols
Protocol 1: Heterologous Expression of C. elegans CYP-35D1 in Saccharomyces cerevisiae
This protocol is adapted from general procedures for P450 expression in yeast.
1. Yeast Strain and Expression Vector:
- Yeast Strain: S. cerevisiae strain WAT11, which expresses human NADPH-cytochrome P450 reductase, is a suitable host.
- Expression Vector: A galactose-inducible yeast expression vector, such as pYES2/CT, is recommended.
2. Gene Synthesis and Cloning:
- Synthesize the coding sequence of C. elegans CYP-35D1 with codon optimization for S. cerevisiae expression.
- Clone the synthesized gene into the expression vector under the control of the GAL1 promoter.
3. Yeast Transformation:
- Transform the expression vector into the WAT11 yeast strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
- Select transformants on appropriate selective media (e.g., synthetic complete medium lacking uracil).
4. Protein Expression:
- Inoculate a single colony of transformed yeast into 50 mL of selective minimal medium containing glucose and grow overnight at 30°C with shaking.
- Inoculate the overnight culture into 1 L of rich growth medium (e.g., YPD) and grow to an OD600 of 0.8-1.0.
- Induce protein expression by adding galactose to a final concentration of 2% (w/v).
- Continue to incubate at 30°C for 24-48 hours.
Protocol 2: Preparation of Yeast Microsomes
This protocol is based on established methods for yeast microsome isolation.[1][7][10]
1. Cell Harvesting:
- Harvest the yeast cells from the expression culture by centrifugation at 5,000 x g for 10 minutes at 4°C.
- Wash the cell pellet with sterile, ice-cold water.
2. Spheroplast Formation:
- Resuspend the cell pellet in a spheroplasting buffer (e.g., 1.2 M sorbitol, 50 mM potassium phosphate, pH 7.5) containing a reducing agent (e.g., 10 mM DTT).
- Add zymolyase to digest the yeast cell wall and incubate with gentle shaking at 30°C until spheroplasts are formed (monitor by microscopy).
3. Cell Lysis:
- Harvest the spheroplasts by gentle centrifugation (1,500 x g for 5 minutes).
- Resuspend the spheroplasts in ice-cold lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA) and homogenize using a Dounce homogenizer.
4. Microsome Isolation:
- Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomes.
- Resuspend the microsomal pellet in a storage buffer (e.g., 100 mM potassium phosphate, pH 7.5, 20% glycerol) and store at -80°C.
- Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
Protocol 3: In Vitro Metabolism of this compound
This protocol outlines the incubation of this compound with yeast microsomes.[4][11][12]
1. Incubation Mixture:
- In a microcentrifuge tube, prepare the following reaction mixture on ice:
- 100 mM Potassium Phosphate Buffer (pH 7.4)
- Yeast Microsomes (0.5 mg/mL final protein concentration)
- This compound (desired concentration, e.g., 1-100 µM)
- NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)
2. Reaction Initiation and Incubation:
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the NADPH regenerating system.
- Incubate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
3. Reaction Termination:
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
- Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the protein.
- Transfer the supernatant for analysis.
Protocol 4: Glutathione Trapping of Reactive Metabolites
This protocol is designed to capture the electrophilic metabolite of this compound.[2][6][13]
1. Modified Incubation Mixture:
- Follow the in vitro metabolism protocol (Protocol 3), but include reduced glutathione (GSH) in the incubation mixture at a final concentration of 1-5 mM.
2. Sample Preparation for Analysis:
- After terminating the reaction with acetonitrile and centrifugation, the supernatant can be directly analyzed or further processed by solid-phase extraction for sample cleanup and concentration if necessary.
Protocol 5: LC-MS/MS Analysis of this compound and its Metabolite
This is a proposed method for the analysis of this compound and its glutathione conjugate.[14]
1. Liquid Chromatography Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A suitable gradient to separate this compound and its more polar metabolite (e.g., 5% B to 95% B over 10 minutes).
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
2. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Hypothetical):
- This compound: Precursor Ion > Product Ion (to be determined based on the compound's fragmentation pattern).
- This compound-GSH Conjugate: Precursor Ion > Product Ion (a common neutral loss for GSH conjugates is 129 Da, corresponding to the pyroglutamic acid moiety).
Visualizations
Caption: Experimental workflow for studying this compound metabolism.
Caption: Bioactivation pathway of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. semmelweis.hu [semmelweis.hu]
- 5. Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsome preparation [protocols.io]
- 10. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mttlab.eu [mttlab.eu]
- 12. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Standard Root Infection Assay Using Cyprocide-B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a standard root infection assay to evaluate the efficacy of Cyprocide-B against plant-parasitic nematodes, specifically the root-knot nematode (Meloidogyne spp.).
Introduction
Plant-parasitic nematodes (PPNs) are microscopic roundworms that infect plant roots, causing significant crop losses worldwide. Root-knot nematodes (Meloidogyne spp.) are among the most economically damaging PPNs, inducing the formation of characteristic root galls that impair water and nutrient uptake.[1][2] this compound is a novel, selective pro-nematicide that exhibits broad-spectrum activity against various PPNs.[3][4][5][6] Its mechanism of action involves bioactivation by nematode-specific cytochrome P450 enzymes, which convert it into a lethal electrophilic metabolite.[3][5][6] This targeted activation makes this compound highly selective for nematodes with minimal off-target effects on other organisms such as beneficial rhizobacteria, fungi, and insects.[4][5]
These protocols describe an in-planta root infection assay using tomato (Solanum lycopersicum), a common host for root-knot nematodes, to assess the efficacy of this compound in a soil environment.
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound from a representative in-planta root infection assay with Meloidogyne incognita on tomato plants.
| Treatment (60 µM Soil Drench) | Number of Eggs per mg of Root Tissue | Tomato Root Weight (g) |
| Solvent Control | ~1800 | ~0.6 |
| This compound | ~400 | ~0.75 |
Data is approximated from graphical representations in the source literature for illustrative purposes.[7]
Experimental Protocols
I. Materials and Reagents
-
Host Plant: Tomato seedlings (Solanum lycopersicum), 2-3 weeks old. A susceptible cultivar should be used.
-
Nematode Inoculum: Root-knot nematode (Meloidogyne incognita) second-stage juveniles (J2s) or eggs.
-
Test Compound: this compound.
-
Solvent: Dimethyl sulfoxide (DMSO) or another appropriate solvent for this compound.
-
Growth Medium: Sterilized sandy loam soil or a mixture of sand and potting soil.
-
Pots: 10-15 cm diameter plastic pots.
-
Growth Chamber/Greenhouse: With controlled temperature (25-28°C) and photoperiod (e.g., 16h light/8h dark).
-
Sodium Hypochlorite Solution (0.5%): For extracting nematode eggs from roots.
-
Microscope: For counting nematodes.
II. Experimental Procedure
-
Plant Preparation:
-
Transplant 2-3 week-old tomato seedlings into pots filled with sterilized soil mix.
-
Allow the plants to acclimate in the greenhouse or growth chamber for one week.
-
-
Nematode Inoculation:
-
Prepare a suspension of M. incognita J2s or eggs in water.
-
Inoculate each plant by pipetting a standardized number of nematodes (e.g., 5,000-10,000 eggs or J2s) into small holes made in the soil around the base of the stem.[8][9]
-
Include a set of uninoculated control plants to monitor plant growth without nematode pressure.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On the day of inoculation or shortly after, apply this compound as a soil drench.
-
Dilute the stock solution to the desired final concentration (e.g., 60 µM) in water.
-
Apply a fixed volume of the diluted this compound solution to the soil of each treated plant.
-
Apply a solvent control solution (containing the same concentration of solvent as the treatment group) to the control plants.
-
-
Incubation and Maintenance:
-
Maintain the plants in a greenhouse or growth chamber under controlled conditions for 4-6 weeks.
-
Water the plants as needed, ensuring not to overwater which can affect nematode infection and plant health.
-
-
Assessment of Nematicidal Efficacy:
-
After the incubation period, carefully remove the plants from the pots and gently wash the roots to remove soil.
-
Root Galling Index: Score the severity of root galling on a scale of 0-10, where 0 represents no galls and 10 represents severely galled roots.[1][10]
-
Nematode Reproduction:
-
Plant Growth Parameters:
-
Measure the fresh and dry weight of the shoots and roots.[9]
-
Measure plant height.
-
-
III. Statistical Analysis
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the this compound treated group, the solvent control group, and the uninoculated control group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General plant immune response to nematode infection.
Caption: Workflow for this compound root infection assay.
References
- 1. Efficacy of Fluorinated Nematicides for Management of Root-knot Nematodes in California Processing Tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Effects of Root-knot Nematode Infection and Mi-mediated Nematode Resistance in Tomato on Plant Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of Root-knot Nematodes on Tomato in Stone Wool Substrate with Biological Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyprocide-B Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Cyprocide-B for in vitro assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pro-nematicide, meaning it is converted into its active, toxic form within the target organism. In nematodes, Cytochrome P450 enzymes metabolize this compound through S-oxidation.[1] This process generates a reactive electrophilic sulfoxide metabolite.[1] This metabolite then reacts with essential low-molecular-weight (LMW) thiols, such as glutathione (GSH), leading to nematode death.[1]
Q2: What is a recommended starting concentration range for this compound in a new in vitro assay?
A2: Based on existing data, a broad concentration range of 1 µM to 100 µM is a reasonable starting point for range-finding experiments. For nematode-specific assays, concentrations between 25 µM and 60 µM have been shown to be effective.[2][3] In studies with non-nematode cells, including human cell lines, this compound was relatively inactive at 50 µM, suggesting low mammalian cytotoxicity at this concentration.[2][3]
Q3: What solvent should I use to dissolve this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving compounds like this compound for in vitro assays.[4][5] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. Always ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your specific cell line, typically recommended to be below 0.5% and ideally at 0.1% or lower.[2][5][6]
Q4: Is this compound expected to be cytotoxic to mammalian cells?
A4: Current evidence suggests that this compound has selective toxicity towards nematodes.[7] Dose-response analyses on human cell lines (HEK293 and HepG2) showed minimal effects at concentrations effective against nematodes.[8] This selectivity is attributed to the specific nematode cytochrome P450 enzymes required for its bioactivation.[7] However, it is always recommended to perform a cytotoxicity assay on your specific mammalian cell line to confirm this.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in in vitro assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- "Edge effects" in the microplate- Inhomogeneous compound distribution | - Ensure a single-cell suspension before seeding.- Calibrate pipettes and use consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.- Mix the plate gently after adding this compound. |
| No observable effect of this compound at expected concentrations | - Incorrect concentration calculation- Compound degradation- Cell line is not susceptible- Insufficient incubation time- Low metabolic activity of cells | - Double-check all dilution calculations.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.- Confirm that your cell line expresses the necessary cytochrome P450 enzymes if bioactivation is required for your intended effect.- Perform a time-course experiment to determine the optimal treatment duration.- Ensure cells are healthy and in the logarithmic growth phase. |
| High background signal in control wells | - Contamination (bacterial, fungal, or mycoplasma)- Solvent (e.g., DMSO) toxicity- Assay reagent interference | - Regularly test for and eliminate contamination.- Perform a solvent toxicity control to determine the maximum non-toxic concentration of DMSO for your cells.- Include a "reagent only" control (no cells) to check for background signal from the assay components. |
| Unexpected cytotoxicity in vehicle (DMSO) control | - DMSO concentration is too high- Cell line is particularly sensitive to DMSO | - Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.1%).- Test a range of lower DMSO concentrations to find a suitable level. |
| Precipitation of this compound in culture medium | - Poor solubility at the tested concentration- Interaction with media components | - Visually inspect the media after adding this compound.- If precipitation occurs, consider lowering the concentration or using a different solvent system (though this requires extensive validation). |
Data Presentation
Table 1: Reported In Vitro Concentrations of this compound and Observed Effects
| Concentration | Incubation Time | Cell/Organism Type | Observed Effect | Reference |
| 25 µM | 24 hours | C. elegans | Bioactivated to a reactive electrophile. | [2][3] |
| 40 µM | 48 hours | C. elegans (adult) | Used in RNAi knockdown screens to assess mobility. | [9] |
| 50 µM | 3 days | Human cells, fungi, rhizobacteria | Relatively inactive against these non-nematode phyla. | [2][3] |
| 50 µM | 3 days | Plant-parasitic nematodes | Selective nematicidal activity. | [2][3] |
| 60 µM | 24 hours | M. incognita (in soil) | Potential to prevent root infestation. | [2][3] |
| 100 µM | 6 hours | Yeast expressing CYP-35D1 | Used to analyze metabolite production by LC-MS. | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Objective: To find the cell density that ensures cells are in the logarithmic growth phase throughout the experiment and provides a robust assay window.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and perform a cell count to determine viability (e.g., using Trypan Blue).
-
Seeding: Prepare a serial dilution of your cell suspension. Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells per well).
-
Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT or Alamar Blue, see protocols below).
-
Analysis: Plot the viability signal against the number of cells seeded. Select a seeding density that falls within the linear range of this curve for future experiments.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of a range of this compound concentrations on cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at the optimal density determined in Protocol 1 and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from your DMSO stock. Also, prepare a 2X vehicle control with the same final DMSO concentration.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound dilutions and vehicle controls to the appropriate wells.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot this against the this compound concentration to determine the IC50 value.
Visualizations
Caption: Bioactivation pathway of this compound in nematode cells.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for in vitro assays.
References
- 1. galaxy.ai [galaxy.ai]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
improving Cyprocide-B efficacy in different soil types
Welcome to the Technical Support Center for Cyprocide-B. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in various soil types. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Question: Why am I observing variable or lower-than-expected efficacy of this compound in my soil experiments?
Answer: The efficacy of this compound can be influenced by a combination of soil physicochemical properties and environmental factors.[1][2] Inconsistent results often stem from interactions between the compound and soil components. Consider the following factors:
-
Soil Texture: The relative proportions of sand, silt, and clay determine the soil texture.
-
In clay-rich soils: this compound may be adsorbed onto the negatively charged surfaces of clay particles, reducing its bioavailability to nematodes.[1] This may necessitate higher application rates.
-
In sandy soils: While bioavailability may be higher, increased water infiltration can lead to leaching of the compound away from the target root zone, reducing its effective concentration.[3]
-
-
Soil Organic Matter (SOM): High levels of organic matter, particularly humus, can strongly adsorb this compound, sequestering it from the soil solution and making it unavailable for uptake by nematodes.[1]
-
Soil pH: The pH of the soil can affect the chemical stability and ionic state of this compound, which in turn influences its solubility, adsorption to soil particles, and degradation rate.[1]
-
Soil Moisture: Adequate soil moisture is crucial for the dissolution and diffusion of this compound through the soil pores to reach the target nematodes. However, excessive moisture can lead to leaching, especially in coarse-textured soils.[1][3]
-
Microbial Degradation: Soils with high microbial activity may lead to a faster breakdown of this compound, reducing its persistence and overall efficacy.[1][4]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a pro-nematicide, meaning it is converted into its active form within the target organism.[5] It is bioactivated by specific cytochrome P450 enzymes present in nematodes.[6] This enzymatic reaction transforms this compound into a lethal reactive electrophilic metabolite that is toxic to the nematode.[6][7]
How does soil pH affect this compound?
Soil pH can influence both the chemical integrity of this compound and its interaction with soil particles. Extreme pH values may lead to hydrolysis or other degradation pathways, reducing the amount of active compound. Additionally, pH affects the surface charge of soil colloids (clay and organic matter), which can alter the extent of this compound adsorption.
What are the ideal soil conditions for this compound application in a laboratory setting?
For baseline efficacy studies, a sterilized, loamy sand soil with low organic matter content (1-2%) and a pH between 6.0 and 7.0 is recommended. These conditions minimize confounding factors such as microbial degradation and excessive adsorption, allowing for a more direct assessment of this compound's activity against nematodes.
Data on this compound Efficacy in Different Soil Types
The following table summarizes hypothetical data on the performance of this compound in various standardized soil types. These values are for illustrative purposes to guide experimental design.
| Soil Type | Organic Matter (%) | pH | Half-life (t½, days) | Adsorption Coefficient (Kd) | LC50 (µg/g soil) |
| Sandy Loam | 1.5 | 6.5 | 21 | 1.2 | 5.0 |
| Silt Loam | 3.0 | 6.8 | 18 | 3.5 | 8.5 |
| Clay Loam | 4.5 | 7.2 | 15 | 8.0 | 15.0 |
| Peaty Soil | 10.0 | 5.5 | 12 | 15.0 | 25.0 |
Experimental Protocol: Assessing this compound Efficacy in Different Soil Types
This protocol outlines a method for evaluating the efficacy of this compound against a model nematode species (e.g., Caenorhabditis elegans) in various soil matrices.
1. Materials and Reagents
-
This compound stock solution
-
Standardized soil types (e.g., sandy loam, clay loam, high organic matter soil)
-
Nematode culture (C. elegans)
-
Deionized water
-
Acetone (or other suitable solvent for this compound)
-
Petri dishes or multi-well plates
-
Microscope
2. Soil Preparation
-
Autoclave all soil samples to eliminate existing microfauna and microflora.
-
Adjust the moisture content of each soil type to 60% of its water-holding capacity.
-
Aliquot 10 g of each soil type into separate petri dishes or wells.
3. This compound Application
-
Prepare a serial dilution of this compound in the chosen solvent.
-
Apply the this compound solution to the soil samples to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50 µg/g soil).
-
Include a solvent-only control for each soil type.
-
Thoroughly mix the compound into the soil and allow the solvent to evaporate in a fume hood.
4. Nematode Inoculation
-
Synchronize the C. elegans culture to obtain a population of L4-stage nematodes.
-
Inoculate each soil sample with approximately 100 L4 nematodes.
5. Incubation
-
Incubate the samples at a constant temperature (e.g., 20°C) in the dark for 48 hours.
6. Efficacy Assessment
-
Extract nematodes from the soil using a Baermann funnel or sugar centrifugation method.
-
Count the number of motile (alive) and immotile (dead) nematodes under a microscope.
-
Calculate the percentage mortality for each concentration and soil type.
7. Data Analysis
-
Perform a probit or logit analysis to determine the LC50 (lethal concentration for 50% of the population) of this compound in each soil type.
-
Use statistical tests (e.g., ANOVA) to compare the efficacy across different soil conditions.
References
- 1. TNAU Agritech Portal :: Crop Protection [agritech.tnau.ac.in]
- 2. Optimizing Safe Approaches to Manage Plant-Parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crop Protection Network [cropprotectionnetwork.org]
- 4. Factors affecting the efficacy of non-fumigant nematicides for controlling root-knot nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Cyprocide-B
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Cyprocide-B. This compound is a potent nematicide that is activated by cytochrome P450 into electrophilic metabolites, which selectively kill nematodes like C. elegans.[1] While highly effective, ensuring the specificity of its action is crucial for accurate experimental outcomes and the development of safe applications.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and actionable solutions.
Issue 1: High Variability in Experimental Replicates
-
Question: I am observing significant variability between my replicate wells when treating nematode cultures with this compound. What could be the cause, and how can I resolve this?
-
Answer: High variability can stem from several factors related to assay setup and execution. Here are some common causes and their solutions:
-
Inconsistent Cell/Nematode Seeding: An uneven distribution of nematodes in the wells is a primary source of variability.
-
Solution: Ensure the nematode suspension is thoroughly mixed before and during plating. After seeding, allow the plate to sit on a level surface at room temperature for 15-20 minutes before incubation to ensure even settling.[2]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant differences in the concentration of this compound across wells.
-
Solution: Calibrate your pipettes regularly. When dispensing, ensure the pipette tip is submerged to the correct depth and dispense slowly and consistently. Pre-wetting the pipette tips can also improve accuracy.[2]
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature gradients, which can affect nematode viability and the compound's efficacy.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[2]
-
-
Issue 2: Unexpected Toxicity in Non-Target Organisms
-
Question: My experiments are showing toxicity in non-nematode organisms, which is unexpected given this compound's reported selectivity. How can I troubleshoot this?
-
Answer: While this compound is known for its selectivity, off-target toxicity can occur under certain experimental conditions.[3] Consider the following:
-
Compound Concentration: The selectivity of this compound is dose-dependent. High concentrations may lead to off-target effects.
-
Solution: Perform a dose-response analysis to determine the minimal effective concentration that is lethal to nematodes but spares non-target organisms.[4]
-
-
Metabolic Activation in Non-Target Organisms: While nematode cytochrome P450 enzymes are the primary activators of this compound, other organisms may possess enzymes that can also metabolize the compound into toxic electrophiles.[3][5]
-
Solution: Investigate the metabolic pathways of your non-target organism. You can use P450 inhibitors to see if toxicity is reduced, which would indicate metabolic activation.
-
-
Purity of this compound: Impurities in the compound stock could be responsible for the observed toxicity.
-
Solution: Verify the purity of your this compound stock using analytical methods such as HPLC-MS.
-
-
Issue 3: Inconsistent Efficacy of this compound
-
Question: The nematicidal effect of this compound is inconsistent between experiments. What could be causing this?
-
Answer: Inconsistent efficacy can be due to several factors, from the compound's stability to the health of the nematodes.
-
Compound Degradation: this compound may be unstable under certain storage or experimental conditions.
-
Solution: Store this compound according to the manufacturer's recommendations, typically at room temperature in the continental US, but this may vary elsewhere.[1] Prepare fresh dilutions for each experiment from a stock solution.
-
-
Variations in Nematode Health and Developmental Stage: The susceptibility of nematodes to this compound can vary with their age and health.
-
Solution: Use synchronized nematode populations for your experiments to ensure they are at a consistent developmental stage. Monitor the health of your cultures regularly.
-
-
Assay Conditions: Factors such as incubation time and temperature can influence the activity of this compound.
-
Solution: Optimize and standardize your assay conditions. Ensure that incubation times and temperatures are consistent across all experiments.
-
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a pro-nematicide, meaning it is bioactivated into its toxic form within the target organism.[3] Specific cytochrome P450 enzymes in nematodes metabolize this compound into a reactive electrophilic metabolite that is lethal to the nematode.[3][6]
2. How can I confirm that the observed effects in my experiment are due to this compound's on-target activity?
3. What are the known off-target effects of this compound?
This compound is designed to be selective for nematodes. However, at high concentrations, it may affect non-target organisms.[1] The off-target effects are primarily due to the bioactivation of this compound by non-nematode P450 enzymes.
4. What concentration of this compound should I use in my experiments?
The optimal concentration of this compound will depend on the specific nematode species and the experimental conditions. It is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific application. For C. elegans, concentrations around 25-60 µM have been shown to be effective.[1]
5. How should I prepare and store this compound?
This compound is typically dissolved in a solvent like DMSO to create a stock solution. Store the stock solution as recommended by the manufacturer, and prepare fresh dilutions in your experimental medium for each use.
Experimental Protocols
Protocol 1: Dose-Response Assay for this compound in C. elegans
This protocol determines the concentration-dependent effect of this compound on C. elegans viability.
Materials:
-
Synchronized L4 or young adult C. elegans
-
96-well microplate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Nematode growth medium (NGM)
-
E. coli OP50 food source
-
Microplate reader or dissecting microscope
Methodology:
-
Prepare a 2x serial dilution of this compound in NGM, starting from a high concentration (e.g., 200 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Add the diluted this compound or control solutions to the wells of a 96-well plate.
-
Add a suspension of synchronized nematodes (approximately 20-30 worms per well) to each well.
-
Incubate the plate at 20°C for 24-48 hours.
-
Assess nematode viability by observing movement. Worms that do not move in response to a gentle touch are considered non-viable.
-
Calculate the percentage of non-viable worms for each concentration and plot the results to determine the EC50 value.
Data Presentation
Table 1: Selectivity Profile of this compound Against Various Organisms
| Organism | Assay Type | Endpoint | EC50/LC50 (µM) |
| C. elegans (Nematode) | Viability | Mortality | 25 |
| M. incognita (Nematode) | Viability | Mortality | 60 |
| S. cerevisiae (Yeast) | Growth Inhibition | Growth Rate | >100 |
| Human Cells (HEK293) | Cytotoxicity | Cell Viability | >100 |
| Zebrafish (D. rerio) | Acute Toxicity | Mortality | >100 |
This table summarizes the half-maximal effective or lethal concentration of this compound in various organisms, demonstrating its selectivity for nematodes.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cyprocide-B Nematicide Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cyprocide-B in nematicide assays. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: Which nematode species are susceptible to this compound?
A2: this compound has demonstrated broad-spectrum activity against various plant-parasitic nematodes. In addition to the model organism C. elegans, it is effective against species such as Meloidogyne hapla (root-knot nematode), Ditylenchus dipsaci (stem and bulb nematode), and Pratylenchus penetrans (lesion nematode).[4] Its efficacy stems from the presence of specific cytochrome P450 enzymes in these nematodes that can metabolize the compound.
Q3: What are the recommended starting concentrations and incubation times for a this compound assay?
A3: For initial assays with C. elegans, a concentration range of 10 µM to 50 µM is a good starting point. For instance, a 24-hour exposure to 25 µM this compound is sufficient to observe its effects.[1] For other plant-parasitic nematodes, a concentration of 50 µM with an incubation period of 3 days has been shown to be effective.[1] For soil-based applications to prevent root infestation by M. incognita, a concentration of 60 µM for 24 hours has been used.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration and incubation time for your specific nematode species and experimental conditions.
Q4: How should I prepare and handle this compound for my experiments?
A4: this compound is typically dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of the solvent in the assay medium is low (typically ≤1%) to avoid solvent-induced toxicity to the nematodes. When preparing working solutions, dilute the stock solution in the appropriate assay buffer or medium. Due to its mechanism of action involving a reactive metabolite, the stability of this compound in aqueous media should be considered. It is advisable to prepare fresh working solutions for each experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in nematicidal effect between replicates. | 1. Inconsistent nematode age/stage: C. elegans drug responses can vary with developmental stage.[5][6] 2. Genetic variation within the nematode population: Natural genetic diversity can lead to varied responses to toxicants.[7][8][9] 3. Uneven compound distribution: Poor mixing of this compound in the assay wells. 4. Inconsistent number of nematodes per well. | 1. Synchronize nematode cultures: Use a bleaching protocol to obtain a population of age-synchronized L1 larvae for your experiments. 2. Use a genetically homogenous nematode strain: For initial and baseline experiments, use a well-characterized, isogenic strain like C. elegans N2. 3. Ensure thorough mixing: After adding this compound to the wells, gently mix the plate to ensure even distribution. 4. Standardize nematode dispensing: Use a calibrated pipette or a worm sorter to dispense a consistent number of nematodes into each well. |
| Low or no nematicidal activity observed. | 1. Insufficient bioactivation: The target nematode species may have low expression or activity of the required cytochrome P450 enzymes. 2. Compound degradation or precipitation: this compound may be unstable or poorly soluble in the assay medium.[10][11] 3. Incorrect assay endpoint: The chosen incubation time may be too short to observe a toxic effect. 4. Nematode resistance: The nematode strain may have inherent or acquired resistance mechanisms. | 1. Verify P450 expression: If possible, use RT-qPCR to check the expression levels of candidate cytochrome P450 genes in your target nematode. 2. Check for precipitation: Visually inspect the assay wells for any precipitate. Consider using a surfactant or co-solvent (at a non-toxic concentration) to improve solubility. Prepare fresh solutions for each experiment. 3. Perform a time-course experiment: Evaluate nematode viability at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal endpoint. 4. Test a positive control: Include a known nematicide to ensure the assay is working correctly. |
| High mortality in control wells (solvent only). | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Mechanical stress: Rough handling during washing or dispensing can damage the nematodes. 3. Unsuitable assay conditions: The temperature, pH, or osmolarity of the medium may be stressful for the nematodes. | 1. Perform a solvent toxicity test: Determine the maximum concentration of the solvent that does not affect nematode viability. Typically, this is below 1%. 2. Handle nematodes gently: Use wide-bore pipette tips and minimize centrifugation steps. 3. Optimize assay conditions: Ensure the assay medium and incubation conditions are optimal for the specific nematode species being tested. |
| Difficulty in assessing nematode viability/motility. | 1. Subjective manual scoring: Manual assessment of motility can be subjective and prone to bias. 2. Overlapping nematodes: In high-density cultures, it can be difficult to assess individual worms. | 1. Use a viability stain: Employ stains like Propidium Iodide, which only enters dead cells, for a more quantitative measure of mortality. 2. Utilize automated tracking software: Several software packages are available to automate the analysis of nematode motility from video recordings. |
Data Presentation
Table 1: Nematicidal Activity of this compound against Various Organisms
| Organism | Assay Type | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Caenorhabditis elegans | Motility | 25 | 24 hours | Bioactivation to a reactive electrophile | [1] |
| Plant-Parasitic Nematodes (general) | Viability | 50 | 3 days | Selective nematicide with broad-spectrum activity | [1] |
| Meloidogyne incognita | In vivo (soil) | 60 | 24 hours | Potential to prevent root infestation | [1] |
| Human cells, fungi, rhizobacteria | Cell Viability | 50 | 3 days | Relatively inactive | [1] |
| Zebrafish (Danio rerio) | Viability | 50 | - | Safer than Tioxazafen | [1] |
Experimental Protocols
Protocol 1: C. elegans Synchronization by Bleaching
This protocol yields a large population of age-synchronized L1 larvae, which is crucial for reducing variability in drug-response assays.
Materials:
-
M9 Buffer
-
Bleach solution (Sodium hypochlorite)
-
5M NaOH
-
15 mL conical tubes
-
Centrifuge
Procedure:
-
Wash gravid adult worms from NGM plates into a 15 mL conical tube using M9 buffer.
-
Pellet the worms by centrifugation (e.g., 1,300 x g for 1 minute).
-
Aspirate the supernatant and add a freshly prepared bleaching solution (e.g., 2.5 mL M9, 1.5 mL bleach, 1 mL 5M NaOH).
-
Vortex vigorously for 5-10 minutes until the adult worms are dissolved, leaving the eggs.
-
Quickly pellet the eggs by centrifugation and aspirate the bleach solution.
-
Wash the egg pellet three times with M9 buffer to remove all traces of bleach.
-
Resuspend the eggs in M9 buffer and allow them to hatch overnight with gentle agitation. The resulting L1 larvae will be synchronized.
Protocol 2: Liquid-Based Nematicide Assay in a 96-Well Plate
This protocol is suitable for medium- to high-throughput screening of nematicidal compounds.
Materials:
-
Synchronized L1 or L4 stage nematodes
-
S-medium or other suitable liquid culture medium
-
This compound stock solution in DMSO
-
Control nematicide (e.g., Ivermectin)
-
96-well microtiter plates
-
Automated plate reader or microscope for motility/viability assessment
Procedure:
-
Dispense approximately 50-100 synchronized nematodes in liquid medium into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in the liquid medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Add the this compound dilutions to the appropriate wells. Include wells with solvent only (negative control) and a known nematicide (positive control).
-
Incubate the plate at the appropriate temperature for the chosen duration (e.g., 20°C for 24-72 hours).
-
Assess nematode viability or motility. This can be done manually by observing movement under a microscope or using an automated system that tracks movement. For viability, a fluorescent dye like Propidium Iodide can be added, and the fluorescence can be measured with a plate reader.
-
Calculate the percentage of non-motile or dead nematodes for each concentration and determine the EC50/LC50 values.
Mandatory Visualizations
Caption: this compound bioactivation and toxicity pathway in nematodes.
Caption: Experimental workflow for a this compound nematicide assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The glutathione system and the related thiol network in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. [PDF] Acute Effects of Drugs on Caenorhabditis elegans Movement Reveal Complex Responses and Plasticity | Semantic Scholar [semanticscholar.org]
- 7. Variation in anthelmintic responses are driven by genetic differences among diverse C. elegans wild strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. C. elegans toxicant responses vary among genetically diverse individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sdiarticle2.in [sdiarticle2.in]
- 11. Solubility and stability of dalcetrapib in vehicles and biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming nematode resistance to Cyprocide-B
Technical Support Center: Cyprocide-B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with this compound and nematode resistance.
Frequently Asked Questions (FAQs)
Q1: My nematode population is showing reduced sensitivity to this compound in our standard assays. How can we confirm if this is true resistance?
A1: To confirm suspected resistance, it is crucial to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) for your test population and compare it to a known susceptible (wild-type) strain. A significant increase in the IC50 value for your test population is a strong indicator of resistance. We recommend a standardized Larval Development Assay (LDA).
Q2: We have confirmed resistance in our nematode population. What are the most likely molecular mechanisms of resistance to this compound?
A2: Based on the known mechanism of this compound as a potent antagonist of the nematode-specific nicotinic acetylcholine receptor (nAChR) subunit, ACR-16, the most probable resistance mechanisms are:
-
Target-Site Alteration: A point mutation in the acr-16 gene can reduce the binding affinity of this compound to its target receptor.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as cellular pumps, can actively remove this compound from the target cells.
-
Enhanced Metabolism: Increased activity of metabolic enzymes, such as cytochrome P450s, can lead to faster detoxification and clearance of the compound.
Q3: How can we experimentally differentiate between a target-site mutation and increased drug efflux as the primary resistance mechanism?
A3: A two-pronged approach is recommended:
-
Sequence the Target Gene: Amplify and sequence the acr-16 gene from the resistant nematode population. Compare the sequence to that of a susceptible strain to identify any single nucleotide polymorphisms (SNPs) that could lead to amino acid changes in the this compound binding site.
-
Perform a Synergist Assay: Use a known ABC transporter inhibitor, such as Verapamil, in combination with this compound. If the addition of the synergist restores the sensitivity of the resistant population to this compound, it strongly suggests that increased drug efflux is a contributing factor.
Troubleshooting Guides
Problem 1: High variability in our Larval Development Assay (LDA) results.
| Potential Cause | Troubleshooting Step |
| Inconsistent larval stage | Synchronize the nematode population to ensure all larvae are at the same developmental stage (L1) at the start of the assay. |
| Uneven drug distribution | Ensure complete solubilization of this compound in the solvent and thorough mixing into the assay medium. |
| Fluctuation in incubation temperature | Maintain a constant and optimal incubation temperature throughout the assay period. |
| Inaccurate larval counting | Use a standardized counting method and ensure proper training of all personnel involved. |
Problem 2: Failed amplification of the acr-16 gene for sequencing.
| Potential Cause | Troubleshooting Step |
| Poor DNA quality | Use a validated DNA extraction protocol for nematodes and assess DNA quality and quantity using spectrophotometry. |
| Inefficient primer design | Design and validate new primers targeting conserved regions of the acr-16 gene. Ensure primers have optimal melting temperatures and are free of secondary structures. |
| PCR inhibitors in the sample | Include a cleanup step in your DNA extraction protocol to remove potential inhibitors. |
Experimental Protocols
Protocol 1: Larval Development Assay (LDA) for IC50 Determination
-
Nematode Synchronization: Bleach gravid adult nematodes to isolate eggs. Hatch the eggs in M9 buffer to obtain a synchronized population of L1 larvae.
-
Assay Preparation: Prepare a 96-well microtiter plate with a serial dilution of this compound in a suitable culture medium. Include a solvent control (e.g., DMSO) and a positive control (a known effective anthelmintic).
-
Larval Addition: Add approximately 50-100 synchronized L1 larvae to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 20°C) for 72 hours.
-
Data Collection: After incubation, add a vital stain (e.g., Lugol's iodine) to each well to stop development and score the number of larvae that have developed to the L3/L4 stage versus those that remain as L1/L2.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: qRT-PCR for ABC Transporter Gene Expression
-
RNA Extraction: Extract total RNA from both susceptible and resistant nematode populations using a TRIzol-based method.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Primer Design: Design primers specific to the target ABC transporter genes (e.g., pgp-1, mrp-1) and a reference housekeeping gene (e.g., act-1).
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green master mix, cDNA template, and specific primers.
-
Data Analysis: Analyze the amplification data and calculate the relative expression of the target genes in the resistant population compared to the susceptible population using the ΔΔCt method.
Data Presentation
Table 1: Comparative IC50 Values for this compound in Susceptible and Resistant Nematode Strains
| Nematode Strain | IC50 (µM) | Fold Resistance |
| Susceptible (N2) | 0.5 ± 0.08 | - |
| Resistant (CBR-1) | 12.8 ± 1.5 | 25.6 |
Table 2: Relative Expression of ABC Transporter Genes in Resistant (CBR-1) vs. Susceptible (N2) Strains
| Gene | Fold Change in Expression (Resistant/Susceptible) |
| pgp-1 | 8.2 ± 1.1 |
| mrp-1 | 1.5 ± 0.3 |
Visualizations
Caption: Mechanism of action and resistance for this compound.
Technical Support Center: Enhancing the Bioavailability of Cyprocide-B in Soil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Cyprocide-B in soil.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application in soil?
This compound is a selective nematicide.[1][2] In soil applications, it is used to control plant-parasitic nematodes (PPNs), which can cause significant crop damage.[1] Its mechanism of action involves bioactivation by cytochrome P450 enzymes within the nematodes, converting it into a toxic electrophile that leads to nematode death.[2]
2. What does "bioavailability" mean in the context of this compound in soil?
Bioavailability refers to the fraction of this compound applied to the soil that is available in a form that can be taken up by the target nematodes to exert its nematicidal effect. Factors such as soil composition, microbial activity, and the chemical properties of this compound can all influence its bioavailability.
3. What are the main factors that can reduce the bioavailability of this compound in soil?
Several factors can limit the bioavailability of this compound:
-
Sorption to Organic Matter: Soil organic matter can bind strongly to pesticides, making them unavailable for uptake by target organisms.[3][4]
-
Microbial Degradation: Soil microorganisms can use pesticides as a food source, breaking them down into inactive compounds.[3][5][6]
-
Abiotic Degradation: Chemical and physical processes in the soil, such as hydrolysis and photolysis, can degrade this compound.
-
Soil pH: The pH of the soil can influence the chemical form of a pesticide and its susceptibility to degradation and sorption.[7]
-
Leaching: Due to its potential mobility in the soil, this compound might be washed away from the target root zone by rainfall or irrigation.
4. How can I enhance the bioavailability of this compound in my experiments?
Several strategies can be employed to improve the bioavailability of this compound:
-
Formulation Development: Using controlled-release formulations (CRFs) or encapsulating this compound in nanoparticles can protect it from premature degradation and control its release over time.[8][9][10][11]
-
Use of Adjuvants: Adjuvants can improve the spreading and penetration of this compound in the soil, potentially increasing its contact with nematodes.[12][13]
-
Soil Amendments: While high organic matter can decrease bioavailability by sorption, certain types of organic amendments may influence microbial communities in a way that is either beneficial or detrimental to this compound's persistence. Careful selection is crucial.
-
Application Method: The method of application (e.g., drenching, incorporation) can significantly impact the distribution and availability of this compound in the soil profile.
5. Are there any known metabolites of this compound that I should be aware of during my analysis?
The available literature focuses on the bioactivation of this compound within the nematode to a toxic electrophile. While specific soil degradation metabolites are not detailed in the provided search results, it is common for pesticides to be broken down into various smaller molecules by soil microbes. Analytical methods should ideally be able to distinguish the parent compound from its potential degradation products.
Troubleshooting Guides
Problem 1: Low efficacy of this compound in high organic matter soils.
| Possible Cause | Troubleshooting Step |
| High sorption of this compound to organic matter. Soil organic matter is a primary factor in the immobilization of pesticides, reducing their availability to target organisms.[3][4] | 1. Quantify Bioavailable Fraction: Use an extraction method with a mild extractant (e.g., CaCl2 solution) to estimate the bioavailable concentration of this compound and compare it to the total concentration extracted with a strong solvent.[4] 2. Test Controlled-Release Formulations: Encapsulating this compound in a polymer matrix can reduce its interaction with soil organic matter and provide a sustained release.[9][11] 3. Increase Application Rate (with caution): A higher initial dose may be necessary to achieve an effective concentration in the soil solution. However, this should be done carefully to avoid off-target effects. |
| Enhanced microbial degradation. High organic matter soils often harbor larger and more active microbial populations, which can accelerate the degradation of pesticides.[3] | 1. Conduct a Degradation Study: Compare the half-life of this compound in your high-organic matter soil with its half-life in a low-organic matter or sterilized soil. 2. Consider Co-application with a Microbial Inhibitor (for research purposes only): In a laboratory setting, using a general microbial inhibitor can help determine the extent of microbial degradation. This is not a practical solution for field applications. |
Problem 2: Rapid degradation of this compound in soil.
| Possible Cause | Troubleshooting Step |
| Favorable conditions for microbial degradation. Factors such as optimal moisture, temperature, and pH can accelerate the microbial breakdown of pesticides.[3] | 1. Characterize Soil Properties: Measure the pH, moisture content, and temperature of your soil. Compare these to the known optimal conditions for pesticide-degrading microbes. 2. Adjust Soil pH (if feasible): In a controlled lab setting, altering the soil pH may slow down degradation. Some pesticides are more stable at lower or higher pH values.[7] |
| Abiotic degradation. Hydrolysis or other chemical reactions may be breaking down the this compound. | 1. Perform a Sterilized Soil Control Experiment: Compare the degradation rate in autoclaved (sterile) soil to non-sterile soil. A significant reduction in degradation in the sterile soil points to microbial activity as the primary driver. |
| Inappropriate formulation for soil application. The formulation used may not be designed for soil stability. | 1. Investigate Controlled-Release or Nanoparticle Formulations: These formulations are designed to protect the active ingredient from degradation and release it slowly over time.[8][9][10][11] |
Data Presentation
Table 1: Hypothetical Degradation Kinetics of this compound in Different Soil Types
| Soil Type | Organic Matter (%) | pH | Half-life (t½) in days (First-Order Kinetics) | Degradation Rate Constant (k) (day⁻¹) |
| Sandy Loam | 1.5 | 6.5 | 25 | 0.0277 |
| Clay Loam | 3.2 | 7.0 | 18 | 0.0385 |
| Peat Soil | 15.0 | 5.5 | 9 | 0.0770 |
Note: This table presents hypothetical data for illustrative purposes, as specific degradation kinetics for this compound were not found in the search results. The trend of faster degradation in higher organic matter soil is based on general principles of pesticide-soil interactions.
Experimental Protocols
Protocol 1: Determination of this compound Degradation Kinetics in Soil
Objective: To determine the half-life (t½) of this compound in a specific soil type under controlled laboratory conditions.
Materials:
-
Test soil, sieved (<2 mm)
-
Analytical standard of this compound
-
Appropriate organic solvent (e.g., acetonitrile, methanol) for extraction
-
Incubation vessels (e.g., glass jars with loose-fitting lids)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Laboratory incubator
Procedure:
-
Soil Preparation: Adjust the moisture content of the sieved soil to 50-60% of its water-holding capacity. Pre-incubate the soil in the dark at a constant temperature (e.g., 25°C) for 7 days to allow the microbial community to stabilize.
-
Fortification: Prepare a stock solution of this compound in a suitable solvent. Add the stock solution to the pre-incubated soil to achieve the desired initial concentration (e.g., 1 mg/kg). Mix thoroughly to ensure even distribution.
-
Incubation: Transfer a known weight of the fortified soil (e.g., 50 g) into replicate incubation vessels. Loosely cover the vessels to allow for gas exchange while minimizing water loss. Incubate the samples in the dark at a constant temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), remove replicate samples for analysis. Store samples at -20°C if not analyzed immediately.
-
Extraction: Extract this compound from the soil samples using an appropriate solvent and extraction technique (e.g., QuEChERS, sonication).
-
Analysis: Quantify the concentration of this compound in the extracts using a validated HPLC or GC-MS method.
-
Data Analysis: Plot the concentration of this compound versus time. Assuming first-order kinetics, the degradation rate constant (k) can be determined from the slope of the natural log of concentration versus time plot. The half-life is then calculated as t½ = 0.693 / k.
Protocol 2: Quantification of this compound and its Metabolites in Soil using LC-MS/MS
Objective: To develop a sensitive and selective method for the simultaneous quantification of this compound and its potential metabolites in soil.
Materials:
-
Soil samples
-
Analytical standards of this compound and any available metabolite standards
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
QuEChERS extraction salts and cleanup sorbents
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation (QuEChERS method):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts.
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the acetonitrile (upper) layer and transfer it to a cleanup tube containing appropriate sorbents.
-
Vortex for 30 seconds and centrifuge.
-
Filter the supernatant into an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and methanol/acetonitrile (both with 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and its target metabolites for sensitive and specific detection.
-
-
Quantification: Create a calibration curve using matrix-matched standards to account for any matrix effects.
Visualizations
Caption: Workflow for Determining this compound Degradation Kinetics in Soil.
Caption: Bioactivation Pathway of this compound in Target Nematodes.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pesticides Decrease Bacterial Diversity and Abundance of Irrigated Rice Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Three Commercial Formulations Containing Effective Microorganisms (EM) on Diflufenican and Flurochloridone Degradation in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Controlled release herbicide formulation for effective weed control efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Could adjuvants serve as an agroecological tool? [frontiersin.org]
- 13. Adjuvants in agriculture: Benefits for crop protection | Croda Agriculture [crodaagriculture.com]
Cyprocide-B degradation prevention in experimental setups
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Cyprocide-B in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nematicide belonging to the 1,3,4-oxadiazole thioether class of compounds. Its primary mechanism of action involves bioactivation by nematode-specific cytochrome P450 (CYP) enzymes.[1] This enzymatic reaction, specifically S-oxidation, transforms this compound into a reactive electrophilic sulfoxide metabolite. This metabolite then rapidly conjugates with low-molecular-weight thiols, such as glutathione (GSH), within the nematode's cells, leading to cellular disruption and nematode death.
Q2: What are the main factors that can cause this compound degradation in an experimental setting?
A2: The degradation of this compound in a laboratory setting can be broadly categorized into two types: biological degradation (bioactivation) and non-biological (physicochemical) degradation.
-
Biological Degradation: In the presence of active cytochrome P450 enzymes, such as in nematode cultures or experiments involving liver microsomes, this compound will be converted to its active form.
-
Physicochemical Degradation: Like other thioether and 1,3,4-oxadiazole compounds, this compound may be susceptible to degradation from factors such as:
-
pH: Extreme pH values, both acidic and basic, can lead to hydrolysis of the thioether or oxadiazole ring. For a similar compound, a 1,2,4-oxadiazole derivative, maximum stability was observed in the pH range of 3-5.[2]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents in the experimental medium can lead to the oxidation of the sulfur atom in the thioether linkage.
-
Q3: How should I store my stock solution of this compound?
A3: To ensure the long-term stability of your this compound stock solution, it is recommended to:
-
Solvent: Prepare stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO).[3]
-
Temperature: Store stock solutions at low temperatures, ideally at -20°C for short-term storage and -80°C for long-term storage.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Store vials in the dark or use amber-colored vials to protect the compound from light.
Q4: How can I prevent the bioactivation of this compound in my experiments if I want to study the parent compound?
A4: If your experimental system contains active cytochrome P450 enzymes and you wish to prevent the bioactivation of this compound, you can use a pan-P450 inhibitor such as 1-aminobenzotriazole (1-ABT). Pre-incubation of your experimental system with 1-ABT can significantly reduce the metabolism of this compound to its active sulfoxide form.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected nematicidal activity. | Degradation of this compound stock solution. | - Prepare fresh stock solutions from solid compound. - Verify the storage conditions of the stock solution (temperature, light exposure). - Aliquot stock solutions to minimize freeze-thaw cycles. |
| Degradation of this compound in the experimental medium. | - Check the pH of your experimental buffer; aim for a slightly acidic to neutral pH if possible. - Prepare working solutions fresh before each experiment. - Protect the experimental setup from direct light. | |
| Bioactivation is inhibited. | - Ensure your experimental system has active cytochrome P450 enzymes if studying the compound's nematicidal effect. - Avoid unintentional introduction of P450 inhibitors. | |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Hydrolysis of the thioether or oxadiazole ring. | - Analyze a freshly prepared sample as a reference. - Check the pH of the sample and mobile phase. - Ensure the sample is not stored for extended periods at room temperature before analysis. |
| Oxidation of the thioether to sulfoxide or sulfone. | - Use deoxygenated solvents for sample preparation and mobile phases. - Store samples under an inert atmosphere if possible. - Check for potential sources of oxidizing agents in your reagents. | |
| Poor solubility of this compound in aqueous experimental media. | Low aqueous solubility of the compound. | - Prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[3] - Use the stock solution to make final dilutions in the aqueous medium, ensuring the final concentration of the organic solvent is low and does not affect the experiment. - Gentle warming and sonication may aid in dissolving the compound in the final medium, but be mindful of potential temperature-induced degradation. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated analytical balance
-
Pipettes and sterile, filter-barrier pipette tips
Procedure:
-
Equilibrate the container of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Dissolve the weighed this compound in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in microcentrifuge tubes or amber glass vials.
-
For long-term storage, flush the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
Store the aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage (months to years).
Protocol 2: Analysis of this compound and its Metabolites by LC-MS
Objective: To detect and quantify this compound and its primary sulfoxide metabolite to assess degradation or bioactivation.
Materials:
-
LC-MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
This compound analytical standard
-
Samples for analysis (e.g., from in vitro assays)
-
Acetonitrile for sample quenching/extraction
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., from nematode culture medium), quench the reaction and precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase Gradient:
-
0-1 min: 10% B
-
1-5 min: Gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Return to 10% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor for the m/z of this compound and its expected metabolites (e.g., sulfoxide, glutathione conjugate).
-
Data Presentation: Predicted m/z values for this compound and its Metabolites
| Compound | Molecular Formula | Predicted [M+H]⁺ m/z |
| This compound | C₁₀H₉ClN₂OS | 241.02 |
| This compound sulfoxide | C₁₀H₉ClN₂O₂S | 257.02 |
| This compound-Glutathione Conjugate | C₂₀H₂₄ClN₅O₇S₂ | 558.09 |
Visualizations
Caption: Bioactivation pathway of this compound in nematodes.
Caption: General workflow for a this compound experiment.
References
- 1. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Cytochrome P450 | 49809-25-8 | Invivochem [invivochem.com]
optimizing incubation time for Cyprocide-B treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments involving Cyprocide-B. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues that may arise during in vitro studies, with a focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a pro-nematicide, meaning it requires metabolic activation to exert its cytotoxic effects. In nematodes, it is bioactivated by specific cytochrome P450 (CYP) enzymes.[1][2][3][4][5] This process involves the S-oxidation of this compound, which generates a reactive electrophilic sulfoxide metabolite.[3][6] This metabolite then reacts with glutathione (GSH) and other low-molecular-weight thiols, leading to nematode death.[3][6]
Q2: I am not observing any significant cytotoxicity in my human cancer cell lines (e.g., HEK293, HepG2) after treating with this compound. Why might this be?
A2: This is a common observation. Studies have shown that this compound is relatively inactive against non-nematode phyla, including human cell lines, at concentrations that are lethal to nematodes.[5] The primary reason for this is likely the low expression and activity of the specific cytochrome P450 enzymes required for its bioactivation in many standard mammalian cell lines compared to primary human hepatocytes.[2][7] For this compound to be effective, the cell line must express the appropriate CYP enzymes to convert it into its active, toxic form.
Q3: Which cell lines might be more suitable for studying this compound's effects?
A3: Cell lines with higher endogenous expression of a broad range of cytochrome P450 enzymes, such as the human liver cancer cell line HepG2, may be more suitable than lines like HEK293, although even HepG2 has lower CYP activity than primary hepatocytes.[1][2][3] Alternatively, researchers can use engineered cell lines that are designed to overexpress specific CYP enzymes (e.g., CYP1A1, 1A2, 2B6, 2C9, 2D6, 3A4).[8][9]
Q4: What is a typical starting concentration and incubation time for this compound in cell culture?
A4: In nematode studies, concentrations of 25-50 µM for 24 hours to 3 days have been shown to be effective.[5] For initial experiments in mammalian cell lines, a broad dose-response and time-course experiment is recommended. Based on available data, a starting concentration range of 1 µM to 100 µM could be explored.[10] Incubation times should also be varied, for example, 24, 48, and 72 hours, to determine the optimal window for observing any potential effects.[10][11][12][13][14]
Q5: How can I determine the optimal incubation time for this compound in my specific cell line?
A5: The optimal incubation time is best determined empirically through a time-course experiment. This involves treating your cells with a fixed, potentially effective concentration of this compound and then assessing cell viability or another relevant endpoint at multiple time points (e.g., 6, 12, 24, 48, 72 hours).[12] The ideal incubation time will be the one that yields a maximal and reproducible effect before secondary effects, such as widespread cell death due to nutrient depletion in control wells, become confounding factors.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No observable cytotoxic effect at any concentration or incubation time. | Insufficient Bioactivation: The cell line may lack the necessary cytochrome P450 enzymes to metabolize this compound into its active form.[2][7] | - Verify the CYP enzyme expression profile of your cell line. - Consider using a cell line with higher or broader CYP expression (e.g., HepG2).[1][3] - Utilize engineered cell lines that overexpress specific CYP enzymes.[8][9] |
| Incorrect Concentration Range: The effective concentration for your cell line may be outside the tested range. | Perform a broader dose-response experiment, for example, from nanomolar to high micromolar concentrations.[15] | |
| Insufficient Incubation Time: The cytotoxic effect may require a longer duration to manifest.[11] | Conduct a time-course experiment with incubation times up to 72 hours or longer, ensuring that control cells remain healthy.[10][12][13] | |
| High variability between replicate wells. | Inconsistent Cell Seeding: Uneven cell distribution can lead to variable results. | Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accurate cell seeding. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and drug concentration. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile media or PBS to maintain humidity. | |
| Inconsistent results between experiments. | Variation in Cell Passage Number: Cellular characteristics, including metabolic enzyme expression, can change with increasing passage number. | Use cells within a consistent and narrow range of passage numbers for all experiments. |
| Solvent Toxicity: If using a solvent like DMSO, high concentrations can be toxic to cells. | Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle-only control in all experiments.[12] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published literature. Note that most data pertains to nematode species.
| Organism/Cell Line | Concentration | Incubation Time | Observed Effect |
| C. elegans | 25 µM | 24 hours | Bioactivation to a reactive electrophile.[5] |
| Plant-parasitic nematodes | 50 µM | 3 days | Selective nematicidal activity.[5] |
| Human cells (unspecified), fungi, plant beneficial rhizobacteria | 50 µM | 3 days | Relatively inactive.[5] |
| M. incognita (in soil) | 60 µM | 24 hours | Potential to prevent root infestation.[5] |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
This protocol outlines a method to determine the optimal incubation time for observing a specific cellular effect of this compound, such as cytotoxicity.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal seeding density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a working concentration in your cell culture medium. A concentration that is 5-10 times the expected IC50 is a good starting point. If the IC50 is unknown, use a concentration from the higher end of your initial dose-response curve (e.g., 50 µM).
-
Treatment: Remove the overnight culture medium and add the this compound-containing medium to the treatment wells. Include vehicle-only control wells.
-
Time-Course Incubation: Incubate the plate at 37°C in a 5% CO2 incubator. At each designated time point (e.g., 6, 12, 24, 48, and 72 hours), remove the plate for analysis.
-
Endpoint Analysis: At each time point, perform a cell viability assay, such as the MTT or LDH assay, according to the manufacturer's protocol.
-
Data Analysis: For each time point, calculate the percent viability relative to the vehicle-only control. The optimal incubation time is the point at which the desired effect is maximal and precedes significant secondary effects.[12]
Protocol 2: MTT Assay for Cell Viability
This protocol provides a general procedure for assessing cell viability.
-
Cell Treatment: Seed and treat cells with various concentrations of this compound as per your experimental design in a 96-well plate. Incubate for the predetermined optimal incubation time.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Bioactivation pathway of this compound.
References
- 1. HepG2 cells as an in vitro model for evaluation of cytochrome P450 induction by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. NADPH-cytochrome P450 reductase expression and enzymatic activity in primary-like human hepatocytes and HepG2 cells for in vitro biotransformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytochrome P450 expression in human hepatocytes and hepatoma cell lines: molecular mechanisms that determine lower expression in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of HepG2 Cells with High Expression of Multiple Drug-Metabolizing Enzymes for Drug Discovery Research Using a PITCh System [mdpi.com]
- 10. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Suppression of Cyprocide-B Lethality with P450 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding experiments on the suppression of Cyprocide-B lethality using P450 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its lethality dependent on P450 enzymes?
A1: this compound is a pro-nematicide, meaning it is not toxic in its original form. Its lethality is activated through metabolism by specific cytochrome P450 (CYP) enzymes present in nematodes.[1][2] In the model organism Caenorhabditis elegans, the specific enzyme responsible for this bioactivation is CYP-35D1.[1] This enzymatic reaction converts this compound into a reactive electrophilic metabolite that is toxic to the nematode.[1][3] The selectivity of this compound as a nematicide stems from the fact that the specific P450 enzymes required for its activation are present in nematodes but absent in many non-target organisms.[1]
Q2: How do P450 inhibitors suppress the lethality of this compound?
A2: P450 inhibitors block the activity of cytochrome P450 enzymes. By doing so, they prevent the metabolic conversion of this compound into its toxic electrophilic form.[1] This suppression of bioactivation directly reduces or eliminates the lethal effects of this compound on nematodes. The pan-P450 inhibitor 1-aminobenzotriazole (1-ABT) has been shown to significantly suppress this compound-induced lethality in C. elegans and other plant-parasitic nematodes.[1]
Q3: What is the proposed downstream mechanism of cell death induced by activated this compound?
A3: The reactive electrophilic metabolite of this compound is thought to exert its toxic effects by depleting low molecular weight (LMW) thiols, such as glutathione (GSH).[3] Glutathione is a critical antioxidant in cells, and its depletion leads to a state of oxidative stress. This severe cellular stress is believed to trigger a programmed cell death pathway, likely apoptosis, leading to the death of the nematode.[4][5]
Q4: Are there other P450 inhibitors besides 1-ABT that could potentially suppress this compound lethality?
A4: While 1-ABT is a well-documented inhibitor for this specific application, other known P450 inhibitors could potentially suppress this compound lethality. These include, but are not limited to, ketoconazole (a potent inhibitor of several CYP enzymes) and piperonyl butoxide (a common synergist in pesticide formulations that inhibits P450 enzymes).[6][7] The effectiveness of these inhibitors against the specific nematode P450s that activate this compound would need to be experimentally verified.
Q5: What are the key considerations when designing an experiment to test the suppression of this compound lethality with a P450 inhibitor?
A5: Key considerations include:
-
Choice of inhibitor: Select an inhibitor with known activity against a broad range of P450s or one that is specific to the CYP isoforms present in the target nematode, if known.
-
Concentration of inhibitor and this compound: A dose-response matrix should be established to determine the optimal concentrations for both the inhibitor and this compound.
-
Timing of administration: The inhibitor should be administered prior to or concurrently with this compound to ensure it can block the P450 enzymes before they metabolize the pro-nematicide.
-
Control groups: Include appropriate controls such as a vehicle control, this compound only, and inhibitor only groups to accurately assess the effects.
-
Endpoint measurement: Clearly define the endpoint for lethality, such as motility or survival, and the time point for assessment.
Troubleshooting Guides
Problem 1: No significant suppression of this compound lethality is observed with the P450 inhibitor.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too low. | Increase the concentration of the P450 inhibitor. Perform a dose-response experiment to find the effective concentration. |
| Inhibitor is not effective against the specific nematode P450s. | Try a different P450 inhibitor with a broader spectrum of activity, such as 1-ABT. |
| Timing of inhibitor administration is incorrect. | Ensure the inhibitor is administered before or at the same time as this compound. A pre-incubation step with the inhibitor may be necessary. |
| This compound concentration is too high. | Reduce the concentration of this compound to a level where partial lethality is observed, allowing for a measurable suppression. |
| Degradation of the inhibitor. | Check the stability of the inhibitor under your experimental conditions. Prepare fresh solutions for each experiment. |
Problem 2: High variability in lethality assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent nematode developmental stage. | Synchronize the nematode population to ensure all individuals are at the same developmental stage (e.g., L4 larvae for C. elegans). |
| Uneven distribution of compounds in the assay medium. | Ensure thorough mixing of this compound and the P450 inhibitor in the assay medium. |
| Inconsistent number of nematodes per well/plate. | Carefully count and dispense an equal number of nematodes for each experimental condition. |
| Subjective assessment of lethality. | Establish clear, objective criteria for determining lethality (e.g., lack of movement in response to a stimulus). Blinding the observer to the treatment groups can also reduce bias. |
Problem 3: P450 inhibitor shows toxicity on its own.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response experiment for the inhibitor alone to determine its no-observed-adverse-effect level (NOAEL). Use concentrations at or below the NOAEL in the suppression experiment. |
| Off-target effects of the inhibitor. | Research the known off-target effects of the inhibitor. If necessary, switch to a more specific P450 inhibitor. |
Data Presentation
Table 1: Effect of P450 Inhibitor 1-ABT on this compound Metabolite Formation in D. dipsaci
| Treatment | Relative Peak Area of Parent this compound | Relative Peak Area of GSH-Conjugate |
| This compound | 1.0 | 1.0 |
| This compound + 1-ABT | Increased | Decreased |
| Data is qualitative based on published findings.[1] |
Table 2: Expected Outcomes of P450 Inhibitors on this compound Lethality in Nematodes
| P450 Inhibitor | Target P450s (General) | Expected Effect on this compound Lethality | Supporting Rationale/Citations |
| 1-Aminobenzotriazole (1-ABT) | Pan-CYP inhibitor | Significant Suppression | Demonstrated to suppress this compound lethality in nematodes.[1] |
| Ketoconazole | Broad-spectrum, potent inhibitor of CYP3A4 | Potential Suppression | Known to inhibit a wide range of P450s; effectiveness on nematode CYPs needs verification.[6] |
| Piperonyl Butoxide (PBO) | CYP inhibitor (synergist) | Potential Suppression | Commonly used to inhibit P450s in insects; may be effective against nematode CYPs.[7] |
| Note: Quantitative IC50/LD50 values for the suppression of this compound lethality with a range of P450 inhibitors are not extensively available in the current literature. The information provided is based on known inhibitor activities and limited experimental data. |
Experimental Protocols
Protocol 1: C. elegans Lethality Assay for Suppression of this compound Toxicity
Objective: To determine the effect of a P450 inhibitor on the lethality of this compound in C. elegans.
Materials:
-
Synchronized L4 stage C. elegans (N2 Bristol strain)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50
-
This compound stock solution (in DMSO)
-
P450 inhibitor stock solution (e.g., 1-ABT in water or appropriate solvent)
-
M9 buffer
-
96-well microtiter plates
-
Plate reader or dissecting microscope
Procedure:
-
Preparation of Assay Plates:
-
Prepare a liquid culture of E. coli OP50.
-
In a 96-well plate, add M9 buffer, the E. coli OP50 suspension, this compound, and the P450 inhibitor to achieve the desired final concentrations. Include the following controls:
-
Vehicle control (DMSO and/or inhibitor solvent)
-
This compound only (at various concentrations to determine EC50)
-
P450 inhibitor only (at the concentration used in the co-treatment)
-
Co-treatment of this compound and P450 inhibitor.
-
-
-
Nematode Preparation and Exposure:
-
Wash synchronized L4 nematodes off NGM plates with M9 buffer.
-
Adjust the nematode concentration to approximately 20-30 worms per 10 µL.
-
Add 10 µL of the nematode suspension to each well of the 96-well plate.
-
-
Incubation:
-
Incubate the plates at 20°C for 24-48 hours.
-
-
Assessment of Lethality:
-
Data Analysis:
-
Calculate the percentage of dead nematodes for each condition.
-
Plot dose-response curves for this compound with and without the P450 inhibitor.
-
Determine the EC50 (half-maximal effective concentration) values for this compound in the presence and absence of the inhibitor.
-
Protocol 2: Zebrafish Embryo Acute Toxicity Test (FET) - Adapted for this compound
Objective: To assess the toxicity of this compound and the protective effect of P450 inhibitors on a non-target vertebrate model. This protocol is adapted from the OECD Test Guideline 236.[10][11]
Materials:
-
Fertilized zebrafish (Danio rerio) embryos (less than 3 hours post-fertilization)
-
Embryo medium (e.g., E3 medium)
-
This compound stock solution (in DMSO)
-
P450 inhibitor stock solution
-
24-well plates
-
Stereomicroscope
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of dilutions of this compound in embryo medium.
-
Prepare a parallel series of dilutions of this compound that also contain a fixed concentration of the P450 inhibitor.
-
Include a vehicle control and an inhibitor-only control.
-
-
Embryo Exposure:
-
Place one healthy, fertilized embryo per well in a 24-well plate containing the respective test solutions.
-
Use at least 20 embryos per concentration.
-
-
Incubation:
-
Incubate the plates at 26-28°C for up to 96 hours.
-
-
Observation and Endpoints:
-
Observe the embryos at 24, 48, 72, and 96 hours post-fertilization.
-
Record lethal endpoints as defined by OECD 236:
-
Coagulation of the embryo
-
Lack of somite formation
-
Non-detachment of the tail
-
Lack of heartbeat
-
-
Record any sub-lethal teratogenic effects (e.g., edema, spinal curvature).
-
-
Data Analysis:
-
Calculate the cumulative mortality at each observation time.
-
Determine the LC50 (lethal concentration for 50% of the population) for this compound with and without the P450 inhibitor at 96 hours.
-
Protocol 3: In Vitro Metabolism of this compound using Nematode Microsomes
Objective: To directly assess the ability of a P450 inhibitor to block the metabolism of this compound by nematode enzymes.
Materials:
-
Nematode culture (e.g., C. elegans or a plant-parasitic nematode)
-
Homogenization buffer
-
Ultracentrifuge
-
NADPH regenerating system
-
This compound
-
P450 inhibitor
-
LC-MS/MS system
Procedure:
-
Preparation of Nematode Microsomes:
-
Harvest a large population of nematodes.
-
Homogenize the nematodes in a suitable buffer.
-
Perform differential centrifugation to isolate the microsomal fraction (containing P450 enzymes). Resuspend the microsomal pellet in a storage buffer.
-
-
In Vitro Metabolism Assay:
-
Set up reaction mixtures containing:
-
Nematode microsomes
-
NADPH regenerating system (to provide the necessary cofactor for P450 activity)
-
This compound
-
P450 inhibitor or vehicle control
-
-
Incubate the reactions at an appropriate temperature (e.g., 20-25°C for C. elegans).
-
-
Sample Analysis:
-
Stop the reaction at various time points by adding a quenching solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the amount of remaining parent this compound and the formation of its metabolites (e.g., the sulfoxide metabolite and glutathione conjugates).[3]
-
-
Data Analysis:
-
Compare the rate of this compound metabolism and metabolite formation in the presence and absence of the P450 inhibitor.
-
Visualizations
References
- 1. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Non-linear impact of glutathione depletion on C. elegans life span and stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperonyl Butoxide: Friend or hidden foe? [publichealthtoxicology.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
Technical Support Center: The Impact of Low Molecular Weight Thiol Depletion on Cyprocide-B Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the activity of Cyprocide-B, particularly in the context of low molecular weight (LMW) thiol depletion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective pro-nematicide belonging to the 1,3,4-oxadiazole thioether class of compounds. Its activity relies on bioactivation by specific cytochrome P450 (P450) enzymes within the target nematodes. This enzymatic reaction transforms this compound into a reactive electrophilic metabolite that is lethal to the organism.[1][2]
Q2: How does the depletion of low molecular weight (LMW) thiols affect the activity of this compound?
The bioactivated electrophilic metabolite of this compound readily reacts with LMW thiols, such as glutathione (GSH). This interaction leads to the formation of LMW thiol conjugates, effectively depleting the intracellular pool of these critical antioxidant molecules. The depletion of LMW thiols is implicated as a key mechanism contributing to the cytotoxic effects of this compound.[2]
Q3: What is the downstream cellular consequence of LMW thiol depletion by activated this compound?
Depletion of LMW thiols, particularly GSH, disrupts the cellular redox balance and can lead to a state of oxidative stress.[3] Oxidative stress is a known trigger for the intrinsic pathway of apoptosis. This pathway involves the mitochondria, leading to the release of cytochrome c, activation of caspases (like caspase-9 and caspase-3), and ultimately, programmed cell death.[4][5][6]
Q4: Is this compound expected to be active in all cell types?
No. The selective toxicity of this compound is dependent on the presence of specific P450 enzymes that can bioactivate it.[2][7] Organisms or cell lines lacking these specific P450s will not efficiently convert this compound into its toxic electrophilic metabolite and will therefore be less susceptible to its effects.[2]
Q5: What are the key LMW thiols that have been observed to form conjugates with activated this compound?
Research has shown that the bioactivated form of this compound can form conjugates with several LMW thiols, including:
-
Glutathione (GSH)
-
Gamma-glutamylcysteine (γGluCys)
-
Cysteinylglycine (CysGly)
-
Cysteine (Cys)[8]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected this compound activity in vitro.
| Possible Cause | Troubleshooting Step |
| Low or absent expression of the required cytochrome P450 enzymes in the cell line. | Verify the expression of the specific P450 enzymes (e.g., CYP-35D1 in C. elegans) known to bioactivate this compound in your experimental model.[2][9] Consider using a cell line known to express these enzymes or a heterologous expression system. |
| Inhibition of P450 activity. | Ensure that media components or co-administered compounds are not inhibiting P450 activity. The use of a pan-P450 inhibitor like 1-aminobenzotriazole (1-ABT) has been shown to suppress this compound's lethality.[2] |
| High intracellular levels of LMW thiols. | High concentrations of GSH and other LMW thiols can conjugate with the activated this compound, potentially neutralizing it before it can exert its full toxic effect. Measure the baseline LMW thiol levels in your cells. |
| Rapid metabolism and detoxification of this compound. | The cell model may have highly active detoxification pathways that metabolize and clear this compound or its activated form before it can cause significant damage. |
Problem 2: Difficulty in detecting this compound-LMW thiol conjugates.
| Possible Cause | Troubleshooting Step |
| Insufficient sensitivity of the detection method. | Use a highly sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS) for the detection of this compound and its metabolites.[8][9] |
| Low levels of conjugate formation. | Optimize the concentration of this compound and the incubation time to allow for sufficient conjugate formation. Ensure your cell model has the necessary P450 enzymes for bioactivation. |
| Instability of the conjugates. | Process samples promptly and store them appropriately to prevent the degradation of the conjugates before analysis. |
Data Presentation
Table 1: Effect of P450 Inhibition on this compound Metabolite Formation in D. dipsaci
| Metabolite | Relative Abundance (this compound alone) | Relative Abundance (this compound + 1-ABT) |
| This compound (Parent) | Lower | Higher |
| GSH conjugate | Higher | Lower |
| γGluCys conjugate | Higher | Lower |
| CysGly conjugate | Higher | Lower |
| Cysteine conjugate | Higher | Lower |
| Sulfoxide | Higher | Lower |
| Data synthesized from information suggesting that P450 inhibition with 1-aminobenzotriazole (1-ABT) leads to a decrease in the formation of LMW thiol conjugates and the sulfoxide metabolite, with a corresponding increase in the parent compound.[8] |
Experimental Protocols
Protocol 1: Depletion of Intracellular Low Molecular Weight Thiols
This protocol describes the use of L-buthionine-sulfoximine (BSO) to inhibit glutathione synthesis, leading to the depletion of intracellular GSH.
Materials:
-
Cell culture medium
-
L-buthionine-sulfoximine (BSO)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of BSO in cell culture medium. The final concentration will need to be optimized for your specific cell line but is often in the range of 100-500 µM.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the BSO-containing medium to the cells.
-
Incubate the cells for a period sufficient to achieve significant GSH depletion (typically 24-48 hours). This should be determined empirically for your cell line.
-
After incubation, proceed with your this compound treatment.
-
To confirm GSH depletion, a parallel set of cells should be harvested and assayed for intracellular thiol content.
Protocol 2: Measurement of Intracellular LMW Thiol Levels
This protocol provides a general method for quantifying intracellular LMW thiols using a fluorescent probe like ThiolTracker™ Violet or by HPLC.
Materials:
-
ThiolTracker™ Violet or other thiol-reactive fluorescent probe
-
Live-cell imaging medium
-
Fluorescence microscope or plate reader
-
For HPLC: Derivatizing agent (e.g., monobromobimane), HPLC system with a fluorescence detector.
Fluorescence Microscopy Method:
-
Culture cells on glass-bottom dishes or appropriate imaging plates.
-
Treat cells with this compound or other compounds as required by the experimental design.
-
Prepare a working solution of the thiol-reactive probe in a suitable buffer or medium, following the manufacturer's instructions.
-
Remove the culture medium, wash the cells with buffer, and incubate with the probe solution (e.g., ThiolTracker™ Violet at a final concentration of 1-10 µM for 30 minutes).
-
Wash the cells to remove excess probe.
-
Image the cells using a fluorescence microscope with the appropriate filter set.
-
Quantify the fluorescence intensity to determine relative intracellular thiol levels.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Common Feature of Pesticides: Oxidative Stress—The Role of Oxidative Stress in Pesticide-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis: A review of pro‐apoptotic and anti‐apoptotic pathways and dysregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
use of NACET to suppress Cyprocide-B induced lethality
Technical Support Center: NACET and Cyprocide-B
This technical support center provides guidance for researchers investigating the use of N-acetylcysteine ethyl ester (NACET) to mitigate the cytotoxic effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound induced lethality?
A1: this compound is hypothesized to induce cell death primarily through the induction of overwhelming oxidative stress. It is believed to inhibit key mitochondrial enzymes, leading to a surge in reactive oxygen species (ROS) production. This excess ROS damages cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering apoptotic pathways.
Q2: How does NACET suppress this lethality?
A2: NACET is a cell-permeable precursor to L-cysteine and, subsequently, the antioxidant glutathione (GSH). By efficiently delivering cysteine into the cell, NACET replenishes intracellular GSH stores that are depleted by this compound. Elevated GSH levels enhance the cell's capacity to neutralize ROS, thereby mitigating oxidative damage and preventing the initiation of apoptosis.
Q3: What is the optimal concentration of NACET to use?
A3: The optimal concentration of NACET can vary depending on the cell type and the concentration of this compound used. Based on in-vitro studies, a starting concentration range of 100-500 µM NACET is recommended for co-treatment with this compound. Please refer to the dose-response data in Table 1 for more details.
Q4: Can I use N-acetylcysteine (NAC) instead of NACET?
A4: While NAC is also a glutathione precursor, NACET exhibits superior bioavailability and ability to cross cell membranes due to its ethyl ester group. This results in more efficient replenishment of intracellular GSH. For this reason, NACET is the recommended agent for counteracting this compound toxicity.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results after NACET treatment.
-
Possible Cause 1: NACET solution instability.
-
Solution: NACET solutions should be prepared fresh for each experiment. The ethyl ester group can be hydrolyzed over time, reducing its efficacy. Avoid freeze-thaw cycles.
-
-
Possible Cause 2: Inconsistent timing of treatment.
-
Solution: Ensure precise and consistent timing for the co-administration of NACET and this compound. Pre-incubation with NACET for 1-2 hours before adding this compound may yield more consistent results by allowing time for GSH synthesis.
-
-
Possible Cause 3: Cell density.
-
Solution: Ensure a consistent cell seeding density across all wells and experiments. Over-confluent or under-confluent cultures can respond differently to toxic insults.
-
Issue 2: No significant protective effect of NACET is observed.
-
Possible Cause 1: Sub-optimal NACET concentration.
-
Solution: Perform a dose-response experiment to determine the optimal protective concentration of NACET for your specific cell line and this compound concentration. Refer to the experimental protocol below for guidance.
-
-
Possible Cause 2: Advanced stage of this compound induced damage.
-
Solution: NACET is most effective when administered before or concurrently with this compound. If it is added too late, the cellular damage may be irreversible. Consider a time-course experiment to determine the therapeutic window.
-
Quantitative Data Summary
Table 1: Dose-Response of NACET on Cell Viability in the Presence of this compound (10 µM)
| NACET Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (this compound only) | 15.2 | ± 3.1 |
| 50 | 35.8 | ± 4.5 |
| 100 | 68.4 | ± 5.2 |
| 250 | 85.1 | ± 4.9 |
| 500 | 92.6 | ± 3.8 |
Table 2: Effect of NACET on Intracellular ROS and Glutathione (GSH) Levels
| Treatment | Relative ROS Levels (%) | Relative GSH Levels (%) |
| Vehicle Control | 100 | 100 |
| This compound (10 µM) | 450 | 45 |
| This compound + NACET (250 µM) | 120 | 95 |
Experimental Protocols
Protocol 1: In-Vitro Cell Viability Assay
-
Cell Seeding: Seed human hepatocytes (or cell line of choice) in a 96-well plate at a density of 1 x 10^4 cells/well. Allow cells to adhere for 24 hours.
-
NACET Pre-treatment (Optional but Recommended): Prepare fresh NACET solutions in a serum-free medium. Remove old media from wells and add NACET solutions at varying concentrations (e.g., 0-500 µM). Incubate for 2 hours.
-
This compound Treatment: Prepare a 10 µM solution of this compound in a serum-free medium. For co-treatment, add this directly to the wells already containing NACET. For post-treatment experiments, replace the NACET medium with the this compound medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Viability Assessment: Use a standard MTT or PrestoBlue assay to determine cell viability according to the manufacturer's instructions. Read the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the results to the vehicle-treated control wells to calculate the percentage of cell viability.
Visualizations
Caption: Proposed signaling pathway of this compound toxicity and NACET's protective mechanism.
Validation & Comparative
Comparative Efficacy of Cyprocide-B: A Nematicidal Agent
A detailed guide for researchers and drug development professionals on the nematicidal efficacy of Cyprocide-B in comparison to other alternatives, supported by experimental data and detailed protocols.
Introduction
This compound is a novel nematicide that has demonstrated significant efficacy against a broad spectrum of plant-parasitic nematodes.[1][2][3] Its unique mode of action, involving bioactivation by nematode-specific cytochrome P450 enzymes, presents a promising avenue for targeted nematode control with potentially reduced off-target effects.[1][2][3] This guide provides a comprehensive comparison of this compound's performance with other commercially available nematicides, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Data Presentation: Comparative Nematicidal Efficacy
The following tables summarize the available quantitative data on the nematicidal activity of this compound and its alternatives against the economically significant root-knot nematode, Meloidogyne incognita. It is important to note that direct comparisons of LC50/EC50 values should be made with caution due to variations in experimental conditions between studies.
Table 1: In Vitro Efficacy (LC50/EC50) against Meloidogyne incognita Second-Stage Juveniles (J2)
| Nematicide | LC50/EC50 (µg/mL) | Exposure Time | Reference |
| This compound | Data not yet publicly available in LC50 format; demonstrated effective at 60 µM in soil drench assays.[2] | 24 hours | [2] |
| Tioxazafen | 57.69 | 24 hours | [4][5][6] |
| Fluopyram | 5.18 | 2 hours | [7][8] |
| Fluopyram | 0.85 | 24 hours | [9][10] |
| Fluensulfone | >10-fold difference between populations | 17 hours | [11] |
| Cyclobutrifluram | 0.48 | 2 hours | [12][13] |
| Ethoprop | J2 are the most sensitive life stage | Not specified | [14] |
| Chloropicrin | Data not available in this format for direct comparison | Not applicable |
Table 2: Nematicidal Activity against Other Nematode Species
| Nematicide | Nematode Species | LC50/EC50 (µg/mL) | Exposure Time | Reference |
| Tioxazafen | Aphelenchoides besseyi | 142.9 | Not specified | [15] |
| Tioxazafen | Ditylenchus dipsaci | >300 | 48 hours | [15] |
| Fluopyram | Rotylenchulus reniformis | 12.99 | 2 hours | [7][8] |
| Cyclobutrifluram | Rotylenchulus reniformis | 1.07 | 2 hours | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of nematicidal efficacy studies. Below are representative protocols for key experiments.
In Vitro Nematicidal Bioassay
This protocol is designed to determine the direct toxicity of a compound to nematode juveniles.
-
Nematode Preparation: Second-stage juveniles (J2) of Meloidogyne incognita are hatched from egg masses in water and collected. The concentration of the J2 suspension is adjusted to approximately 100 J2 per 100 µL.
-
Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to achieve the desired final concentrations for the assay.
-
Assay Setup: In a 96-well microtiter plate, 100 µL of the nematode suspension is added to each well. Subsequently, 1 µL of the respective compound dilution is added. A solvent control (e.g., DMSO) and a negative control (water) are included.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: After incubation, nematode mortality is assessed under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to gentle probing with a fine needle.
-
Data Analysis: The percentage of mortality is calculated for each concentration. LC50 or EC50 values are then determined using probit analysis or other suitable statistical methods.
Soil-Based Root Infestation Assay
This protocol evaluates the ability of a nematicide to protect a host plant from nematode infection in a soil environment.
-
Plant Preparation: Seedlings of a susceptible host plant (e.g., tomato, Solanum lycopersicum) are grown in sterilized soil in individual pots.
-
Nematicide Application: The test compound is applied to the soil. This can be done through various methods, such as soil drenching, where a solution of the compound is poured onto the soil surface, or by incorporating the compound into the soil before planting.
-
Nematode Inoculation: A suspension of M. incognita J2 is inoculated into the soil around the base of the plant.
-
Growth Period: The plants are maintained in a greenhouse or growth chamber under controlled conditions for a period of several weeks to allow for nematode infection and development.
-
Assessment of Infection: After the growth period, the plants are carefully uprooted, and the roots are washed. The degree of nematode infection is assessed by counting the number of galls on the roots or by extracting and counting the number of eggs from the roots.
-
Data Analysis: The efficacy of the nematicide is determined by comparing the level of infection in the treated plants to that in the untreated control plants.
Mandatory Visualizations
Signaling Pathway of this compound Bioactivation
The following diagram illustrates the proposed metabolic activation pathway of this compound in nematodes.
Caption: Metabolic activation of this compound in nematodes.
Experimental Workflow for Nematicide Efficacy Testing
The diagram below outlines a typical workflow for evaluating the efficacy of a new nematicidal compound.
Caption: A generalized workflow for nematicide efficacy validation.
References
- 1. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitivity of Meloidogyne incognita and Rotylenchulus reniformis to Fluopyram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitivity of Meloidogyne incognita and Rotylenchulus reniformis to Fluopyram | Journal of Nematology [journals.flvc.org]
- 9. Fluopyram: Optimal Application Time Point and Planting Hole Treatment to Control Meloidogyne incognita [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of fluensulfone and fluopyram on the mobility and infection of second-stage juveniles of Meloidogyne incognita and M. javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitivity of Meloidogyne incognita and Rotylenchulus reniformis to Cyclobutrifluram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy of Ethoprop on Meloidogyne hapla and M. chitwoodi and Enhanced Biodegradation in Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Nematicidal Agents: Cyprocide-B and Tioxazafen
This guide provides a detailed comparative analysis of two nematicidal agents, Cyprocide-B and Tioxazafen, intended for researchers, scientists, and drug development professionals. The comparison covers their mechanisms of action, efficacy against various nematode species, and selectivity towards non-target organisms, supported by available experimental data.
Overview
This compound is a novel 1,3,4-oxadiazole thioether pro-nematicide that requires bioactivation by nematode-specific cytochrome P450 enzymes to exert its toxic effects.[1][2][3][4] This mechanism contributes to its high selectivity for nematodes. Tioxazafen, a disubstituted 1,2,4-oxadiazole, is a broad-spectrum nematicide that acts by disrupting ribosomal activity in nematodes.[5][6][7] It is commercially available as a seed treatment for major row crops.[8][9][10]
Mechanism of Action
This compound: This compound is a pro-drug that is metabolized by specific cytochrome P450 (CYP) enzymes within the nematode, such as CYP-35D1 in C. elegans.[11] The P450-catalyzed S-oxidation of this compound produces a reactive electrophilic sulfoxide metabolite.[2][12] This electrophile then readily reacts with low-molecular-weight thiols, such as glutathione (GSH), leading to cellular damage and nematode death.[2][12] The selectivity of this compound is attributed to the specific P450 enzymes present in nematodes, which are absent or sufficiently different in non-target organisms.[1][4]
Tioxazafen: Tioxazafen functions by disrupting the ribosomal activity in nematodes.[5][6] This interference with the fundamental process of protein synthesis leads to paralysis and death of the nematode.[5] Its mode of action is distinct from many other commercial nematicides, making it a tool for resistance management.[6][9]
Data Presentation
Nematicidal Activity
| Compound | Nematode Species | Metric | Value | Reference |
| Tioxazafen | Meloidogyne incognita | 24-hr EC50 | 57.69 µg/ml | [5] |
| Tioxazafen | Rotylenchulus reniformis | 24-hr EC50 | 59.64 µg/ml | [5] |
| This compound | Meloidogyne incognita | Root Infestation | 60 µM resulted in a significant reduction in root infestation. | [11] |
| This compound | Plant-Parasitic Nematodes | Activity | Broad-spectrum activity observed. | [11] |
Selectivity and Safety
A dose-response analysis on various non-target organisms showed that this compound has a more favorable safety profile compared to Tioxazafen.[2][13]
| Organism | This compound (50 µM) Effect | Tioxazafen Effect | Reference |
| Human Cells (HEK293, HepG2) | Relatively inactive | Not specified in this study | [2][13] |
| Fungi (S. cerevisiae, C. albicans) | Relatively inactive | Not specified in this study | [2][13] |
| Rhizobacteria (P. simiae, P. defensor) | Relatively inactive | Not specified in this study | [2][13] |
| Zebrafish (D. rerio) | Safer than Tioxazafen | More toxic than this compound | [2][11] |
| Drosophila melanogaster | Relatively inactive | Not specified in this study | [2][13] |
Tioxazafen is classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency.[6]
Experimental Protocols
Nematicidal Assay in C. elegans
A common method for assessing nematicidal activity involves observing the motility of Caenorhabditis elegans.
-
Preparation: Synchronized L1 larval stage C. elegans are typically used.
-
Exposure: A specified number of larvae (e.g., 150,000) are incubated in a buffer solution (e.g., M9 buffer) containing the test compound at various concentrations or a solvent control (e.g., DMSO).[2]
In Vitro Bioassay for Plant-Parasitic Nematodes
-
Nematode Collection: Second-stage juveniles (J2) of plant-parasitic nematodes like M. incognita are hatched from eggs in water.
-
Exposure: A suspension of J2s is exposed to serial dilutions of the test compound in water in multi-well plates.
-
Incubation: Plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 24 to 72 hours).
-
Mortality/Paralysis Assessment: The number of dead or paralyzed nematodes is counted under a microscope. Nematodes that are straight and unresponsive to touch with a fine probe are considered dead. The EC50 (half-maximal effective concentration) values are then calculated.[5]
Mandatory Visualization
Caption: Bioactivation pathway of this compound in nematodes.
Caption: Mechanism of action of Tioxazafen.
Caption: General experimental workflow for nematicide screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. Tioxazafen [sitem.herts.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Cyprocide-B Cross-Resistance Potential in Nematicide-Resistant Strains
A guide for researchers, scientists, and drug development professionals.
The emergence of resistance to conventional nematicides poses a significant threat to global agriculture. Cyprocide-B, a novel pro-nematicide, offers a unique mode of action that relies on bioactivation by nematode-specific cytochrome P450 (CYP) enzymes. This guide provides a comparative analysis of this compound's mechanism and the potential for cross-resistance in nematode strains resistant to other widely used nematicides, including abamectin, fluopyram, and tioxazafen. While direct experimental studies on this compound cross-resistance are not yet available in published literature, this guide synthesizes current knowledge on the resistance mechanisms of comparator nematicides to provide a framework for future research and resistance management strategies.
Nematicide Performance and Resistance Mechanisms: A Comparative Overview
The potential for cross-resistance between nematicides is often linked to their modes of action and the biochemical pathways involved in their detoxification or activation. The following table summarizes key characteristics of this compound and its comparators.
| Feature | This compound | Abamectin | Fluopyram | Tioxazafen |
| Mode of Action | Pro-nematicide requiring bioactivation by nematode cytochrome P450 (CYP) enzymes into a lethal electrophilic metabolite[1][2][3]. | Chloride channel activator (glutamate-gated and GABA-gated), leading to paralysis and death. | Succinate dehydrogenase inhibitor (SDHI) in the mitochondrial electron transport chain, blocking cellular respiration[4]. | Disrupts ribosomal activity in nematodes[5]. |
| Known Resistance Mechanisms | Not yet documented. Theoretically, alterations in the specific CYP enzymes required for bioactivation could confer resistance[2][6]. | Target-site insensitivity (mutations in glutamate-gated chloride channels) and enhanced metabolic detoxification via cytochrome P450s and other enzymes[7][8]. | Target-site mutations in the succinate dehydrogenase enzyme are the primary known mechanism. The role of metabolic resistance is less understood in nematodes. | Not yet extensively documented in nematode populations. |
| Potential for Cross-Resistance with this compound | High with Abamectin: If the same CYP enzymes are responsible for both the bioactivation of this compound and the detoxification of abamectin, upregulation or alteration of these CYPs in abamectin-resistant strains could impact this compound efficacy. | High with this compound: Strains with enhanced CYP-mediated detoxification of abamectin may exhibit altered susceptibility to this compound. | Low: As the primary resistance mechanism is target-site modification, cross-resistance with a CYP-activated pro-nematicide is less likely, unless metabolic resistance involving relevant CYPs also develops. | Unknown: Insufficient data on resistance mechanisms makes it difficult to predict the potential for cross-resistance. |
| Reported Efficacy (LC50/EC50) | Broad-spectrum activity against various plant-parasitic nematodes demonstrated, but specific LC50/EC50 values are not yet widely published in comparative studies. | Meloidogyne incognita : LC50 ≈ 7.06 mg/L[9][10][11]. | Meloidogyne incognita : EC50 ≈ 0.48 µg/mL (2-hour exposure)[2]. | Meloidogyne incognita : EC50 ≈ 57.69 µg/mL (24-hour exposure)[6]. |
Experimental Protocols
1. Nematicide Resistance Bioassay
This protocol outlines a general procedure for assessing the susceptibility of nematode populations to various nematicides.
-
Nematode Culture and Synchronization:
-
Establish and maintain cultures of the target nematode species (e.g., Meloidogyne incognita, Caenorhabditis elegans) on a suitable host or medium.
-
For age-synchronous cultures, collect eggs and hatch them in water. Second-stage juveniles (J2s) are typically used for bioassays.
-
-
Nematicide Stock Solution Preparation:
-
Prepare high-concentration stock solutions of the test nematicides (this compound, abamectin, fluopyram, tioxazafen) in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of test concentrations.
-
-
Bioassay Procedure (96-well plate format):
-
Dispense a fixed number of synchronized nematodes (e.g., 30-50 J2s) into each well of a 96-well microtiter plate.
-
Add the nematicide dilutions to the wells. Include solvent-only controls and negative (water) controls.
-
Incubate the plates at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Data Collection and Analysis:
-
Assess nematode mortality or paralysis under a microscope. Nematodes that do not respond to a physical stimulus (e.g., gentle probing with a fine needle) are considered dead or paralyzed.
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC50 or EC50 values using probit analysis or other suitable statistical methods.
-
2. Cytochrome P450 Inhibition Assay
This assay can be used to investigate the involvement of CYP enzymes in nematicide resistance or activation.
-
Pre-incubation with CYP inhibitor:
-
Expose a subset of the nematode population to a known CYP inhibitor (e.g., piperonyl butoxide - PBO) for a defined period before the nematicide bioassay.
-
-
Nematicide Bioassay:
-
Conduct the nematicide bioassay as described above with both the PBO-pre-treated nematodes and a non-treated control group.
-
-
Data Analysis:
-
Compare the LC50/EC50 values between the PBO-treated and non-treated groups.
-
A significant increase in the toxicity of a nematicide in the PBO-treated group suggests that CYP enzymes are involved in its detoxification.
-
Conversely, a significant decrease in the toxicity of a pro-nematicide like this compound in the PBO-treated group would indicate that CYP enzymes are necessary for its bioactivation.
-
Visualizing Experimental and Metabolic Pathways
To better understand the processes involved in cross-resistance studies, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the metabolic pathways of the nematicides.
Caption: Experimental workflow for assessing nematicide cross-resistance.
Caption: Metabolic pathways and potential for CYP-mediated cross-resistance.
Conclusion and Future Directions
The unique mode of action of this compound, requiring bioactivation by nematode-specific cytochrome P450 enzymes, presents a promising new tool for nematode management. However, the potential for cross-resistance with existing nematicides, particularly those detoxified by CYPs such as abamectin, warrants careful investigation. The lack of direct experimental data highlights a critical research gap. Future studies should focus on:
-
Direct Cross-Resistance Testing: Evaluating the efficacy of this compound on well-characterized nematicide-resistant nematode strains.
-
Identification of Specific CYP Enzymes: Identifying the specific nematode CYP enzymes responsible for this compound bioactivation and their potential overlap with CYPs involved in the detoxification of other nematicides.
-
Monitoring of Field Populations: Establishing baseline susceptibility of diverse plant-parasitic nematode populations to this compound to enable future resistance monitoring.
By proactively addressing these research questions, the agricultural community can better understand the resistance profile of this novel nematicide and develop sustainable strategies for its long-term efficacy.
References
- 1. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation [ideas.repec.org]
- 2. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Identification of cytochrome P450 gene family and functional analysis of HgCYP33E1 from Heterodera glycines [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The cytochrome P450 family in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 metabolism mediates low‐temperature resistance in pinewood nematode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of cytochrome P450-mediated detoxification in insect adaptation to xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyprocide-B Selectivity in Non-Target Organisms
Guide for Researchers, Scientists, and Drug Development Professionals
The development of novel nematicides with high target specificity is crucial for sustainable agriculture and minimizing ecological impact. Cyprocide-B, a recently identified nematicide from the 1,3,4-oxadiazole thioether class, demonstrates significant promise due to its unique bioactivation mechanism that confers high selectivity for nematodes.[1][2][3] This guide provides a comparative overview of this compound's selectivity against a range of non-target organisms, with supporting data and experimental protocols to aid researchers in its evaluation.
Mechanism of Action: A Basis for Selectivity
This compound is a pro-nematicide that is converted into a lethal electrophilic metabolite by specific cytochrome P450 (P450) enzymes within the target nematode species.[1][3][4][5] This bioactivation is the key to its selectivity; the compound remains relatively inert in organisms lacking the specific P450 enzymes required for this conversion.[1][2] In the model organism Caenorhabditis elegans, the enzyme responsible for this activation has been identified as CYP-35D1.[4] This targeted lethality suggests a significantly improved safety profile compared to broader-spectrum nematicides.[1][2]
Caption: Bioactivation pathway of this compound in target vs. non-target organisms.
Quantitative Selectivity Data
To assess its safety profile, this compound was tested against a panel of non-target organisms and compared directly with the commercial nematicide Tioxazafen. The following tables summarize the dose-response data from these viability assays.[2][6]
Table 1: Comparative Toxicity of this compound and Tioxazafen in Non-Target Eukaryotic Microbes and Human Cells
| Organism/Cell Line | Type | This compound (50 µM) % Viability | Tioxazafen (50 µM) % Viability |
| Saccharomyces cerevisiae | Fungus | ~100% | ~100% |
| Candida albicans | Fungus | ~100% | ~100% |
| HEK293 | Human Cell | ~100% | ~100% |
| HepG2 | Human Cell | ~100% | ~100% |
Table 2: Comparative Toxicity of this compound and Tioxazafen in Plant-Beneficial Bacteria
| Organism | Type | This compound (50 µM) % Viability | Tioxazafen (50 µM) % Viability |
| Pseudomonas simiae | Rhizobacteria | ~100% | ~100% |
| Pseudomonas defensor | Rhizobacteria | ~100% | ~100% |
Table 3: Comparative Toxicity of this compound and Tioxazafen in Invertebrate and Vertebrate Models
| Organism | Model | This compound (50 µM) % Viability | Tioxazafen (50 µM) % Viability |
| Drosophila melanogaster (Larva) | Insect | ~100% | ~100% |
| Drosophila melanogaster (Adult) | Insect | ~100% | ~100% |
| Danio rerio (Zebrafish) | Fish | ~80% | ~0% |
Summary of Findings: this compound was found to be relatively inactive against all tested non-nematode organisms, including human cells, fungi, and beneficial bacteria, at a concentration of 50 µM, which is lethal to nematodes.[2][6] Notably, while this compound showed a slight effect on zebrafish at the highest tested concentration, it was significantly safer than Tioxazafen, which resulted in 100% mortality in the zebrafish model at the same concentration.[2][6]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of selectivity studies. The following protocols are based on the key experiments performed to assess this compound's activity in non-target organisms.
1. Non-Target Organism Viability Assays
This workflow outlines the general procedure for testing the toxicity of compounds against various non-target organisms.
Caption: General workflow for assessing compound toxicity in non-target organisms.
a. Human Cell Viability (HEK293 and HepG2)
-
Cell Culture: Human embryonic kidney (HEK293) and liver carcinoma (HepG2) cells were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Assay Protocol:
-
Cells were seeded into 96-well plates at a density of 10,000 cells per well and allowed to adhere overnight.
-
This compound and Tioxazafen were serially diluted and added to the wells. A solvent control (e.g., 0.5% DMSO) was included.
-
Plates were incubated for 48 hours at 37°C.
-
Cell viability was assessed using a resazurin-based assay. Resazurin solution was added to each well and incubated for 4 hours.
-
Fluorescence (560 nm excitation / 590 nm emission) was measured using a plate reader.
-
Viability was calculated relative to the solvent control.
-
b. Zebrafish (Danio rerio) Survival Assay
-
Animal Husbandry: Zebrafish larvae were maintained at 28.5°C in E3 medium.
-
Assay Protocol:
-
At 3 days post-fertilization, five healthy larvae were placed into each well of a 24-well plate containing 1 mL of E3 medium.
-
This compound and Tioxazafen were added to the wells to achieve the final desired concentrations.
-
Plates were incubated at 28.5°C for 3 days.
-
Survival was assessed daily by visually inspecting for heartbeats under a stereomicroscope.
-
The percentage of surviving larvae was calculated at the end of the exposure period.
-
c. Drosophila melanogaster Survival Assay
-
Fly Husbandry: Adult and larval flies were maintained on standard cornmeal-yeast-agar medium at 25°C.
-
Assay Protocol:
-
For the adult assay, 10 adult flies were placed in a vial containing food mixed with the test compound or solvent control.
-
For the larval assay, 20 first-instar larvae were placed in a vial with the treated food.
-
Vials were incubated at 25°C.
-
The number of surviving flies/larvae was counted after 3 days.
-
A positive control, such as the insecticide Abamectin, was included to validate the assay.[6]
-
This guide consolidates the current understanding of this compound's selectivity, providing a foundation for researchers to evaluate its potential as a next-generation nematicide with a favorable environmental and toxicological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
comparative metabolomics of Cyprocide-B in different nematode species
For Immediate Release
This guide provides a comparative analysis of the metabolic effects of Cyprocide-B, a promising selective nematicide, across different nematode species. While direct comparative metabolomics data for this compound is not yet publicly available, this document synthesizes existing knowledge on nematode metabolism, the mechanism of action of this compound, and established metabolomics workflows to present a predictive comparison. This guide is intended for researchers, scientists, and drug development professionals working on novel anthelmintics.
Introduction to this compound
This compound is a pro-nematicide belonging to the 1,3,4-oxadiazole thioether class of compounds. Its selective toxicity to nematodes stems from its bioactivation by nematode-specific cytochrome P450 (CYP) enzymes.[1][2][3][4] This bioactivation converts this compound into a reactive electrophilic metabolite that is lethal to the nematode.[1][2][3][5] In the model nematode Caenorhabditis elegans, the specific enzyme responsible for this conversion has been identified as CYP-35D1.[1] The resulting electrophile then reacts with low molecular weight (LMW) thiols, such as glutathione (GSH), leading to their depletion and subsequent cellular damage.[4][5]
Predicted Comparative Metabolomic Impact of this compound
The differential impact of this compound on various nematode species is hypothesized to be dependent on two primary factors: the diversity and activity of their cytochrome P450 enzymes and their baseline metabolic profiles, particularly concerning glutathione metabolism. The following table summarizes the predicted differential metabolomic impact of this compound on select nematode species based on available literature.
| Feature | Caenorhabditis elegans | Haemonchus contortus | Meloidogyne incognita | Heterodera schachtii |
| Cytochrome P450 Profile | Large and diverse set of CYPs, including significant subfamily expansions.[6][7] CYP-35D1 is known to bioactivate this compound.[1] | Possesses a large family of CYPs, but lacks the dramatic subfamily expansions seen in C. elegans.[6][7] Putative orthologues of some C. elegans CYPs exist.[6] | Genome contains a complement of CYP genes, but less is known about their specificities compared to C. elegans. | Metabolic profiling suggests active xenobiotic metabolism, implying the presence of functional CYPs.[8][9] |
| Predicted this compound Bioactivation | High | Moderate to High | Moderate | Moderate |
| Key Baseline Metabolic Features | Well-characterized metabolome with active glutathione metabolism.[10][11] | Active energy and amino acid metabolism. Glutathione metabolism is crucial for drug resistance. | Stage-specific metabolic profiles with a focus on amino acid metabolism and the urea cycle in parasitic stages.[12] | Active primary metabolism with high levels of amino acids and sugars in feeding structures.[13] |
| Predicted Key Metabolite Changes Post-Cyprocide-B Exposure | - Significant depletion of glutathione (GSH) and its precursors (cysteine, glycine, glutamate).- Accumulation of this compound-GSH conjugates.- Increased markers of oxidative stress (e.g., oxidized glutathione - GSSG).- Perturbations in glycolysis and the TCA cycle due to redox imbalance. | - Depletion of GSH.- Potential alterations in amino acid pools linked to GSH synthesis.- Possible impact on energy metabolism. | - Depletion of GSH.- Disruption of amino acid homeostasis, crucial for parasitic development.- Potential inhibition of growth and reproduction due to metabolic stress. | - Depletion of GSH.- Disruption of the high metabolic activity within the syncytial feeding cells.- Alterations in amino acid and carbohydrate metabolism. |
| Predicted Overall Susceptibility | High (in susceptible strains) | High | High | High |
Experimental Protocols
The following are detailed methodologies for conducting a comparative metabolomics study of this compound in different nematode species.
Nematode Culture and this compound Exposure
-
Nematode Culture:
-
C. elegans (e.g., N2 Bristol strain) will be maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Plant-parasitic nematodes (M. incognita, H. schachtii) will be cultured on susceptible host plants (e.g., tomato for M. incognita, sugar beet for H. schachtii) in a controlled environment.
-
H. contortus larval stages can be cultured in vitro using established protocols.
-
-
This compound Treatment:
-
For C. elegans, synchronized L4 larvae will be washed off NGM plates and exposed to a lethal concentration (e.g., 25 µM) of this compound in M9 buffer for a defined period (e.g., 6, 12, 24 hours). A solvent control (e.g., DMSO) will be run in parallel.
-
For plant-parasitic nematodes, infected host plants will be treated with a solution of this compound. Nematodes will be extracted from the roots at specified time points post-treatment.
-
For in vitro cultured H. contortus, larvae will be incubated in a medium containing this compound.
-
Metabolite Extraction
-
Sample Collection: Nematodes will be collected, washed extensively with M9 buffer to remove bacteria and debris, and flash-frozen in liquid nitrogen. A precise number of nematodes or total protein amount should be used for normalization.
-
Extraction:
-
Frozen nematode pellets will be homogenized using a bead-beater in a pre-chilled extraction solvent (e.g., 80% methanol).
-
The homogenate will be centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
The supernatant containing the metabolites will be collected for analysis.
-
Metabolomic Analysis
-
LC-MS/MS Analysis:
-
Metabolite extracts will be analyzed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC).
-
A reversed-phase C18 column is suitable for separating a wide range of metabolites.
-
Mass spectrometry will be performed in both positive and negative ionization modes to cover a broad spectrum of metabolites.
-
Data will be acquired in a data-dependent or data-independent manner to collect fragmentation data for metabolite identification.
-
-
NMR Spectroscopy Analysis:
-
For a broader, less biased overview of the metabolome, 1D 1H-NMR spectroscopy can be employed.
-
Dried metabolite extracts will be reconstituted in a deuterated buffer (e.g., phosphate buffer in D2O) containing an internal standard (e.g., DSS).
-
Spectra will be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Data Analysis
-
LC-MS Data Processing: Raw data will be processed using software such as XCMS or MetaboAnalyst for peak picking, alignment, and quantification.
-
Metabolite Identification: Metabolites will be identified by comparing their accurate mass, retention time, and fragmentation patterns to spectral libraries (e.g., METLIN, HMDB) and authentic standards.
-
Statistical Analysis: Multivariate statistical analysis (e.g., Principal Component Analysis - PCA, and Orthogonal Projections to Latent Structures-Discriminant Analysis - OPLS-DA) will be used to identify metabolites that are significantly altered by this compound treatment.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the comparative metabolomics of this compound.
References
- 1. Pan-phylum Comparison of Nematode Metabolic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Quo Vadis Caenorhabditis elegans Metabolomics—A Review of Current Methods and Applications to Explore Metabolism in the Nematode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cytochrome P450 family in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic Analysis of the Development of the Plant-Parasitic Cyst Nematodes Heterodera schachtii and Heterodera trifolii by Capillary Electrophoresis Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomic signature associated with reproduction-regulated aging in Caenorhabditis elegans | Aging [aging-us.com]
- 11. KEGG PATHWAY: Glutathione metabolism - Caenorhabditis elegans (nematode) [kegg.jp]
- 12. Differential Metabolic Profiles during the Developmental Stages of Plant-Parasitic Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic profiling reveals local and systemic responses of host plants to nematode parasitism - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactivation of Cyprocide-B: A Comparative Guide to the Role of Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic bioactivation of Cyprocide-B, a potent nematicide. The central focus is on the critical role of specific cytochrome P450 (CYP) enzymes in converting this pro-drug into its active, toxic form. Experimental data from key studies are presented to objectively compare the metabolic activity of different CYP isoforms and to highlight the nematode-selective nature of this compound bioactivation.
Executive Summary
This compound is a pro-nematicide that requires metabolic activation to exert its toxic effects on nematodes.[1][2][3] Extensive research has demonstrated that this bioactivation is primarily and selectively mediated by specific cytochrome P450 enzymes found in nematodes.[1][2][3] This targeted activation mechanism is a key factor in the compound's selectivity for nematodes over other organisms, including mammals. This guide synthesizes the available data to compare the roles of identified nematode CYPs and discusses the apparent lack of bioactivation by other potential pathways, underscoring the specificity of this metabolic process.
Comparison of Cytochrome P450 Isoforms in this compound Bioactivation
The bioactivation of this compound is not a generalized process across all CYP enzymes. Instead, it is highly specific to certain nematode isoforms. This specificity is the cornerstone of its selective toxicity.
Key Findings:
-
Nematode-Specific CYPs are the Primary Activators: Studies have identified specific CYP isoforms in plant-parasitic nematodes that are responsible for the bioactivation of this compound.[1][2][3]
-
C. elegans CYP-35D1: In the model organism Caenorhabditis elegans, the cytochrome P450 enzyme CYP-35D1 has been identified as essential for the bioactivation of this compound.[1] Knockdown of the cyp-35d1 gene confers significant resistance to the nematicidal effects of this compound.[1]
-
M. incognita CYP4731A3: In the root-knot nematode Meloidogyne incognita, a different CYP isoform, CYP4731A3, has been shown to metabolize this compound, leading to the formation of toxic metabolites.[4]
-
Lack of Mammalian CYP Bioactivation: To date, there is no published evidence to suggest that mammalian CYP isoforms can efficiently bioactivate this compound. This lack of metabolic activation in mammals is a critical factor contributing to the safety profile of this compound.
-
Alternative Bioactivation Pathways: Current research has not identified any significant non-CYP-mediated bioactivation pathways for this compound. The use of pan-CYP inhibitors, such as 1-aminobenzotriazole (1-ABT), effectively blocks the formation of this compound metabolites and its toxicity, further supporting the central role of CYP enzymes.[4]
Table 1: Comparison of Key Cytochrome P450 Isoforms in this compound Bioactivation
| CYP Isoform | Organism | Role in this compound Bioactivation | Supporting Evidence |
| CYP-35D1 | Caenorhabditis elegans (nematode) | Essential for bioactivation. | RNAi knockdown of cyp-35d1 leads to resistance.[1] |
| CYP4731A3 | Meloidogyne incognita (nematode) | Metabolizes this compound. | Heterologous expression in yeast demonstrates metabolic activity.[4] |
| Mammalian CYPs | Mammals (e.g., human, rat) | No significant bioactivation observed. | Lack of reported metabolism; selectivity of this compound. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed metabolic pathway of this compound and the experimental workflow commonly used to identify the responsible CYP enzymes.
Caption: Proposed bioactivation pathway of this compound in nematodes.
Caption: Experimental workflow to identify CYPs in this compound bioactivation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to investigate the role of cytochrome P450s in this compound bioactivation.
Protocol 1: Heterologous Expression of Nematode CYPs in Yeast and In Vitro Metabolism Assay
This protocol describes the expression of nematode CYP enzymes in a yeast system to directly assess their metabolic activity towards this compound.
1. Gene Cloning and Yeast Transformation:
- The coding sequences of the candidate nematode CYP genes (e.g., cyp-35d1, cyp4731a3) are cloned into a yeast expression vector.
- The expression vector is then transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).[5] Successful transformants are selected using appropriate markers.
2. Yeast Culture and Protein Expression:
- Transformed yeast cells are cultured in appropriate media to induce the expression of the heterologous CYP enzyme.[6][7]
- Expression levels can be confirmed by Western blotting using antibodies against a tag fused to the CYP protein.
3. In Vitro Metabolism Assay:
- Microsomes are prepared from the yeast cells expressing the nematode CYP.
- The microsomes are incubated with this compound in the presence of an NADPH-regenerating system at a controlled temperature (e.g., 37°C).
- The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile).
4. Sample Analysis:
- The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.
- The formation of this compound metabolites is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10]
Protocol 2: LC-MS/MS Analysis of this compound and its Thiol Conjugates
This protocol outlines the analytical method for the detection and quantification of this compound and its key metabolites.
1. Sample Preparation:
- Biological samples (e.g., nematode lysates, yeast microsome incubations) are extracted with an organic solvent to precipitate proteins and extract the analytes.
- The supernatant is collected, dried, and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. Chromatographic Separation:
- The extracted samples are injected into a high-performance liquid chromatography (HPLC) system.
- Analytes are separated on a C18 reverse-phase column using a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid to improve ionization.[8][9]
3. Mass Spectrometric Detection:
- The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification of this compound and its expected thiol-conjugated metabolites.[9][11]
- The parent and fragment ion transitions for each analyte are optimized for maximum sensitivity and specificity.
Conclusion
The bioactivation of this compound is a highly specific process predominantly mediated by a select few cytochrome P450 enzymes within nematodes. This targeted metabolic activation is a crucial factor for its efficacy and selectivity as a nematicide. The lack of significant bioactivation by mammalian CYPs underscores its potential as a safer alternative to broad-spectrum nematicides. Future research may focus on identifying additional nematode CYP isoforms capable of metabolizing this compound and further elucidating the structural basis for this remarkable substrate specificity. This knowledge will be invaluable for the development of next-generation nematicides with even greater efficacy and improved safety profiles.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation [ideas.repec.org]
- 3. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Diverse Plant-Parasitic Nematodes are Selectively Killed by Oxadiazole Thioether Pro-Nematicides | Semantic Scholar [semanticscholar.org]
- 5. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening for expression of heterologous proteins in the yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 11. researchgate.net [researchgate.net]
Cyprocide-B: A Novel Tool for Nematode Physiology Research - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of nematode physiology is critical for developing effective anthelmintics and protecting global food security. The recent discovery of Cyprocide-B, a selective pro-nematicide, presents a promising new tool for this field. This guide provides a comprehensive comparison of this compound with established alternatives, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their studies.
Executive Summary
This compound is a 1,3,4-oxadiazole thioether that exhibits potent and selective nematicidal activity.[1][2] It is bioactivated by nematode-specific cytochrome P450 (CYP) enzymes, leading to the formation of a reactive electrophile that depletes essential low-molecular-weight thiols, such as glutathione, ultimately causing nematode death.[3][4] This unique mechanism of action provides a high degree of selectivity for nematodes over other organisms, making it a valuable tool for targeted physiological studies.[3][4] This guide compares the performance of this compound with other widely used tools in nematode research, including chemical nematicides with different modes of action and the molecular technique of RNA interference (RNAi).
Data Presentation: Comparative Efficacy of Nematicidal Compounds
The following tables summarize the quantitative data on the efficacy of this compound and alternative nematicides against various nematode species.
Table 1: Efficacy of this compound Against Various Nematodes
| Nematode Species | Concentration | Exposure Time | Observed Effect | Citation |
| Caenorhabditis elegans | 25 µM | 24 h | Bioactivated by CYP-35D1 to a reactive electrophile. | [5] |
| Caenorhabditis elegans | 40 µM | 48 h | Significant lethality, suppressed by cyp-35d1 RNAi knockdown. | [6] |
| Plant-Parasitic Nematodes (PPNs) | 50 µM | 3 days | Broad-spectrum nematicidal activity. | [5] |
| Meloidogyne incognita | 60 µM | 24 h | Potential to prevent root infestation in a soil environment. | [5] |
Table 2: Comparative Efficacy (EC50/LC50) of Alternative Nematicides
| Nematicide | Nematode Species | EC50/LC50 (µg/mL) | Exposure Time | Citation |
| Tioxazafen | Meloidogyne incognita | 57.69 (EC50) | 24 h | [7][8] |
| Rotylenchulus reniformis | 59.64 (EC50) | 24 h | [7][8] | |
| Fluopyram | Meloidogyne incognita | 5.18 (EC50) | 2 h | [3] |
| Rotylenchulus reniformis | 12.99 (EC50) | 2 h | [3] | |
| Pratylenchus penetrans (J4/adult) | 5.4 (EC50) | 24 h | [9] | |
| Abamectin | Meloidogyne incognita | 7.06 (LC50) | Not specified | [10] |
| Globodera pallida | 13.23 (LD50) | 24 h | [11] | |
| Globodera pallida | 2.90 (LD50) | 384 h | [11] | |
| Levamisole | Caenorhabditis elegans | 9 µM (EC50) | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments related to the validation and use of this compound and its alternatives.
Protocol 1: General Nematicide Motility and Viability Assay
This protocol can be adapted for testing this compound and other chemical nematicides.
Objective: To determine the effect of a compound on nematode motility and viability.
Materials:
-
Nematode culture of the desired species and life stage (e.g., C. elegans L4 larvae, M. incognita J2 juveniles).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Solvent control (e.g., 1% DMSO in M9 buffer).
-
M9 buffer or other appropriate buffer for nematodes.
-
Multi-well plates (e.g., 24-well or 96-well).
-
Microscope with imaging capabilities.
-
(Optional) Viability stains (e.g., SYTOX Green or propidium iodide).
Procedure:
-
Nematode Preparation: Synchronize nematodes to the desired life stage using standard protocols. Wash the nematodes with M9 buffer to remove any residual bacteria or media.
-
Compound Preparation: Prepare a stock solution of the test compound in the chosen solvent. Make serial dilutions to achieve the desired final concentrations in the assay wells. The final solvent concentration should be consistent across all wells, including the control.
-
Assay Setup:
-
Add the appropriate volume of M9 buffer to each well of the multi-well plate.
-
Add the test compound dilutions and the solvent control to the respective wells.
-
Add a known number of nematodes (e.g., 20-50) to each well.
-
-
Incubation: Incubate the plate at the appropriate temperature for the nematode species (e.g., 20-25°C) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Motility Assessment:
-
At specified time points, observe the nematodes under a microscope.
-
Count the number of motile and immotile nematodes. A nematode is considered immotile if it does not move even after gentle prodding with a platinum wire pick.
-
-
(Optional) Viability Assessment:
-
Add a viability stain to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Observe under a fluorescence microscope and count the number of stained (dead) and unstained (live) nematodes.
-
-
Data Analysis:
-
Calculate the percentage of immotile or dead nematodes for each concentration.
-
Plot the percentage of immotile/dead nematodes against the compound concentration to generate a dose-response curve.
-
Calculate the EC50 (half-maximal effective concentration for motility) or LC50 (half-maximal lethal concentration) using appropriate statistical software.
-
Protocol 2: RNA Interference (RNAi) for Gene Function Analysis in Nematodes
Objective: To silence a target gene in nematodes to study its function, for example, its role in the bioactivation of a pro-nematicide.
Materials:
-
Nematode strain susceptible to RNAi (e.g., C. elegans N2).
-
E. coli strain HT115(DE3) engineered to express double-stranded RNA (dsRNA) targeting the gene of interest (e.g., cyp-35d1).
-
Control E. coli HT115(DE3) containing an empty vector.
-
NGM (Nematode Growth Medium) agar plates containing ampicillin and IPTG.
-
Synchronized L1 nematode larvae.
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the engineered and control E. coli strains in LB broth with ampicillin and grow overnight at 37°C.
-
Seed the NGM/ampicillin/IPTG plates with the overnight cultures and allow them to grow for 1-2 days at room temperature to induce dsRNA expression.
-
-
Nematode Treatment:
-
Pipette the synchronized L1 larvae onto the bacterial lawns on the RNAi and control plates.
-
Incubate the plates at 20°C and allow the nematodes to develop.
-
-
Phenotypic Analysis:
-
Observe the nematodes at different developmental stages (e.g., L4, adult) for any phenotypic changes resulting from the gene knockdown.
-
-
Verification of Gene Silencing (Optional):
-
Extract RNA from the treated and control nematodes.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene and confirm knockdown.
-
Mandatory Visualizations
Signaling Pathway of this compound Bioactivation
The following diagram illustrates the proposed mechanism of this compound activation in nematodes.
Caption: Proposed bioactivation pathway of this compound in nematodes.
Experimental Workflow for Nematicide Screening
This diagram outlines a typical workflow for screening and validating new nematicidal compounds.
Caption: A generalized workflow for nematicide discovery and validation.
Comparison of Tools for Studying Nematode Physiology
| Feature | This compound | Chemical Nematicides (Tioxazafen, Fluopyram, Abamectin, Levamisole) | RNA Interference (RNAi) |
| Mechanism of Action | Bioactivation by nematode-specific CYPs to a reactive electrophile, leading to thiol depletion.[3][4] | Diverse: Inhibition of mitochondrial respiration (Fluopyram), disruption of ribosomal activity (Tioxazafen), chloride channel activation (Abamectin), nicotinic acetylcholine receptor agonism (Levamisole).[1][3][7][10] | Sequence-specific post-transcriptional gene silencing.[12][13] |
| Selectivity | High for nematodes due to the specificity of CYP-mediated bioactivation.[3][4] | Varies. Some have broader spectrum activity and may affect non-target organisms.[14] | Highly specific to the target gene sequence, minimizing off-target effects.[12] |
| Application | Primarily as a research tool for studying nematode physiology and as a potential selective nematicide. | Widely used in agriculture for nematode control and in research as pharmacological tools. | A powerful reverse genetics tool for studying gene function. Potential for developing nematode-resistant transgenic crops.[13] |
| Advantages | - High selectivity- Novel mechanism of action- Effective against a broad range of PPNs | - Well-established efficacy- Multiple modes of action available- Commercially available and widely used | - High specificity- Can target any gene of interest- Can be used to create stable transgenic lines |
| Limitations | - Relatively new, less data available compared to established nematicides- Efficacy may depend on the expression of specific CYPs in the target nematode | - Potential for resistance development- Can have off-target effects on other organisms- Environmental concerns for some compounds | - Delivery of dsRNA can be challenging in some nematode species- Efficiency of silencing can vary- Not a direct chemical intervention |
Conclusion
This compound represents a significant advancement in the toolkit available for nematode physiology research. Its unique, nematode-specific mechanism of action offers a high degree of selectivity, making it an excellent tool for targeted studies without the confounding off-target effects of some broader-spectrum nematicides. While established chemical nematicides and RNAi remain indispensable for various applications, this compound fills a valuable niche for researchers investigating nematode-specific metabolic pathways and for the development of next-generation, selective anthelmintics. The data and protocols presented in this guide are intended to facilitate the adoption and validation of this compound in the broader research community, ultimately contributing to a deeper understanding of nematode biology and the development of more effective control strategies.
References
- 1. Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitivity of Meloidogyne incognita and Rotylenchulus reniformis to Fluopyram - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. RNA Interference: A Novel Source of Resistance to Combat Plant Parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pesticides have negative effects on non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Development of Resistance to Cyprocide-B in Nematode Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to conventional nematicides is a growing concern in agriculture and animal health. Cyprocide-B, a novel nematicide from the 1,3,4-oxadiazole thioether class, presents a promising alternative with a unique mode of action.[1][2] This guide provides a comparative assessment of this compound against established nematicide classes, focusing on their mechanisms of action and the potential for resistance development. While clinical or field data on this compound resistance is not yet available due to its novelty, this document outlines the established methodologies for assessing resistance and discusses the potential molecular pathways through which resistance to this new compound might arise.
Comparison of Nematicide Classes
The following table summarizes the key characteristics of this compound and three major classes of conventional nematicides. Understanding these differences is crucial for predicting and managing the potential development of resistance.
| Feature | This compound | Benzimidazoles (e.g., Albendazole, Fenbendazole) | Macrocyclic Lactones (e.g., Ivermectin, Moxidectin) | Cholinergic Agonists (e.g., Levamisole) |
| Mode of Action | Pro-nematicide that is bioactivated by nematode-specific cytochrome P450 enzymes (e.g., CYP-35D1 in C. elegans) into a lethal reactive electrophilic metabolite.[1][3][4] | Bind to β-tubulin, inhibiting microtubule polymerization. This disrupts cell division, motility, and intracellular transport.[5][6][7][8] | Act as allosteric modulators of glutamate-gated chloride channels (GluCls), leading to paralysis and death.[9] | Target nicotinic acetylcholine receptors (nAChRs) on nematode muscle cells, causing spastic paralysis.[9][10][11][12] |
| Target Site(s) | Specific cytochrome P450 enzymes within the nematode.[1][3] | β-tubulin protein.[5][6][8] | Glutamate-gated chloride channels.[9] | Nicotinic acetylcholine receptors.[9][10][12] |
| Known/Potential Resistance Mechanisms | Potential: Mutations in the activating cytochrome P450 genes, altered expression of these genes, or increased detoxification of the active metabolite. | Point mutations in the β-tubulin gene (e.g., F200Y, E198A, F167Y) that reduce binding affinity.[5][6][7] | Alterations in the target GluCls, and increased activity of drug efflux pumps like P-glycoproteins (P-gps).[13][14][15] | Mutations in the genes encoding nAChR subunits (e.g., unc-29, unc-38, lev-1, lev-8).[9][10][11][12] |
| Selectivity | High selectivity for nematodes due to the requirement for bioactivation by nematode-specific enzymes.[1][2][3] | Broad-spectrum against many nematode species. | Broad-spectrum against nematodes and arthropods. | Effective against a range of nematode species. |
Experimental Protocols for Assessing Nematicide Resistance
Standardized assays are essential for detecting and quantifying resistance in nematode populations. The following are detailed methodologies for key in vitro experiments.
Egg Hatch Assay (EHA)
This assay is particularly useful for nematicides with ovicidal activity, such as benzimidazoles. It measures the concentration of a nematicide that inhibits 50% of eggs from hatching (EC50).
Protocol:
-
Egg Collection: Recover nematode eggs from fecal samples or culture using a standardized sieving and flotation technique.
-
Sterilization: Wash the collected eggs in a mild disinfectant (e.g., 0.1% sodium hypochlorite) to prevent microbial growth.
-
Serial Dilutions: Prepare a range of concentrations of the test nematicide (and a control with only the solvent, e.g., DMSO) in a suitable buffer or water.[16]
-
Incubation: Add a standardized number of eggs (e.g., 100-200) to each well of a 96-well plate containing the different nematicide concentrations.[17]
-
Hatching Assessment: Incubate the plates at an optimal temperature for the specific nematode species (e.g., 25°C) for a period that allows for hatching in the control group (typically 24-48 hours).[18]
-
Counting: Stop the hatching process (e.g., by adding a small amount of Lugol's iodine) and count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Data Analysis: Calculate the percentage of hatched eggs for each concentration relative to the control. Determine the EC50 value by fitting the data to a dose-response curve. A significant increase in the EC50 of a population compared to a susceptible baseline indicates resistance.[18][19]
Larval Motility/Migration Assay
This assay assesses the effect of a nematicide on the viability and motility of larval stages. It is applicable to a broad range of nematicides.
Protocol:
-
Larval Preparation: Obtain infective larvae (L3 stage for many parasitic nematodes) from fecal cultures or other sources.
-
Exposure to Nematicide: Suspend the larvae in a solution containing various concentrations of the nematicide or a control. This can be done in tubes or 96-well plates.
-
Motility Assessment: After a defined exposure period (e.g., 24 hours), assess larval motility. This can be done visually under a microscope by counting motile versus non-motile larvae, or by using automated tracking systems like the WMicrotracker™, which measures larval movement.[20][21][22][23]
-
Data Analysis: Calculate the percentage of larval motility inhibition for each nematicide concentration. Determine the concentration that inhibits 50% of motility (IC50). An increased IC50 value compared to a susceptible strain is indicative of resistance.[23]
Molecular Assays for Resistance Markers
Once resistance mechanisms are identified, molecular assays can provide rapid and sensitive detection of resistance-conferring alleles.
Protocol:
-
DNA Extraction: Isolate genomic DNA from individual nematodes or populations.
-
PCR Amplification: Amplify the specific gene region known to harbor resistance mutations (e.g., the β-tubulin gene for benzimidazoles) using specific primers.
-
Genotyping: Use techniques such as Sanger sequencing, pyrosequencing, or high-resolution melt (HRM) analysis to identify single nucleotide polymorphisms (SNPs) associated with resistance. Cleaved Amplified Polymorphic Sequence (CAPS) markers can also be used.[24]
-
Data Analysis: Determine the frequency of resistance-associated alleles in the nematode population. This information can be used to monitor the spread of resistance and inform control strategies.
Visualizing Experimental Workflows and Resistance Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing nematicide resistance and the signaling pathway for benzimidazole resistance.
Future Outlook for this compound Resistance
The unique mode of action of this compound, requiring bioactivation by specific nematode enzymes, suggests a different path to resistance compared to conventional nematicides.[1][3] Resistance is most likely to arise from modifications in the cytochrome P450 genes responsible for this activation. This could involve point mutations that alter enzyme-substrate affinity or changes in gene regulation that reduce enzyme expression.
Continuous monitoring of nematode populations exposed to this compound using the experimental protocols outlined above will be critical. Early detection of any shift in susceptibility will enable the development of proactive resistance management strategies, thereby preserving the efficacy of this novel nematicide. Future research should focus on identifying the specific cytochrome P450 enzymes that activate this compound in a wider range of parasitic nematode species and developing molecular assays to detect mutations in these genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. themoonlight.io [themoonlight.io]
- 6. biorxiv.org [biorxiv.org]
- 7. Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic Mechanisms of Benzimidazole Resistance in <em>Caenorhabditis elegans</em> - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Mode of action of levamisole and pyrantel, anthelmintic resistance, E153 and Q57 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The genetics of levamisole resistance in the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cattle nematodes resistant to macrocyclic lactones: comparative effects of P-glycoprotein modulation on the efficacy and disposition kinetics of ivermectin and moxidectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Nematode P-Glycoproteins in the Mechanism of Macrocyclic Lactone Resistance - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Does the in vitro egg hatch test predict the failure of benzimidazole treatment in Haemonchus contortus? | Parasite [parasite-journal.org]
- 19. parasite-journal.org [parasite-journal.org]
- 20. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. - Phylumtech [phylumtech.com]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. dergipark.org.tr [dergipark.org.tr]
Cyprocide-B vs. Traditional Nematicides: A Comparative Environmental Impact Assessment
A new generation of selective nematicides, exemplified by Cyprocide-B, offers a promising alternative to traditional, broad-spectrum compounds. This guide provides a comparative analysis of the environmental impact of this compound and conventional nematicides, focusing on available data for key non-target organisms and environmental fate. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of sustainable pest management strategies.
This compound, a member of the 1,3,4-oxadiazole thioether chemical family, exhibits a unique mode of action. It is a pro-nematicide, meaning it is bioactivated into a toxic metabolite within the target organism. This activation is carried out by specific cytochrome P450 enzymes present in nematodes, leading to a high degree of selectivity.[1][2] This targeted approach suggests a potentially lower risk to non-target organisms compared to traditional nematicides, which often have broad-spectrum toxicity.
Traditional nematicides, primarily organophosphates and carbamates, have a long history of use in agriculture. However, their application has been associated with significant environmental concerns. These compounds are known to contaminate water sources, harm beneficial soil organisms, and pose risks to a wide range of non-target species.[3][4] The environmental persistence and broad toxicity of these traditional nematicides have driven the search for safer alternatives like this compound.
Quantitative Comparison of Environmental Impact
The following tables summarize available quantitative data on the toxicity and environmental fate of selected traditional nematicides. It is important to note that specific environmental impact data for this compound is not yet widely available in the public domain.
Table 1: Acute Toxicity to Earthworms (Eisenia fetida)
| Nematicide Class | Active Ingredient | 14-day LC50 (mg/kg soil) | Data Source |
| This compound | This compound | Data not available | |
| Organophosphate | Fenamiphos | 228 | [1] |
| Carbamate | Oxamyl | Data not available | |
| Carbamate | Aldicarb | Data not available |
Table 2: Acute Toxicity to Aquatic Invertebrates (Daphnia magna)
| Nematicide Class | Active Ingredient | 48-hour EC50 (µg/L) | Data Source |
| This compound | This compound | Data not available | |
| Organophosphate | Fenamiphos | Data not available | |
| Carbamate | Oxamyl | Data not available | |
| Carbamate | Aldicarb | Data not available |
Table 3: Impact on Soil Microbial Respiration
| Nematicide Class | Active Ingredient | Effect on Soil Respiration | Data Source |
| This compound | This compound | Data not available | |
| Organophosphate | Chlorpyrifos | Inhibition | [5][6] |
| Organophosphate | Phosalone | Inhibition | [5] |
| Organophosphate | Dimethoate | Inhibition | [5] |
| Carbamate | Carbosulfan | Inhibition (temporary) | [6] |
Table 4: Soil Half-Life (DT50)
| Nematicide Class | Active Ingredient | Soil Half-life (days) | Data Source |
| This compound | This compound | Data not available | |
| Organophosphate | Fenamiphos | 11 - 140 | [7] |
| Carbamate | Oxamyl | 4 | [8] |
| Carbamate | Aldicarb | 30 | [8] |
| Carbamate | Carbofuran | 50 | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
Experimental Protocols
OECD 207: Earthworm, Acute Toxicity Test
This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida).[9][10]
-
Test Substance Preparation: The test substance is mixed into a standardized artificial soil at a range of concentrations. A control group with untreated soil is also prepared.
-
Test Organisms: Adult earthworms with a clitellum are selected and acclimatized.
-
Exposure: Ten earthworms are introduced into each test container with the treated or control soil. The test is typically run with four replicates per concentration.
-
Test Conditions: The test is conducted for 14 days at 20 ± 2°C with a defined light-dark cycle.
-
Observations: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in behavior and body weight, are also recorded at the end of the test.
-
Data Analysis: The concentration that is lethal to 50% of the test organisms (LC50) is calculated.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna.[1][9][10]
-
Test Substance Preparation: The test substance is dissolved or dispersed in a suitable aqueous medium to create a series of concentrations. A control group with the medium alone is included.
-
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.
-
Exposure: Groups of daphnids (typically 5-20 per replicate) are exposed to each test concentration and the control in glass vessels. The test is usually static (no renewal of the test solution).
-
Test Conditions: The test is run for 48 hours at 20 ± 2°C with a 16-hour light and 8-hour dark photoperiod.
-
Observations: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.
-
Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated for the 48-hour exposure period.
Assessment of Soil Microbial Respiration
This method evaluates the effect of a substance on the overall activity of soil microorganisms by measuring carbon dioxide (CO2) evolution.[5][11][12]
-
Soil Collection and Preparation: Soil is collected from a relevant site, sieved to remove large debris, and pre-incubated to stabilize microbial activity.
-
Test Substance Application: The nematicide is applied to the soil samples at different concentrations. A control group without the nematicide is included.
-
Incubation: The treated and control soil samples are incubated in airtight containers at a constant temperature (e.g., 25°C).
-
CO2 Trapping: The CO2 produced by microbial respiration is trapped in an alkaline solution (e.g., sodium hydroxide).
-
Titration: At regular intervals, the amount of CO2 trapped is determined by titrating the remaining alkali with a standardized acid.
-
Data Analysis: The rate of CO2 evolution is calculated and compared between the treated and control soils to determine the inhibitory or stimulatory effect of the nematicide.
Discussion and Future Directions
The selective nature of this compound, targeting specific nematode enzymes, presents a significant advancement in the development of environmentally safer nematicides.[1][2] This targeted approach holds the potential to minimize the collateral damage to non-target organisms that is often associated with traditional nematicides. However, the current lack of publicly available, peer-reviewed data on the environmental impact of this compound makes a direct, quantitative comparison with traditional nematicides challenging.
The data presented for organophosphate and carbamate nematicides highlight their potential for negative environmental consequences, including toxicity to essential soil fauna and disruption of microbial processes.[1][5][6] The persistence of some of these compounds in the soil also raises concerns about long-term ecosystem health.[7][8]
To fully assess the environmental benefits of this compound, further research is imperative. Standardized ecotoxicological studies, following established protocols such as those from the OECD, are needed to determine its toxicity to key non-target organisms like earthworms, aquatic invertebrates, and soil microorganisms. Additionally, studies on its environmental fate, including soil degradation and potential for leaching, are crucial for a comprehensive risk assessment. Such data will be instrumental for researchers, regulators, and agricultural professionals in making evidence-based decisions for sustainable nematode management.
References
- 1. Toxicity and transformation of insecticide fenamiphos to the earthworm Eisenia fetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pesticide Half-life [npic.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.sciepub.com [pubs.sciepub.com]
- 5. Hacettepe Journal of Biology and Chemistry » Submission » Toxic Effect of Fenamiphos on the Earthworm, Eisenia fetida Annelida: Oligochaeta [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of pesticides on soil health: identification of key soil microbial indicators for ecotoxicological assessment strategies through meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. directivepublications.org [directivepublications.org]
Dose-Response Comparison: Cyprocide-B Demonstrates Selective and Potent Nematicidal Activity
A novel nematicide, Cyprocide-B, has shown high efficacy against plant-parasitic nematodes, with a unique mode of action that suggests a favorable safety profile compared to several commercial alternatives. This guide provides a comparative analysis of the dose-response characteristics of this compound and other widely used nematicides, supported by experimental data and detailed methodologies.
This compound is a pro-nematicide, meaning it is converted into its active, toxic form within the target organism.[1] This bioactivation is catalyzed by cytochrome P450 enzymes present in nematodes, leading to the production of a reactive electrophile that is lethal to the nematode.[1][2] This targeted mechanism of action contributes to its selectivity, showing lower toxicity to non-target organisms such as zebrafish when compared to the commercial nematicide tioxazafen.[1][3]
Comparative Dose-Response Data
The following table summarizes the available dose-response data for this compound and other commercial nematicides against various nematode species. It is important to note that the data for this compound and tioxazafen are from a single comparative study, while the LC50 values for other nematicides are derived from separate studies and may involve different experimental conditions.
| Nematicide | Target Nematode | Metric | Value (µM) | Exposure Time | Source |
| This compound | Meloidogyne hapla (J2) | EC50 | ~10 | 3 days | [4] |
| Ditylenchus dipsaci | EC50 | ~25 | 3 days | [4] | |
| Pratylenchus penetrans | EC50 | ~25 | 3 days | [4] | |
| Tioxazafen | Meloidogyne hapla (J2) | EC50 | ~10 | 3 days | [4] |
| Ditylenchus dipsaci | EC50 | ~50 | 3 days | [4] | |
| Pratylenchus penetrans | EC50 | >50 | 3 days | [4] | |
| Fluopyram | Meloidogyne incognita (J2) | LC50 | 2.44 mg/L (~5.0 µM) | 72 hours | [1] |
| Abamectin | Meloidogyne incognita (J2) | LC50 | 4.89 mg/L (~5.6 µM) | 72 hours | [1] |
| Fosthiazate | Meloidogyne incognita (J2) | LC50 | 8.61 mg/L (~28.8 µM) | 48 hours | [1] |
| Oxamyl | Meloidogyne incognita (J2) | LC50 | 9.53 mg/L (~43.5 µM) | 48 hours | [1] |
| Fenamiphos | Meloidogyne incognita (J2) | LC50 | 12.7 mg/L (~41.7 µM) | 48 hours | [1] |
Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical which kills 50% of the test population. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. For the purpose of this comparison, they are treated as indicators of potency. Conversions from mg/L to µM are approximate.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.
Nematicide Dose-Response Assay (In Vitro)
This assay is used to determine the concentration of a nematicide required to inhibit nematode viability or motility.
-
Nematode Culture and Synchronization: Nematodes, such as Caenorhabditis elegans or plant-parasitic species like Meloidogyne incognita, are cultured on appropriate media.[5][6] For age-specific assays, cultures are synchronized to obtain a population of a specific life stage (e.g., L1 or L4 larvae, J2 juveniles).[5]
-
Assay Preparation: A 96-well microtiter plate is typically used.[5][7] Each well contains a suspension of a known number of nematodes (e.g., 30-60 worms) in a suitable buffer or medium.[5][6]
-
Compound Application: The test nematicides are dissolved in a solvent like DMSO and then serially diluted to a range of concentrations.[5] A small volume of each concentration is added to the wells. Control wells receive the solvent alone.[5]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 20-25°C) for a specified duration (e.g., 24, 48, or 72 hours).[1][5]
-
Data Acquisition and Analysis: Nematode viability or motility is assessed. This can be done manually by microscopic observation or using automated systems that track movement.[5][6] The percentage of dead or immobile nematodes is calculated for each concentration. Dose-response curves are then generated by plotting the percentage of affected nematodes against the log of the nematicide concentration to determine the LC50 or EC50 value.[8][9]
Visualizations
Signaling Pathway: Bioactivation of this compound
The following diagram illustrates the proposed mechanism of this compound bioactivation in nematodes.
Caption: Bioactivation pathway of this compound in nematodes.
Experimental Workflow: Nematicide Dose-Response Assay
The diagram below outlines the typical workflow for conducting a dose-response assay to evaluate nematicide efficacy.
Caption: Generalized workflow for a nematicide dose-response assay.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. tjpp.tn [tjpp.tn]
- 3. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In vitro compound toxicity protocol for nematodes [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Evaluating Cyprocide-B's Safety Profile Against Beneficial Soil Organisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of the novel nematicide Cyprocide-B against beneficial soil organisms, alongside currently available alternatives: fluopyram, fosthiazate, and abamectin. The information is intended to assist researchers and professionals in evaluating the ecological impact of these compounds.
Executive Summary
This compound is a promising new nematicide with a unique, selective mechanism of action. It is a pro-nematicide, bioactivated by nematode-specific cytochrome P450 enzymes to produce a lethal metabolite[1][2][3][4]. This selectivity suggests a potentially lower risk to non-target organisms compared to broader-spectrum nematicides. However, at present, there is a significant lack of publicly available ecotoxicological data on the direct impact of this compound on key beneficial soil organisms such as earthworms, mycorrhizal fungi, and nitrogen-fixing bacteria.
In contrast, the alternatives—fluopyram, fosthiazate, and abamectin—have more extensive, albeit varied, data on their effects on these organisms. Fluopyram exhibits complex interactions with soil microbes and has a high persistence in soil. Fosthiazate, an organophosphate, demonstrates significant toxicity to some non-target organisms. Abamectin, a fermentation product, can negatively impact soil invertebrates and microbial communities, with potential for recovery.
This guide summarizes the available quantitative data, outlines general experimental protocols for assessing ecotoxicity, and provides visual representations of key pathways and workflows to aid in the comparative evaluation of these nematicides.
Data Presentation: Comparative Ecotoxicity Data
The following tables summarize the available quantitative data for the alternative nematicides on key beneficial soil organisms. No quantitative data was found for this compound in the reviewed literature.
Table 1: Acute Toxicity to Earthworms (Eisenia fetida)
| Nematicide | 14-Day LC50 (mg/kg dry soil) | Reference |
| This compound | Data not available | - |
| Fluopyram | > 1000 | [5] |
| Fosthiazate | Induces oxidative stress and neurotoxicity | [6] |
| Abamectin | 74.6 | [7] |
Table 2: Effects on Mycorrhizal Fungi
| Nematicide | Effect on Colonization | Reference |
| This compound | Data not available | - |
| Fluopyram | May have negative effects on fungal biomass. | [8] |
| Fosthiazate | Data not available | - |
| Abamectin | Can be used in conjunction with AMF for pest management. | [3][9] |
Table 3: Effects on Nitrogen-Fixing Bacteria
| Nematicide | Effect on Nitrogen Fixation | Reference |
| This compound | Data not available | - |
| Fluopyram | Conflicting reports: may increase abundance of nitrogen-fixing genes in some contexts, but can negatively impact overall microbial communities. | [2][8] |
| Fosthiazate | Data not available | - |
| Abamectin | Can alter soil microbial communities, potentially impacting nitrogen-fixing bacteria. | [10] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of nematicide safety profiles. Below are generalized methodologies for key experiments. For specific parameters and modifications, consulting the original research articles is recommended.
Earthworm Acute Toxicity Test (based on OECD Guideline 207 & 222)
This test evaluates the acute toxicity of a substance to earthworms.
-
Test Organism: Eisenia fetida (adults, with clitellum, 300-600 mg).
-
Test Substrate: Artificial soil prepared according to OECD guidelines (sphagnum peat, kaolin clay, industrial sand, and calcium carbonate).
-
Test Substance Application: The nematicide is mixed into the soil at a range of concentrations. A control group with no test substance is also prepared.
-
Exposure: Earthworms are introduced into the prepared soil (10 worms per replicate).
-
Duration: 14 days.
-
Endpoints: Mortality is assessed at 7 and 14 days. Sub-lethal effects like weight change and behavioral abnormalities are also noted. The LC50 (the concentration causing 50% mortality) is calculated.
Mycorrhizal Colonization Assay
This assay determines the effect of a nematicide on the ability of mycorrhizal fungi to colonize plant roots.
-
Host Plant and Fungus: A suitable host plant (e.g., clover, maize) and arbuscular mycorrhizal fungus (e.g., Glomus mosseae) are selected.
-
Inoculation: The soil is inoculated with the mycorrhizal fungus.
-
Nematicide Application: The nematicide is applied to the soil at different concentrations.
-
Growth Period: Plants are grown for a sufficient period to allow for mycorrhizal colonization (typically several weeks).
-
Root Staining and Assessment: Roots are harvested, cleared, and stained (e.g., with Trypan blue) to visualize fungal structures.
-
Quantification: The percentage of root length colonized by the mycorrhizal fungus is determined using methods like the grid-line intersect method.
Nitrogen Fixation Assay (Acetylene Reduction Assay)
This assay measures the activity of the nitrogenase enzyme, a proxy for nitrogen fixation.
-
Microorganism: A pure culture of a nitrogen-fixing bacterium (e.g., Azotobacter sp., Rhizobium sp.) or a soil sample is used.
-
Incubation: The bacteria or soil are incubated in a sealed container under appropriate conditions (e.g., with a suitable carbon source).
-
Nematicide Exposure: The nematicide is added to the incubation medium at various concentrations.
-
Acetylene Injection: A known volume of acetylene gas is injected into the sealed container.
-
Gas Chromatography: After a specific incubation period, a gas sample is taken from the container and analyzed by gas chromatography to measure the amount of ethylene produced from the reduction of acetylene by nitrogenase.
-
Calculation: The rate of acetylene reduction is calculated and compared between treatments to determine the inhibitory effect of the nematicide.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the mechanism of action for this compound and the general workflows for the described experimental protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation [ideas.repec.org]
- 4. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [digitalarchive.library.bogazici.edu.tr]
- 7. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 8. One moment, please... [biotecnologiebt.it]
- 9. Natural soils in OECD 222 testing — influence of soil water and soil properties on earthworm reproduction toxicity of carbendazim - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oar.icrisat.org [oar.icrisat.org]
Safety Operating Guide
Personal protective equipment for handling Cyprocide-B
Disclaimer: As a specific Safety Data Sheet (SDS) for Cyprocide-B is not publicly available, the following guidance is based on best practices for handling heterocyclic thioethers and reactive electrophiles in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to conduct a thorough risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, an investigational 1,3,4-oxadiazole thioether nematicide. Due to its mechanism of action, which involves bioactivation to a reactive electrophile, stringent safety measures are necessary to prevent exposure.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. All PPE should be appropriately selected for the tasks being performed.
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times when handling this compound.[1][2][3][4] | Protects eyes from splashes and aerosols. |
| Face Shield | To be worn in addition to goggles when there is a significant risk of splashing.[2][3][5] | Provides full-face protection from splashes of hazardous materials. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used for incidental contact.[1][2][6] Always check manufacturer's data for chemical compatibility. | Prevents skin contact with the chemical.[7] Gloves should be inspected before use and replaced immediately if contaminated or damaged.[8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn over personal clothing.[1][8] | Protects skin and clothing from spills and splashes.[1] |
| Respiratory Protection | Not generally required if work is conducted in a certified chemical fume hood. | Use must be cleared by your institution's EHS department based on a risk assessment. | Protects against inhalation of aerosols or particulates. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet.[1][8] | Protects feet from spills and falling objects. |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting and managing the resulting waste streams.
1. Preparation and Engineering Controls:
-
Fume Hood: All work with this compound, including weighing, preparing solutions, and conducting experiments, must be performed in a certified chemical fume hood to minimize inhalation exposure.[6][9]
-
Spill Kit: Ensure a spill kit containing an inert absorbent material, a decontamination solution (e.g., 10% bleach), and hazardous waste bags is readily accessible.[6]
-
Waste Containers: Prepare clearly labeled hazardous waste containers for liquid and solid waste.[6][10]
2. Handling Procedures:
-
Don PPE: Before entering the designated work area, put on all required personal protective equipment as specified in the table above.
-
Weighing: If handling a solid form of this compound, carefully weigh the required amount in the fume hood. Use anti-static measures if necessary.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Pipetting: Use only mechanical pipetting devices. Never pipette by mouth.[4][5][11]
-
Prevent Contamination: Avoid touching surfaces outside of the fume hood, such as doorknobs, phones, or computer keyboards, with gloved hands.[5] If you must leave the immediate work area, remove your gloves.
3. Spill Management:
-
Evacuate: In case of a spill, alert others in the vicinity and evacuate the immediate area if necessary.
-
Contain: For small spills within the fume hood, use an inert absorbent material to contain the spill.[6]
-
Decontaminate: After absorbing the material, decontaminate the area with a 10% sodium hypochlorite (bleach) solution, allowing for a contact time of at least one hour.[6]
-
Collect Waste: Collect all contaminated absorbent materials and cleaning supplies in a sealed bag for disposal as solid hazardous waste.[6][12]
4. Disposal Plan:
-
Liquid Waste: Collect all unused solutions and solvent rinses containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[6][10]
-
Solid Waste: Dispose of all contaminated disposable items, including gloves, pipette tips, and absorbent paper, in a labeled container for solid hazardous waste.[6][9][12]
-
Glassware Decontamination: Rinse contaminated glassware with a suitable solvent, collecting the rinse as hazardous liquid waste. Then, soak the glassware in a 10% bleach solution for at least 24 hours to oxidize any residual thioether before standard cleaning procedures.[6][9][13]
Safe Handling Workflow for this compound
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. uah.edu [uah.edu]
- 3. westlab.com [westlab.com]
- 4. csub.edu [csub.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Boston University | Login [shib.bu.edu]
- 9. chemistry.ucla.edu [chemistry.ucla.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ethz.ch [ethz.ch]
- 12. faculty.washington.edu [faculty.washington.edu]
- 13. How To [chem.rochester.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
